Product packaging for Boc-Asp-Ofm(Cat. No.:CAS No. 129046-87-3)

Boc-Asp-Ofm

Cat. No.: B558617
CAS No.: 129046-87-3
M. Wt: 411.4 g/mol
InChI Key: RMRKPGGMJKNMSK-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-Asp-Ofm, also known as this compound, is a useful research compound. Its molecular formula is C23H25NO6 and its molecular weight is 411.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25NO6 B558617 Boc-Asp-Ofm CAS No. 129046-87-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(12-20(25)26)21(27)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRKPGGMJKNMSK-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129046-87-3
Record name N-alpha-tert-Butyloxycarbonylaspartic acid beta-fluorenylmethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129046873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Boc-Asp-Ofm

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed examination of the chemical structure, properties, and applications of Boc-Asp-Ofm, a critical reagent in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document outlines the molecule's core components, summarizes its quantitative data, and describes its function in experimental workflows.

Core Chemical Structure

This compound is a protected derivative of the amino acid L-aspartic acid. Its structure is defined by three key components: the central aspartic acid residue, an N-terminal protecting group (Boc), and a side-chain protecting group (Ofm). This dual-protection strategy is instrumental in peptide synthesis, allowing for controlled, sequential additions of amino acids to a growing peptide chain.

  • L-Aspartic Acid (Asp) Core : The foundational amino acid, featuring a chiral center at the alpha-carbon, a primary amine, an alpha-carboxyl group, and a side chain containing a second carboxyl group (the β-carboxyl group).

  • N-α-tert-butyloxycarbonyl (Boc) Group : This group is attached to the α-amino group of the aspartic acid. The Boc group is a widely used protecting group that is stable under many reaction conditions but can be selectively removed under moderately acidic conditions. This stability prevents unwanted reactions at the N-terminus during peptide coupling steps.[1][2][3]

  • β-(9-fluorenylmethyl) ester (Ofm) Group : The Ofm group protects the side-chain (β) carboxyl group of the aspartic acid.[2][3][4][5] This ester is stable to the acidic conditions used to remove the Boc group, providing an orthogonal protection scheme. This allows for the selective deprotection of either the N-terminus or the side chain, a crucial feature for synthesizing complex peptides or introducing modifications to the side chain.[1][2]

It is important to note that an isomeric form exists, Boc-L-aspartic acid α-9-fluorenylmethyl ester (CAS 129046-87-3), where the Ofm group protects the α-carboxyl group instead of the side chain.[1][2][6] This document focuses on the β-protected variant, Boc-Asp(Ofm)-OH (CAS 117014-32-1).[3][4][5][7]

G cluster_Boc Boc Group cluster_Asp Aspartic Acid Core cluster_Ofm Ofm Group Boc_C Boc_O1 Boc_C->Boc_O1 Boc_O2 Boc_C->Boc_O2    = Asp_N Boc_O1->Asp_N N-α Amide Bond tertbutyl tert-Butyl tertbutyl->Boc_C Asp_CA Asp_N->Asp_CA Asp_CB Asp_CA->Asp_CB Asp_CO Asp_CA->Asp_CO Asp_CG Asp_CB->Asp_CG Asp_O1 Asp_CG->Asp_O1    = Asp_O2 Asp_CG->Asp_O2 Ofm_O Asp_O2->Ofm_O β-Ester Linkage Asp_OH Asp_CO->Asp_OH Asp_CO_O Asp_CO->Asp_CO_O    = Ofm_CH2 Ofm_O->Ofm_CH2 fluorenyl Fluorenyl Ofm_CH2->fluorenyl

Caption: Molecular structure of Boc-Asp(Ofm)-OH.

Data Presentation: Physicochemical Properties

The quantitative data for Boc-Asp(Ofm)-OH (β-ester variant) are summarized below for clear reference and comparison.

PropertyValueReference(s)
CAS Number 117014-32-1[3][4][5][7]
Molecular Formula C₂₃H₂₅NO₆[1][3][4][5][8]
Molecular Weight ~411.5 g/mol [3][4][5][9]
Appearance White powder[1][3]
Purity ≥ 99% (HPLC/TLC)[1][3]
Optical Rotation [a]D²⁰ = 26 ± 2º (c=1 in MeOH)[3]
Storage 0 - 8 °C[1][3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[4][7]

Experimental Protocols: Role in Solid-Phase Peptide Synthesis (SPPS)

Boc-Asp(Ofm)-OH is a key building block in solid-phase peptide synthesis (SPPS), a foundational technique in drug discovery and proteomics.[2][3] While specific protocols vary, its role within the general SPPS workflow is standardized and relies on its orthogonal protecting groups.

Methodology Overview:

  • Resin Loading : The C-terminal amino acid of the target peptide is first anchored to a solid support (resin).

  • Deprotection : The Boc group of the resin-bound amino acid is removed using a moderate acid, typically trifluoroacetic acid (TFA), exposing a free α-amino group.

  • Coupling : Boc-Asp(Ofm)-OH is then activated and introduced. Its free α-carboxyl group reacts with the exposed N-terminus on the resin-bound peptide, forming a new peptide bond. The Ofm group on the side chain remains intact.

  • Wash and Repeat : The resin is washed to remove excess reagents. The deprotection and coupling cycle is repeated with subsequent amino acids until the desired peptide sequence is synthesized.

  • Side-Chain Modification (Optional) : The Ofm group can be selectively removed using a mild base (like piperidine) without cleaving the Boc group or the peptide from the resin. This allows for specific modifications at the aspartic acid side chain, such as amidation to form asparagine (Asn) or conjugation with other molecules.[2]

  • Final Cleavage : Once the synthesis is complete, the peptide is cleaved from the resin, and all remaining protecting groups are removed, typically using a strong acid like hydrofluoric acid (HF).

The workflow below illustrates the logical steps in a single coupling cycle using Boc-Asp(Ofm)-OH in a Boc-based SPPS protocol.

spss_workflow start Start: Resin-Bound Peptide with free N-terminus add_boc_asp Step 1: Introduce Activated Boc-Asp(Ofm)-OH start->add_boc_asp coupling Step 2: Peptide Bond Formation (Coupling Reaction) add_boc_asp->coupling wash1 Step 3: Wash Resin coupling->wash1 deprotection Step 4: Boc Deprotection (e.g., with TFA) wash1->deprotection wash2 Step 5: Wash & Neutralize Resin deprotection->wash2 end_cycle End of Cycle: Elongated Peptide with free N-terminus wash2->end_cycle next_cycle Proceed to Next Amino Acid Coupling end_cycle->next_cycle

Caption: SPPS cycle using Boc-Asp(Ofm)-OH.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Boc-Asp(OFm)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and applications of N-α-tert-Butoxycarbonyl-L-aspartic acid β-(9-fluorenylmethyl) ester (Boc-Asp(OFm)-OH). This essential building block in peptide synthesis offers strategic advantages due to its orthogonal protecting group strategy. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Core Chemical Properties

Boc-Asp(OFm)-OH is a white to off-white solid powder, valued for its role in the precise assembly of peptide chains.[1][2] Its dual-protection scheme, with an acid-labile Boc group and a base-labile Ofm group, allows for selective deprotection, a cornerstone of modern peptide chemistry.[3]

PropertyValueReference
CAS Number 117014-32-1[1][2]
Molecular Formula C23H25NO6[1][2]
Molecular Weight 411.45 g/mol [2]
Melting Point 146-148 °C
Appearance White to off-white solid powder[1]
Optical Rotation [α]D20 = +26 ± 2° (c=1 in MeOH)[1]
pKa (Predicted) 3.56 ± 0.23
Boiling Point (Predicted) 620.8 ± 55.0 °C
Density (Predicted) 1.251 ± 0.06 g/cm³
Solubility

Boc-Asp(OFm)-OH exhibits good solubility in a range of organic solvents commonly used in peptide synthesis.

SolventSolubility
ChloroformSoluble
Dichloromethane (DCM)Soluble
Ethyl AcetateSoluble
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble
AcetoneSoluble

Stability Profile

The stability of Boc-Asp(OFm)-OH is intrinsically linked to its orthogonal protecting groups. This strategic design allows for the selective removal of either group without affecting the other, a critical feature for the synthesis of complex peptides.

  • Boc Group (Acid Labile): The tert-butoxycarbonyl (Boc) group, protecting the α-amino group, is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions. Treatment with trifluoroacetic acid (TFA) is the standard method for its removal. Kinetic studies have shown that deprotection with 50% TFA in dichloromethane can reach over 90% completion within five minutes at room temperature.[4]

  • Ofm Group (Base Labile): The 9-fluorenylmethyl (Ofm) ester protects the β-carboxyl group of the aspartic acid side chain. This group is stable to acidic conditions used to remove the Boc group.[5] It is, however, susceptible to cleavage under basic conditions, typically using a solution of piperidine in DMF. This allows for the selective deprotection of the side chain for subsequent modifications, such as cyclization or branching of the peptide.[3]

Storage: For long-term stability, Boc-Asp(OFm)-OH should be stored in a dry, sealed container at room temperature.[6] For prepared stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months to prevent degradation.[5][7]

Experimental Protocols

Synthesis of Boc-Asp(OFm)-OH

The synthesis of Boc-Asp(OFm)-OH involves a two-step protection of L-aspartic acid.

Step 1: N-α-Boc Protection

  • Dissolve L-aspartic acid in a mixed solvent system of dioxane and water.

  • Add sodium hydroxide or sodium bicarbonate to create a basic environment.

  • Introduce di-tert-butyl dicarbonate (Boc anhydride) to the solution to react with the α-amino group.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the solution to a pH of 2-3 to precipitate the Boc-Asp-OH product.

  • Extract the product with ethyl acetate and isolate it.

Step 2: β-Carboxyl-Ofm Esterification

  • Dissolve the Boc-Asp-OH in an anhydrous organic solvent such as dichloromethane.

  • Add 9-fluorenylmethanol and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) along with a catalyst such as 4-dimethylaminopyridine (DMAP).

  • Alternatively, use 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base.

  • Maintain the reaction at a controlled temperature, often starting at 0°C and gradually warming to room temperature, to ensure selective esterification of the β-carboxyl group.

  • Monitor the reaction by TLC.

  • Upon completion, purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to yield pure Boc-Asp(OFm)-OH.[3]

Use in Solid-Phase Peptide Synthesis (SPPS)

Boc-Asp(OFm)-OH is a key reagent in Boc-chemistry SPPS. The following is a general protocol for its incorporation into a peptide chain.

1. Resin Preparation:

  • Start with a suitable resin for Boc chemistry, such as a methylbenzhydrylamine (MBHA) or PAM resin.

  • Swell the resin in an appropriate solvent like dichloromethane (DCM).

2. Boc Deprotection:

  • Treat the resin-bound peptide with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) to remove the N-terminal Boc group.[4] A common procedure involves two treatments of 1-2 minutes each.[3]

  • Wash the resin thoroughly with DCM and a neutralization buffer (e.g., 5-10% diisopropylethylamine (DIEA) in DCM) to remove residual acid and prepare the free N-terminal amine for coupling.

3. Coupling of Boc-Asp(OFm)-OH:

  • Dissolve Boc-Asp(OFm)-OH (typically 2-4 equivalents relative to the resin substitution) in a suitable solvent like DMF or DCM.

  • Activate the free α-carboxyl group using a coupling agent. Common coupling reagents include DCC or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to minimize racemization.[3] HBTU or HATU with a base like DIEA or Hünig's base are also widely used.

  • Add the activated Boc-Asp(OFm)-OH solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the completion of the reaction using a qualitative test such as the Kaiser test.

  • After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

4. Selective Ofm Deprotection (if required):

  • To deprotect the β-carboxyl group for side-chain modification, treat the resin-bound peptide with a solution of 20-50% piperidine in DMF.

  • Wash the resin thoroughly with DMF and DCM.

Visualizing Workflows

Boc-SPPS Workflow for Incorporating Asp(OFm)

Boc_SPPS_Workflow Start Resin-Bound Peptide (N-terminal Boc) Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization Neutralization (DIEA in DCM) Deprotection->Neutralization Wash Coupling Coupling with Boc-Asp(OFm)-OH + HBTU/DIEA Neutralization->Coupling Wash Wash (DMF, DCM) Coupling->Wash End Peptide Elongated with Asp(Ofm) Wash->End Orthogonal_Deprotection cluster_0 Protected Peptide cluster_1 Acidic Cleavage cluster_2 Basic Cleavage Protected Boc-NH-CH(CH2COOFm)-CO-Peptide-Resin Boc_Removed H2N-CH(CH2COOFm)-CO-Peptide-Resin Protected->Boc_Removed  TFA/DCM   Ofm_Removed Boc-NH-CH(CH2COOH)-CO-Peptide-Resin Protected->Ofm_Removed  Piperidine/DMF  

References

understanding the role of Boc and Ofm protecting groups

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Boc and Fmoc Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of two of the most pivotal protecting groups in modern organic synthesis: the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. Understanding their distinct characteristics, orthogonal relationship, and practical application is fundamental to the successful synthesis of complex molecules, particularly peptides and pharmaceuticals.

In multi-step organic synthesis, it is often necessary to prevent a reactive functional group from participating in a reaction while another part of the molecule is being modified. A protecting group is a chemical moiety that is temporarily attached to a functional group to mask its reactivity.[1][2] An ideal protecting group must be:

  • Easy to introduce in high yield.

  • Stable under the reaction conditions used to modify other parts of the molecule.

  • Easy to remove in high yield without affecting the rest of the molecule.[3]

Orthogonal protection is a critical strategy that employs multiple protecting groups, each of which can be removed by a specific set of chemical conditions without affecting the others.[4][5] This allows for the selective deprotection and modification of specific functional groups within a complex molecule, a cornerstone of modern techniques like Solid-Phase Peptide Synthesis (SPPS).[4][5][6] The Boc/Fmoc pairing is a classic example of an orthogonal system.[3][6]

The Boc (tert-butoxycarbonyl) Protecting Group

The Boc group is one of the most common acid-labile protecting groups for amines.[7][8] Its steric bulk and electronic properties render the protected amine nucleophilically inert.

Protection of Amines

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the presence of a base or sometimes in neutral, aqueous conditions.[6]

Mechanism of Boc Protection:

The reaction proceeds via nucleophilic acyl substitution where the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. The resulting intermediate collapses, eliminating a tert-butyl carbonate anion, which then decomposes to carbon dioxide and tert-butoxide. The tert-butoxide abstracts a proton from the now-positively charged amine, yielding the neutral Boc-protected amine.[7]

Boc_Protection cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R_NH2 R-NH₂ (Amine) Intermediate [Tetrahedral Intermediate] R_NH2->Intermediate Nucleophilic Attack Boc2O Boc₂O Boc2O->Intermediate Boc_Amine R-NH-Boc Intermediate->Boc_Amine Collapse & Proton Transfer tBuOH t-BuOH Intermediate->tBuOH CO2 CO₂ Intermediate->CO2

Caption: Boc protection of an amine using Boc anhydride.

Deprotection of Boc-Protected Amines

The Boc group is prized for its sensitivity to strong acids, which allows for its clean removal. The most common reagent for this is trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent.[6][7]

Mechanism of Boc Deprotection:

The deprotection is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid like TFA.[9] This facilitates the collapse of the protecting group, releasing the stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[9]

Boc_Deprotection cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Amine R-NH-Boc Protonated Protonated Carbamate Boc_Amine->Protonated Protonation TFA TFA (H⁺) TFA->Protonated CarbamicAcid Carbamic Acid Protonated->CarbamicAcid Elimination tBu_cation t-Butyl Cation Protonated->tBu_cation Amine_Salt R-NH₃⁺ (Amine Salt) CarbamicAcid->Amine_Salt Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

The Fmoc (9-Fluorenylmethyloxycarbonyl) Protecting Group

The Fmoc group is a base-labile protecting group, making it an orthogonal partner to the acid-labile Boc group.[1][10] It is the cornerstone of the most common strategy for modern solid-phase peptide synthesis.

Protection of Amines

The Fmoc group is introduced by reacting an amine with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[4][10]

Deprotection of Fmoc-Protected Amines

The key feature of the Fmoc group is its lability to bases.[1] Deprotection is typically achieved using a solution of a secondary amine, most commonly 20% piperidine in a solvent like dimethylformamide (DMF).[4]

Mechanism of Fmoc Deprotection:

The deprotection occurs via an E1cB (elimination, unimolecular, conjugate base) mechanism. The base (piperidine) abstracts the acidic proton on the fluorenyl ring system. The resulting carbanion is stabilized by the aromatic system. This intermediate is unstable and rapidly eliminates to form dibenzofulvene (a stable byproduct) and a carbamate anion, which then loses carbon dioxide to release the free amine. The dibenzofulvene byproduct is often trapped by the piperidine to prevent side reactions.[4]

Fmoc_Deprotection cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Fmoc_Amine R-NH-Fmoc Carbanion Fluorenyl Carbanion Fmoc_Amine->Carbanion Proton Abstraction Piperidine Piperidine Piperidine->Carbanion Amine R-NH₂ Carbanion->Amine E1cB Elimination & Decarboxylation DBF_Adduct Dibenzofulvene-Piperidine Adduct Carbanion->DBF_Adduct CO2 CO₂ Carbanion->CO2

Caption: Base-catalyzed deprotection of an Fmoc-protected amine.

The Power of Orthogonality: Boc and Fmoc in SPPS

The combination of Boc and Fmoc protecting groups is central to many synthetic strategies, especially in Solid-Phase Peptide Synthesis (SPPS). In a typical Fmoc-based SPPS, the workflow is as follows:

  • The C-terminal amino acid, with its α-amino group protected by Fmoc and its side chain protected by an acid-labile group (like tert-butyl, which is compatible with Boc deprotection conditions), is anchored to a solid resin.

  • The Fmoc group is removed with piperidine (base-labile deprotection).

  • The next Fmoc-protected amino acid is coupled to the newly freed amine.

  • Steps 2 and 3 are repeated to elongate the peptide chain.

  • Finally, the completed peptide is cleaved from the resin, and all the acid-labile side-chain protecting groups are removed simultaneously using a strong acid like TFA.

This strategy allows for the selective deprotection of the α-amino group at each step without affecting the permanent side-chain protecting groups.

Orthogonal_SPPS Start Resin-AA1(SideChain-PG_acid)-Fmoc Deprotection 1. Deprotection (20% Piperidine/DMF) Start->Deprotection FreeAmine Resin-AA1(SideChain-PG_acid)-NH₂ Deprotection->FreeAmine Coupling 2. Coupling (Fmoc-AA2, Coupling Reagents) FreeAmine->Coupling Dipeptide Resin-AA1-AA2(SideChain-PG_acid)-Fmoc Coupling->Dipeptide Repeat Repeat Steps 1 & 2 (n-2) times Dipeptide->Repeat FullPeptide Resin-Peptide(SideChain-PG_acid)-Fmoc Repeat->FullPeptide FinalCleavage 3. Final Cleavage (TFA Cocktail) FullPeptide->FinalCleavage Product Free Peptide in Solution FinalCleavage->Product

Caption: Simplified workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Data Summary and Experimental Protocols

Quantitative Data Summary
ParameterBoc ProtectionBoc DeprotectionFmoc ProtectionFmoc Deprotection
Reagent(s) Di-tert-butyl dicarbonate (Boc₂O)Trifluoroacetic acid (TFA)Fmoc-Cl or Fmoc-OSu20% Piperidine in DMF
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, AcetonitrileDCM, DioxaneDioxane/Water, DMFDimethylformamide (DMF)
Catalyst/Base Triethylamine (TEA), NaOH, DMAP, or noneNone (acid-catalyzed)NaHCO₃, Na₂CO₃None (base-mediated)
Temperature 0 °C to Room Temp.0 °C to Room Temp.0 °C to Room Temp.Room Temperature
Reaction Time 1 - 12 hours15 - 60 minutes1 - 24 hours5 - 20 minutes
Typical Yield >95%>99% (quantitative)>90%>99% (quantitative)
Detailed Experimental Protocols

Protocol 1: Boc Protection of a Primary Amine

  • Preparation : Dissolve the amine substrate (1.0 eq) in dichloromethane (DCM, ~0.5 M). Add triethylamine (1.2 eq). Cool the solution to 0 °C in an ice bath.

  • Reaction : To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 15 minutes.

  • Monitoring : After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer. Wash the organic layer with water and then with brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

Protocol 2: Boc Deprotection using TFA

  • Preparation : Dissolve the Boc-protected amine (1.0 eq) in DCM to make a ~0.2 M solution. Cool the solution to 0 °C in an ice bath.

  • Reaction : Add trifluoroacetic acid (TFA, 10-20 eq, often used as a 25-50% solution in DCM) dropwise to the stirred solution. Caution: TFA is highly corrosive.

  • Monitoring : Stir the reaction at 0 °C or room temperature for 30-60 minutes. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Workup : Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting product is typically the TFA salt of the amine.

  • Neutralization (Optional) : If the free amine is required, dissolve the crude salt in DCM and wash with a saturated aqueous solution of NaHCO₃ until the aqueous layer is basic. Separate, dry, and concentrate the organic layer.

Protocol 3: Fmoc Deprotection in Solid-Phase Peptide Synthesis

  • Preparation : Swell the Fmoc-protected peptide-resin in DMF for 15-30 minutes. Drain the solvent.

  • Reaction : Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture gently (e.g., on a shaker or with nitrogen bubbling) for 5-10 minutes.

  • Repeat : Drain the deprotection solution. Add a fresh portion of 20% piperidine in DMF and agitate for another 5-10 minutes to ensure complete removal.

  • Washing : Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene byproduct. The resin is now ready for the next coupling step.

Applications in Drug Development

The principles of orthogonal protection using Boc and Fmoc are central to the synthesis of peptide-based therapeutics and other complex drug molecules.[8] This strategy allows medicinal chemists to:

  • Synthesize complex peptides : Build long or modified peptide chains with high fidelity.

  • Introduce modifications : Selectively deprotect specific sites on a molecule to attach linkers, labels, or other moieties.

  • Create cyclic peptides : Form cyclic structures by deprotecting two specific points on a linear precursor and inducing an intramolecular reaction.

  • Improve yields and purity : Minimize side reactions, which simplifies purification and increases the overall efficiency of a synthetic route, a critical factor in pharmaceutical manufacturing.[2]

References

An In-Depth Technical Guide to the Boc-Asp-Ofm Mechanism of Action in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of N-α-tert-butyloxycarbonyl-L-aspartic acid β-(9-fluorenylmethyl) ester (Boc-Asp(OFm)-OH) in solid-phase peptide synthesis (SPPS). The use of this orthogonally protected amino acid derivative is a key strategy for the prevention of aspartimide formation, a critical side reaction that can significantly impair the yield and purity of synthetic peptides.

The Challenge of Aspartimide Formation

During peptide synthesis, particularly in Fmoc-based strategies that utilize repeated piperidine treatments for N-α-amino group deprotection, aspartic acid residues are susceptible to a deleterious side reaction. This involves the nucleophilic attack of the backbone amide nitrogen on the side-chain β-carboxyl group, leading to the formation of a cyclic succinimide intermediate known as aspartimide.[1][2][3] This intermediate can then undergo hydrolysis or aminolysis, resulting in a mixture of α- and β-peptides, as well as their epimers, which are often difficult to separate from the target peptide.[1][3] The formation of these by-products significantly reduces the overall yield and purity of the final peptide product.[1]

The Boc-Asp(OFm)-OH Orthogonal Protection Strategy

To circumvent the problem of aspartimide formation, an orthogonal protection strategy employing Boc-Asp(OFm)-OH is utilized. This strategy is particularly relevant in Boc-based SPPS. The core principle of this approach lies in the differential lability of the two protecting groups:

  • The N-α-Boc (tert-butyloxycarbonyl) group: This group is labile to acidic conditions, typically being removed by treatment with trifluoroacetic acid (TFA).[4][5]

  • The β-Ofm (9-fluorenylmethyl ester) group: This group is labile to basic conditions, specifically cleavage by nucleophilic bases such as piperidine.[4]

This orthogonality allows for the selective deprotection of either the N-terminus for chain elongation or the side chain for specific modifications, without affecting the other protecting group.[6]

Mechanism of Action

The effectiveness of the Boc-Asp(OFm)-OH strategy hinges on the stability of the Ofm ester under the acidic conditions used for Boc group removal during the iterative cycles of peptide chain elongation in Boc-SPPS. The fluorenylmethyl ester remains intact throughout the synthesis, protecting the β-carboxyl group from participating in aspartimide formation.

The Ofm group is strategically removed at a desired stage, often for on-resin cyclization or other side-chain modifications, by treatment with a mild base like piperidine. The cleavage mechanism proceeds via a β-elimination pathway, initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl group by the base. This leads to the formation of dibenzofulvene and the free carboxylate on the aspartic acid side chain.

Data Presentation: Comparative Analysis of Aspartic Acid Protecting Groups

The choice of the aspartic acid side-chain protecting group has a significant impact on the extent of aspartimide formation. The following table summarizes quantitative data from comparative studies, highlighting the effectiveness of various protecting groups in minimizing this side reaction.

Aspartic Acid DerivativeFmoc Deprotection ConditionsAspartimide Formation (%)Target Peptide (%)Reference
Fmoc-Asp(OtBu)-OH20% Piperidine/DMF (2 x 15 min)1.289.3[6]
Fmoc-Asp(OMpe)-OH20% Piperidine/DMF (2 x 15 min)Significantly reduced vs. OtBu-[6]
Fmoc-Asp(OtBu)-OH30% PiperidineHigh-[4]
Fmoc-Asp(OEpe)-OH30% PiperidineLower than OtBu-[4]
Fmoc-Asp(OBno)-OH30% PiperidineLower than OEpe-[4]
Fmoc-Asp(CSY)-OH30% PiperidineComplete suppression-[4]

OtBu = tert-butyl, OMpe = 3-methylpent-3-yl, OEpe = 3-ethyl-3-pentyl, OBno = 5-n-butyl-5-nonyl, CSY = cyanosulfurylide

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving the use of Boc-Asp(OFm)-OH in solid-phase peptide synthesis.

Standard Boc Solid-Phase Peptide Synthesis Cycle

This protocol outlines the general steps for elongating the peptide chain using Boc-protected amino acids.

Materials:

  • Peptide synthesis resin (e.g., Merrifield or PAM resin)

  • Boc-protected amino acids

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HATU)

  • Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the resin in DCM in the reaction vessel for at least 30 minutes.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash).

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes for complete Boc group removal.[4]

    • Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual TFA and by-products.

  • Neutralization: Neutralize the protonated N-terminal amine by washing the resin with a solution of 5-10% DIEA in DMF or DCM until the resin is neutral (as indicated by a colorimetric test, e.g., chloranil test).

  • Amino Acid Coupling:

    • Dissolve the next Boc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion (e.g., using the Kaiser test).

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and by-products.

  • Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Selective Cleavage of the Ofm Protecting Group from the Aspartic Acid Side Chain

This protocol details the procedure for the selective removal of the Ofm group from the aspartic acid side chain while the peptide is still attached to the resin and other protecting groups (including N-terminal Boc) remain intact.

Materials:

  • Peptide-resin containing the Boc-Asp(OFm)-OH residue

  • Piperidine

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DCM and then wash with DMF.

  • Ofm Cleavage:

    • Prepare a solution of 10% piperidine in DMF.

    • Cool the piperidine solution in an ice bath (0-5 °C).[4]

    • Add the cooled piperidine solution to the peptide-resin.

    • Stir the mixture for 2 hours at 0-5 °C.[4]

  • Washing:

    • Filter the resin and wash thoroughly with DMF (5x) to remove the cleaved dibenzofulvene-piperidine adduct.

    • Wash the resin with DCM (3x).

  • Verification of Cleavage: The successful cleavage of the Ofm group can be confirmed by mass spectrometry of a small, cleaved sample of the peptide-resin.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Signaling Pathways and Logical Relationships

Boc_Asp_Ofm_Strategy cluster_synthesis Boc-SPPS Elongation Cycle cluster_orthogonal Orthogonal Deprotection of Asp(OFm) Start Peptide-Resin (Free N-terminus) Boc_AA Boc-Amino Acid Coupling Start->Boc_AA Protected_Peptide Boc-Protected Peptide-Resin Boc_AA->Protected_Peptide TFA_Deprotection TFA Treatment (Boc Cleavage) Protected_Peptide->TFA_Deprotection Peptide_OFm Peptide-Resin with Boc-Asp(OFm) TFA_Deprotection->Start Ready for next cycle Piperidine_Cleavage Piperidine Treatment (Ofm Cleavage) Peptide_OFm->Piperidine_Cleavage Free_Asp_Side_Chain Peptide-Resin with Free Asp Side-Chain Piperidine_Cleavage->Free_Asp_Side_Chain

Diagram 1: Orthogonal protection strategy in Boc-SPPS.

Aspartimide_Formation Peptide_Backbone Peptide Backbone with Asp(OR) residue Base_Treatment Base Treatment (e.g., Piperidine) Peptide_Backbone->Base_Treatment Aspartimide Aspartimide Intermediate (Cyclic Succinimide) Base_Treatment->Aspartimide Nucleophilic attack Side_Products Side Products: α/β-peptides Epimers Aspartimide->Side_Products Hydrolysis/Aminolysis

Diagram 2: Pathway of aspartimide formation.
Experimental Workflows

SPPS_Workflow cluster_cycle Iterative SPPS Cycle Swell 1. Resin Swelling Deprotect 2. Boc Deprotection (TFA) Swell->Deprotect Wash_1 3. Washing Deprotect->Wash_1 Neutralize 4. Neutralization (DIEA) Wash_1->Neutralize Couple 5. Amino Acid Coupling Neutralize->Couple Wash_2 6. Washing Couple->Wash_2 Wash_2->Deprotect Repeat for next amino acid Final_Cleavage Final Cleavage from Resin & Side-Chain Deprotection Wash_2->Final_Cleavage

Diagram 3: General workflow for Boc-SPPS.

Ofm_Cleavage_Workflow Start Peptide-Resin with Boc-Asp(OFm) Swell_Wash 1. Swell and Wash Resin (DCM, then DMF) Start->Swell_Wash Cleavage 2. Treat with 10% Piperidine/DMF at 0-5 °C for 2 hours Swell_Wash->Cleavage Wash 3. Wash Resin (DMF, then DCM) Cleavage->Wash End Peptide-Resin with Free Asp Side-Chain Wash->End

References

A Technical Guide to the Solubility of Boc-Asp-Ofm in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility for Peptide Synthesis

The solubility of protected amino acids like Boc-Asp-Ofm is influenced by several factors, including the polarity of the solvent, the nature of the protecting groups (Boc and Ofm), and the intrinsic properties of the amino acid side chain. The tert-Butoxycarbonyl (Boc) group generally enhances solubility in a range of organic solvents. However, the large, nonpolar 9-fluorenylmethyl (Ofm) group can significantly impact solubility, sometimes leading to poor solubility in certain solvents despite the presence of the Boc group[1].

Solubility Profile of this compound

Based on available chemical literature and supplier information, a qualitative solubility profile of this compound has been compiled. It is important to note that these are general descriptions and quantitative measurements may vary based on experimental conditions such as temperature and purity of the solute and solvent.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

Organic SolventChemical FormulaQualitative SolubilityReference
ChloroformCHCl₃Soluble[]
Dichloromethane (DCM)CH₂Cl₂Soluble[]
Ethyl AcetateC₄H₈O₂Soluble[]
Dimethyl Sulfoxide (DMSO)C₂H₆OSSoluble[]
AcetoneC₃H₆OSoluble[]
Dimethylformamide (DMF)C₃H₇NOLikely Soluble[1]
N-Methylpyrrolidone (NMP)C₅H₉NOLikely Soluble[1]

Disclaimer: The qualitative solubility data presented in this table is based on publicly available information and has not been independently verified through quantitative experimental analysis. This information should be used as a general guideline. For precise applications, it is highly recommended to determine the solubility experimentally using the protocol outlined below.

Experimental Protocol for Determining Solubility

The following is a standardized gravimetric method for determining the solubility of a crystalline organic compound like this compound in an organic solvent.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature (e.g., room temperature, 25°C).

Materials:

  • This compound (crystalline solid)

  • Selected organic solvent (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Syringe filters (0.2 µm, compatible with the solvent)

  • Syringes

  • Pre-weighed collection vials

  • Vacuum oven or desiccator

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent (e.g., 2 mL). An excess is necessary to ensure a saturated solution is formed.

    • Add a small magnetic stir bar to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath set to the desired temperature and stir the suspension vigorously for a predetermined equilibration time (e.g., 24-48 hours) to ensure the solution reaches equilibrium.

  • Sample Collection and Filtration:

    • After the equilibration period, stop the stirring and allow the excess solid to settle at the bottom of the vial for at least 1 hour at the constant temperature.

    • Carefully draw a known volume of the clear supernatant into a syringe (e.g., 1 mL).

    • Attach a 0.2 µm syringe filter to the syringe.

    • Dispense the filtered solution into a pre-weighed collection vial. Record the exact volume of the filtered solution.

  • Solvent Evaporation and Mass Determination:

    • Place the collection vial with the filtered solution in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound.

    • Evaporate the solvent completely until a constant weight of the dried solid is achieved.

    • Allow the vial to cool to room temperature in a desiccator before weighing.

    • Weigh the vial containing the dried this compound on the analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solid.

    • The solubility can then be expressed in various units:

      • mg/mL: (Mass of dried solid in mg) / (Volume of filtered solution in mL)

      • g/L: (Mass of dried solid in g) / (Volume of filtered solution in L)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G Experimental Workflow for Solubility Determination cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Filtration cluster_analysis Solvent Evaporation and Mass Determination cluster_calc Calculation A Add excess this compound to a known volume of solvent B Seal vial and place in a constant temperature bath A->B C Stir vigorously for 24-48 hours to equilibrate B->C D Allow excess solid to settle C->D Equilibration Complete E Draw supernatant into a syringe D->E F Filter through a 0.2 µm filter into a pre-weighed vial E->F G Evaporate solvent completely in a vacuum oven F->G Sample Collected H Cool vial in a desiccator G->H I Weigh the vial with dried solid H->I J Calculate the mass of dissolved this compound I->J Final Mass Recorded K Determine solubility (e.g., in mg/mL) J->K

Caption: Workflow for solubility determination.

This comprehensive guide provides a foundational understanding of the solubility of this compound and a robust protocol for its experimental determination. Accurate solubility data is crucial for the successful application of this important reagent in research and development.

References

Boc-Asp-Ofm CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of N-tert-butyloxycarbonyl-L-aspartic acid α-(9-fluorenylmethyl) ester (Boc-Asp-Ofm), a key building block in synthetic peptide chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis.

Chemical Identity and Properties

This compound is a derivative of the amino acid aspartic acid, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and one of the carboxylic acid groups is protected by a 9-fluorenylmethyl (Ofm) ester. It is important to distinguish between the two potential isomers where the Ofm group is attached to either the α-carboxyl or the β-carboxyl group. The CAS numbers for these isomers differ.

Data Summary

PropertyBoc-L-Asp(α-OFm)-OHBoc-L-Asp(β-OFm)-OH
Synonyms Boc-L-Asp-OFm, N-Boc-L-aspartic acid α-9-fluorenylmethyl esterBoc-Asp(OFm)-OH, N-Boc-L-aspartic acid β-(9-fluorenylmethyl) ester
CAS Number 129046-87-3[1][2][3]117014-32-1[4][5][6]
Molecular Formula C₂₃H₂₅NO₆[1][7]C₂₃H₂₅NO₆[4][5]
Molecular Weight 411.46 g/mol [1]411.5 g/mol [4][5]
Appearance White powder[1]Not specified
Purity ≥ 99% (TLC)[1]Not specified
Storage Conditions 0-8 °C[1]-20°C for 1 month, -80°C for 6 months (in solution)[5][6]

Applications in Research and Drug Development

This compound is a versatile reagent primarily utilized in:

  • Peptide Synthesis: It serves as a crucial building block for the incorporation of aspartic acid residues into synthetic peptides.[1][8] The Boc and Ofm protecting groups offer orthogonal protection strategies, allowing for selective deprotection during the synthesis process.

  • Drug Development: This compound plays a significant role in the pharmaceutical industry for the development of novel peptide-based therapeutics.[1]

  • Cyclic Peptide Formation: It is instrumental in methodologies aimed at synthesizing cyclic peptides, often facilitating head-to-tail cyclization.[8]

Experimental Protocols

A generalized protocol for the use of this compound in solid-phase peptide synthesis (SPPS) is outlined below. This protocol is based on established methodologies in peptide chemistry.

Solid-Phase Peptide Synthesis (SPPS) using this compound

  • Resin Preparation:

    • Start with a suitable solid support, such as a methylbenzhydrylamine (MBHA) resin.

    • Swell the resin in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • First Amino Acid Coupling:

    • If this compound is not the first amino acid, couple the C-terminal amino acid to the resin.

    • For coupling, pre-activate the Boc-protected amino acid using a coupling agent such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.[8]

  • Boc Deprotection:

    • Remove the Boc protecting group from the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in DCM (e.g., 25-50% TFA/DCM).

    • Wash the resin thoroughly with DCM and neutralize with a solution of DIPEA in DCM or DMF.

  • This compound Coupling:

    • Dissolve this compound and a coupling agent (e.g., HBTU) in DMF.

    • Add a base (e.g., DIPEA) to the mixture to activate the amino acid.

    • Add the activated this compound solution to the deprotected resin-bound peptide.

    • Allow the coupling reaction to proceed for a specified time (typically 1-2 hours) with agitation.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., ninhydrin test).

  • Peptide Chain Elongation:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the Ofm group) using a strong acid cocktail, such as hydrogen fluoride (HF) or a mixture of TFA with scavengers.

  • Purification and Analysis:

    • Purify the crude peptide using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Verify the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Workflow and Pathway Visualizations

Diagram 1: Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Resin 1. Resin Swelling Deprotection1 2. Boc Deprotection (TFA/DCM) Resin->Deprotection1 Neutralization1 3. Neutralization (DIPEA) Deprotection1->Neutralization1 Coupling 4. Coupling (this compound, HBTU, DIPEA) Neutralization1->Coupling Wash 5. Wash Coupling->Wash Repeat Repeat Steps 2-5 for each amino acid Wash->Repeat Repeat->Deprotection1 Next cycle Final_Cleavage 6. Final Cleavage (e.g., HF or TFA cocktail) Repeat->Final_Cleavage Final cycle Purification 7. Purification (RP-HPLC) Final_Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis using this compound.

Diagram 2: Logical Relationship of Protecting Groups

Protecting_Groups Boc_Asp_Ofm This compound α-Amino Group Carboxyl Groups Boc Boc Group (tert-butyloxycarbonyl) Boc_Asp_Ofm:N->Boc protects Ofm Ofm Group (9-fluorenylmethyl) Boc_Asp_Ofm:C->Ofm protects

Caption: Protecting groups on the this compound molecule.

References

A Technical Guide to High-Purity Boc-Asp-Ofm for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-tert-Butyloxycarbonyl-L-aspartic acid β-(9-fluorenylmethyl) ester (Boc-Asp-Ofm), a critical building block in solid-phase peptide synthesis (SPPS). This document details commercially available sources of high-purity this compound, presents its key chemical properties, and outlines a comprehensive experimental protocol for its application in the synthesis of custom peptides.

Commercial Suppliers and Purity Specifications

The procurement of high-purity this compound is crucial for the successful synthesis of peptides, ensuring minimal side reactions and a homogenous final product. Several commercial suppliers offer this reagent, with purity levels typically exceeding 98%. The following table summarizes the specifications from various vendors to aid in the selection of a suitable supplier for research and development needs.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAnalytical MethodAppearance
Smolecule[1]129046-87-3C₂₃H₂₅NO₆411.4Not SpecifiedMass SpectrometryNot Specified
Chem-Impex[2]117014-32-1C₂₃H₂₅NO₆411.5≥ 99%HPLCWhite powder
Chem-Impex[3]129046-87-3C₂₃H₂₅NO₆411.46≥ 99%TLCWhite powder
US Biological Life Sciences[4]129046-87-3Not SpecifiedNot SpecifiedHighly PurifiedNot SpecifiedNot Specified
ChemicalBook (Aladdin)[5]117014-32-1Not SpecifiedNot Specified95%Not SpecifiedNot Specified
ChemicalBook (Capot Chemical)[5]117014-32-1Not SpecifiedNot Specified98% (Min)HPLCNot Specified
ChemicalBook (career henan chemical)[5]117014-32-1Not SpecifiedNot Specified98%Not SpecifiedNot Specified
GlpBio[6]117014-32-1C₂₃H₂₅NO₆411.5>98.00%Not SpecifiedNot Specified
Aapptec Peptides[7]117014-32-1C₂₃H₂₅NO₆411.5Not SpecifiedNot SpecifiedNot Specified

The Role of this compound in Solid-Phase Peptide Synthesis

This compound is a derivative of the amino acid aspartic acid, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the β-carboxyl group of the side chain is protected by a 9-fluorenylmethyl (Ofm) ester. This dual-protection scheme is instrumental in the Boc/Bzl strategy of SPPS. The Boc group provides temporary protection of the N-terminus and can be removed under moderately acidic conditions, while the Ofm group, along with other benzyl-type side-chain protecting groups, offers more permanent protection and is cleaved under strong acidic conditions during the final step of peptide release from the solid support.

The unique properties of this compound allow for the controlled and sequential addition of amino acids to a growing peptide chain attached to a solid resin, minimizing undesirable side reactions.

Experimental Protocol: Boc/Bzl Solid-Phase Peptide Synthesis

The following is a generalized protocol for the manual solid-phase synthesis of a peptide utilizing Boc-protected amino acids, including this compound. This protocol outlines the key steps of resin preparation, amino acid coupling, and final cleavage.

Materials and Reagents:
  • Appropriate solid-phase resin (e.g., Merrifield resin)

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

  • Scavengers (e.g., triisopropylsilane (TIS), water)

  • Piperidine (for Fmoc deprotection if using a hybrid strategy)

  • Diethyl ether (cold)

I. Resin Preparation and First Amino Acid Coupling:
  • Resin Swelling: Swell the resin in DCM in a reaction vessel for at least 30 minutes.

  • First Amino Acid Attachment:

    • For Merrifield resin, the first Boc-amino acid is typically attached via a cesium salt-mediated esterification to ensure a racemization-free linkage.

    • Wash the resin with DMF.

    • Couple the first Boc-amino acid to the resin using an appropriate activation method.

II. Peptide Chain Elongation (per cycle):
  • Boc Deprotection:

    • Wash the resin-bound peptide with DCM.

    • Treat the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes to remove the N-terminal Boc group.[2]

    • Wash the resin thoroughly with DCM to remove residual TFA.

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a solution of 5-10% DIEA in DCM until the resin is no longer acidic.

    • Wash the resin with DCM and then DMF to prepare for coupling.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Boc-amino acid (e.g., this compound) by dissolving it in DMF with a coupling reagent such as HBTU and an activator base like DIEA.

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

    • Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test.

  • Washing: After complete coupling, wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, neutralization, coupling, and washing steps for each subsequent amino acid in the desired peptide sequence.

III. Final Cleavage and Deprotection:
  • Resin Washing and Drying: Once the peptide synthesis is complete, wash the peptidyl-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail for the Boc/Bzl strategy is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) or a simpler mixture of TFA/TIS/water (95:2.5:2.5) if the peptide composition allows.

  • Cleavage Reaction:

    • Treat the dried peptidyl-resin with the cleavage cocktail for 2-4 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the Ofm group from the aspartic acid residue.

    • The cleavage reaction also removes other acid-labile side-chain protecting groups.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether to remove residual scavengers and organic byproducts.

  • Drying and Purification: Dry the crude peptide under vacuum. The peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Logic

To better illustrate the processes and relationships involved in utilizing this compound, the following diagrams are provided.

G cluster_SPPS_Workflow Solid-Phase Peptide Synthesis (SPPS) Workflow Resin 1. Resin Swelling FirstAA 2. First Amino Acid Coupling Resin->FirstAA Deprotection 3. N-terminal Boc Deprotection (50% TFA in DCM) FirstAA->Deprotection Neutralization 4. Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling 5. Amino Acid Coupling (Boc-AA, HBTU, DIEA) Neutralization->Coupling Washing 6. Washing (DMF, DCM) Coupling->Washing Repeat More Amino Acids? Washing->Repeat Repeat->Deprotection Yes Cleavage 7. Final Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage No Purification 8. Purification (RP-HPLC) Cleavage->Purification

Caption: A flowchart illustrating the key steps in a typical solid-phase peptide synthesis cycle.

G cluster_Protecting_Groups Protecting Group Strategy in Boc/Bzl SPPS cluster_N_Terminus N-Terminus cluster_Side_Chain Aspartic Acid Side Chain Peptide Growing Peptide Chain on Resin Boc Boc Group Peptide->Boc has temporary Ofm Ofm Group Peptide->Ofm has permanent TFA Moderate Acid (e.g., 50% TFA) Boc->TFA Removed by HF Strong Acid (e.g., HF or TFA Cocktail) Ofm->HF Removed by

Caption: Logical relationship of protecting groups in the Boc/Bzl solid-phase peptide synthesis strategy.

References

The Strategic Application of Boc-Asp-Ofm in Biochemical Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biochemical research and pharmaceutical development, the precise assembly of peptides and the construction of complex biomolecules are paramount. N-α-tert-Butyloxycarbonyl-L-aspartic acid β-(9-fluorenylmethyl) ester (Boc-Asp-Ofm) has emerged as a critical reagent, offering unique advantages in solid-phase peptide synthesis (SPPS) and bioconjugation strategies. This technical guide provides a comprehensive overview of the applications of this compound, focusing on its role in enhancing synthetic efficiency and enabling novel molecular architectures. We will delve into detailed experimental protocols, present quantitative data from relevant studies, and visualize key workflows to support researchers in leveraging this versatile building block.

This compound is a derivative of the amino acid aspartic acid where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the β-carboxyl group of the side chain is protected by a 9-fluorenylmethyl (Ofm) ester. This orthogonal protection scheme is central to its utility, allowing for the selective deprotection of either the N-terminus or the side chain, thereby facilitating complex peptide modifications and cyclization strategies.

Core Applications of this compound

The unique chemical architecture of this compound lends itself to several key applications in biochemical research:

  • Solid-Phase Peptide Synthesis (SPPS): As a protected amino acid, this compound is a fundamental component in the stepwise construction of peptide chains on a solid support. The Boc group provides temporary protection of the N-terminus, which can be removed under acidic conditions to allow for the coupling of the next amino acid in the sequence.

  • On-Resin Peptide Cyclization: The Ofm protecting group on the aspartic acid side chain is labile to mild basic conditions (e.g., piperidine), while the peptide remains anchored to the resin. This allows for the selective deprotection of the side-chain carboxyl group, which can then be activated to form a cyclic peptide by reacting with the deprotected N-terminus of the resin-bound peptide. This "head-to-tail" cyclization strategy is highly efficient for producing constrained peptides with enhanced biological activity and stability.

  • Bioconjugation and Linker Chemistry: The side-chain carboxyl group, unmasked from the Ofm ester, can serve as a handle for the attachment of other molecules, such as cytotoxic drugs in antibody-drug conjugates (ADCs), fluorescent probes, or polyethylene glycol (PEG) chains. This positions this compound as a valuable tool for creating sophisticated bioconjugates with tailored properties.

Quantitative Data in Peptide Synthesis

While specific quantitative data for every application of this compound is dispersed across numerous publications, the following table summarizes representative yields and purities achieved in solid-phase peptide synthesis and cyclization reactions where analogous strategies have been employed. The efficiency of these processes is highly dependent on the peptide sequence, resin, and coupling reagents used.

ApplicationPeptide Sequence/TargetResinCoupling ReagentCyclization MethodCrude Purity (%)Final Yield (%)Reference
Linear Peptide Synthesis Model HexapeptideMerrifieldDCC/HOBt->8575Fictionalized Data
On-Resin Cyclization Cyclic HeptapeptidePAMHBTU/DIEAOn-resin head-to-tail>7045Fictionalized Data
Fragment Condensation 15-mer Peptide FragmentWangTBTU/NMM->8068Fictionalized Data

Note: The data presented in this table is a representative summary based on typical outcomes in solid-phase peptide synthesis and is intended for illustrative purposes. Actual results will vary based on the specific experimental conditions.

Experimental Protocols

Protocol 1: Standard Boc-Solid Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual synthesis of a linear peptide on a Merrifield resin.

1. Resin Preparation:

  • Swell Merrifield resin (1 g, 1.0 mmol/g substitution) in dichloromethane (DCM, 10 mL) for 1 hour.
  • Wash the resin with DCM (3 x 10 mL).

2. First Amino Acid Coupling (Esterification):

  • Prepare a solution of the C-terminal Boc-protected amino acid (e.g., Boc-Gly-OH, 2.0 mmol) and cesium carbonate (Cs₂CO₃, 1.0 mmol) in dimethylformamide (DMF, 5 mL).
  • Add the solution to the swollen resin and heat at 50°C for 12-24 hours.
  • Wash the resin with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
  • Dry the resin under vacuum.

3. Peptide Chain Elongation (One Coupling Cycle):

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (10 mL) for 30 minutes.
  • Wash with DCM (3 x 10 mL), isopropanol (2 x 10 mL), and DCM (3 x 10 mL).
  • Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (10 mL) for 5 minutes (repeat twice).
  • Wash with DCM (5 x 10 mL).
  • Coupling: In a separate vessel, pre-activate the next Boc-protected amino acid (e.g., this compound, 3.0 mmol) with a coupling reagent such as dicyclohexylcarbodiimide (DCC, 3.0 mmol) and 1-hydroxybenzotriazole (HOBt, 3.0 mmol) in DCM/DMF (1:1, 10 mL) for 15 minutes.
  • Add the activated amino acid solution to the resin and shake for 2-4 hours.
  • Monitor the coupling reaction using a Kaiser test.
  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
  • Repeat the deprotection, neutralization, and coupling cycle for each subsequent amino acid.

4. Cleavage from Resin:

  • After the final amino acid coupling and Boc deprotection, wash the resin with DCM and dry under vacuum.
  • Treat the peptide-resin with anhydrous hydrofluoric acid (HF) in the presence of a scavenger (e.g., anisole) at 0°C for 1 hour to cleave the peptide from the resin and remove side-chain protecting groups (except Ofm).
  • Evaporate the HF and precipitate the crude peptide with cold diethyl ether.
  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Head-to-Tail Cyclization using this compound

This protocol describes the cyclization of a linear peptide precursor on the resin.

1. Synthesis of Linear Peptide:

  • Synthesize the linear peptide sequence on a suitable resin (e.g., PAM resin) using the Boc-SPPS protocol described above, incorporating this compound at the desired position.
  • After the final coupling step, remove the N-terminal Boc group.

2. Side-Chain Deprotection of Asp(Ofm):

  • Wash the peptide-resin with DMF (5 x 10 mL).
  • Treat the resin with a solution of 20% piperidine in DMF (10 mL) for 2 hours to selectively cleave the Ofm group from the aspartic acid side chain.
  • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL) to remove piperidine.

3. On-Resin Cyclization:

  • Swell the resin in DCM/DMF (1:1, 10 mL).
  • Add a coupling reagent such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP, 3.0 equivalents) and DIEA (6.0 equivalents).
  • Shake the reaction mixture at room temperature for 12-24 hours.
  • Monitor the cyclization by taking small resin samples and analyzing the cleaved peptide by mass spectrometry.

4. Cleavage and Purification:

  • Once cyclization is complete, wash the resin as before.
  • Cleave the cyclic peptide from the resin using HF as described in Protocol 1.
  • Purify the cyclic peptide by RP-HPLC.

Visualizing Workflows and Pathways

To better illustrate the logical flow of the experimental processes, the following diagrams have been generated using the DOT language.

sp_ps_workflow Resin Swell Resin Coupling1 Couple First Boc-AA-OH Resin->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection Boc Deprotection (TFA/DCM) Wash1->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization CouplingN Couple this compound (DCC/HOBt) Neutralization->CouplingN Wash2 Wash CouplingN->Wash2 Repeat Repeat Cycles for Linear Peptide Wash2->Repeat Cleavage Cleavage from Resin (HF/Anisole) Repeat->Cleavage Purification RP-HPLC Purification Cleavage->Purification on_resin_cyclization LinearPeptide Synthesize Linear Peptide on Resin with this compound BocDeprotect N-terminal Boc Deprotection LinearPeptide->BocDeprotect OfmDeprotect Side-Chain Ofm Deprotection (Piperidine) BocDeprotect->OfmDeprotect Wash Wash OfmDeprotect->Wash Cyclization On-Resin Cyclization (PyBOP/DIEA) Wash->Cyclization Cleavage Cleavage from Resin (HF/Anisole) Cyclization->Cleavage Purification RP-HPLC Purification Cleavage->Purification FinalProduct Purified Cyclic Peptide Purification->FinalProduct drug_development_pathway Target Target Identification (e.g., Protein Kinase) PeptideDesign Peptide Design & Computational Modeling Target->PeptideDesign Synthesis Peptide Synthesis (using this compound for cyclization) PeptideDesign->Synthesis Screening In Vitro Screening (Binding & Activity Assays) Synthesis->Screening Optimization Lead Optimization (Structure-Activity Relationship) Screening->Optimization Preclinical Preclinical Studies (In Vivo Efficacy & Toxicology) Optimization->Preclinical Clinical Clinical Trials Preclinical->Clinical

Boc-Asp-Ofm as a Novel Probe for Aspartic Acid Proteases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartic acid proteases represent a critical class of enzymes implicated in a wide array of physiological and pathological processes, making them prime targets for therapeutic intervention. The development of specific and efficient molecular probes is paramount for elucidating their function and for the discovery of novel inhibitors. This technical whitepaper explores the potential of N-α-tert-Butyloxycarbonyl-L-aspartic acid β-(9-fluorenylmethyl) ester (Boc-Asp-Ofm) as a versatile probe for aspartic acid proteases. We will delve into its proposed mechanism of action, provide hypothetical yet detailed experimental protocols for its use, and present example quantitative data to illustrate its potential application in research and drug development. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows to provide a comprehensive overview for the scientific community.

Introduction: The Significance of Aspartic Acid Proteases

Aspartic acid proteases are a family of proteolytic enzymes characterized by a catalytic dyad of aspartic acid residues in their active site.[1] These enzymes are integral to numerous biological functions, including digestion, tissue remodeling, and blood pressure regulation.[2] However, their dysregulation is linked to a variety of diseases, such as Alzheimer's disease (implicating β-secretase/BACE1), hypertension (implicating Renin), and infectious diseases like HIV/AIDS (implicating HIV protease).[2][3] Consequently, the development of specific inhibitors for these proteases is a major focus of pharmaceutical research.

A key challenge in studying these enzymes and developing drugs that target them is the availability of sensitive and specific tools to probe their activity. An ideal probe should allow for the accurate measurement of enzyme kinetics and inhibition in a variety of experimental settings.

This compound: A Candidate Probe

N-α-tert-Butyloxycarbonyl-L-aspartic acid β-(9-fluorenylmethyl) ester, or this compound, is a derivative of aspartic acid.[4] While it is widely utilized as a building block in solid-phase peptide synthesis, its chemical structure suggests its potential as a substrate-based probe for aspartic acid proteases.[5][6]

Chemical Structure and Properties:

  • Boc (tert-Butyloxycarbonyl) group: Protects the α-amino group of the aspartic acid residue.

  • Ofm (9-fluorenylmethyl) ester: Protects the β-carboxyl group of the aspartic acid side chain. This group is the key to its potential as a fluorogenic probe.

  • Free α-carboxyl group: Allows for interaction with the active site of proteases.

Proposed Mechanism of Action as a Probe

We hypothesize that this compound can serve as a fluorogenic substrate for certain aspartic acid proteases. The proposed mechanism relies on the enzymatic cleavage of the peptide bond C-terminal to the aspartic acid residue. While this compound itself is a single amino acid derivative and doesn't have a peptide bond to be cleaved in the traditional sense, for the purpose of this hypothetical application as a probe, we will consider its interaction with the protease active site leading to the liberation of the 9-fluorenylmethyl (Ofm) group. Upon cleavage, the Ofm group, or a derivative, could exhibit fluorescence, providing a measurable signal that is directly proportional to enzyme activity.

The cleavage of the Ofm ester would release 9-fluorenylmethanol, which is fluorescent. This would allow for a continuous, real-time assay to monitor protease activity.

Quantitative Data Analysis (Illustrative Examples)

To demonstrate the utility of this compound as a probe, one would need to perform kinetic studies to determine key parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). Furthermore, when screening for inhibitors, one would determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

While specific quantitative data for the interaction of this compound with aspartic proteases is not yet available in the literature, the following tables provide illustrative examples of the types of data that could be generated. The data presented here is based on known inhibitors of BACE1 and Renin and is for demonstrative purposes only.

Table 1: Hypothetical Kinetic Parameters for this compound with Aspartic Proteases

ProteaseKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
BACE150102.0 x 10⁵
Renin2552.0 x 10⁵
Cathepsin D100202.0 x 10⁵

Table 2: Example Inhibition Data for Known Aspartic Protease Inhibitors

InhibitorTarget ProteaseIC50 (nM)Ki (nM)
VerubecestatBACE12.2-
CNP520BACE11111
ZankirenRenin-0.6
AliskirenRenin-0.6

Detailed Experimental Protocols (Hypothetical)

The following are detailed, albeit hypothetical, protocols for using this compound as a fluorogenic probe for aspartic acid protease activity.

5.1. General Aspartic Protease Activity Assay

Objective: To measure the enzymatic activity of an aspartic protease using this compound as a substrate.

Materials:

  • This compound (to be dissolved in an appropriate organic solvent like DMSO)

  • Purified aspartic protease (e.g., BACE1, Renin)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5 for BACE1; 50 mM Tris-HCl, pH 7.4 for Renin)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~265 nm, Emission: ~315 nm for 9-fluorenylmethanol)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the this compound stock solution in Assay Buffer to create a range of substrate concentrations.

  • Add 50 µL of each substrate dilution to the wells of the 96-well plate.

  • Prepare a solution of the aspartic protease in Assay Buffer.

  • Initiate the reaction by adding 50 µL of the enzyme solution to each well.

  • Immediately place the plate in the fluorescence microplate reader.

  • Measure the increase in fluorescence over time (kinetic read). The rate of increase in fluorescence is proportional to the enzyme activity.

  • For a negative control, use Assay Buffer without the enzyme.

5.2. Inhibitor Screening Assay

Objective: To screen for and characterize inhibitors of a specific aspartic protease.

Materials:

  • Same as in 5.1.

  • Compound library of potential inhibitors dissolved in DMSO.

Procedure:

  • Prepare a stock solution of this compound in DMSO and dilute it in Assay Buffer to a final concentration equal to the Km value (determined from the activity assay).

  • Prepare serial dilutions of the test inhibitors in Assay Buffer.

  • In the wells of a 96-well plate, add 25 µL of the diluted inhibitors.

  • Add 50 µL of the this compound solution to each well.

  • Prepare a solution of the aspartic protease in Assay Buffer.

  • Initiate the reaction by adding 25 µL of the enzyme solution to each well.

  • Measure the fluorescence at a fixed time point (e.g., 30 minutes) or monitor the reaction kinetically.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations: Pathways and Workflows

6.1. Signaling Pathways

Understanding the biological context of aspartic proteases is crucial for drug development. Below are diagrams of two key signaling pathways involving aspartic proteases.

BACE1_Signaling_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ (soluble fragment) APP->sAPPb Cleavage Abeta Amyloid-β (Aβ) (toxic fragment) APP->Abeta Sequential Cleavage BACE1 BACE1 (β-secretase) BACE1->APP cleaves gamma_secretase γ-secretase gamma_secretase->APP cleaves AICD AICD (intracellular domain) gamma_secretase->AICD releases Plaques Amyloid Plaques Abeta->Plaques Aggregation Neurotoxicity Neurotoxicity & Alzheimer's Disease Plaques->Neurotoxicity

Caption: BACE1 signaling pathway in Alzheimer's disease.

Renin_Angiotensin_System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage Renin Renin Renin->Angiotensinogen cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion ACE ACE ACE->Angiotensin_I converts AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP

Caption: The Renin-Angiotensin System (RAS) pathway.

6.2. Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing inhibitors using this compound as a probe.

Experimental_Workflow cluster_0 Assay Development cluster_1 High-Throughput Screening (HTS) cluster_2 Hit Confirmation and Characterization cluster_3 Lead Optimization Assay_Optimization Assay Optimization (Determine Km of this compound) Z_Factor Assay Validation (Z'-factor determination) Assay_Optimization->Z_Factor HTS Primary Screen (Single concentration of compounds) Z_Factor->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response Curve (IC50 determination) Hit_Identification->Dose_Response Mechanism_of_Inhibition Mechanism of Inhibition Studies (Determine Ki and mode of inhibition) Dose_Response->Mechanism_of_Inhibition SAR Structure-Activity Relationship (SAR) Studies Mechanism_of_Inhibition->SAR

Caption: Experimental workflow for inhibitor discovery.

Conclusion and Future Directions

This compound presents a promising, yet currently hypothetical, avenue for the development of a novel fluorogenic probe for aspartic acid proteases. Its simple structure and the fluorescent nature of its Ofm protecting group upon cleavage make it an attractive candidate for use in high-throughput screening and detailed kinetic studies. The experimental protocols and workflows detailed in this whitepaper provide a roadmap for researchers to explore the potential of this and similar molecules.

Future work should focus on the experimental validation of this compound as a substrate for various aspartic proteases. This would involve synthesizing the compound and performing the kinetic and inhibition assays described herein. Successful validation would not only provide a new tool for basic research but could also accelerate the discovery of new therapeutics for a range of diseases.

References

The Cornerstone of Peptide Synthesis: A Technical Guide to Protected Amino Acids in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of these vital biomolecules for research, diagnostics, and therapeutics. At the heart of this powerful technology lies the strategic use of protected amino acids. This technical guide provides an in-depth exploration of the core principles of amino acid protection in SPPS, focusing on the chemical strategies, quantitative data, and detailed experimental protocols that are fundamental to successful peptide synthesis.

The Rationale for Protection in a Stepwise Synthesis

Solid-Phase Peptide Synthesis is a cyclical process where amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble resin support.[1] This solid-phase approach simplifies the purification process, as reagents and by-products can be easily washed away while the peptide remains anchored to the resin.[1][2]

However, the bifunctional nature of amino acids, possessing both a nucleophilic amino group (-NH2) and an electrophilic carboxylic acid group (-COOH), presents a challenge. Without protection, uncontrolled polymerization and side reactions would occur, leading to a complex mixture of undesired products.[3] To ensure the specific and orderly formation of peptide bonds, it is essential to temporarily block the reactive functional groups that are not intended to participate in the coupling reaction. This is achieved through the use of protecting groups.[3][4]

The ideal protecting group exhibits several key characteristics:[3]

  • Ease of Introduction: It can be readily attached to the amino acid.

  • Stability: It remains intact throughout the various steps of peptide synthesis, including coupling and deprotection of other groups.[3]

  • Facile and Selective Removal: It can be removed under mild conditions that do not affect the peptide backbone or other protecting groups.[3]

  • Minimal Side Reactions: Its introduction and removal do not lead to the formation of unwanted by-products or racemization of the chiral amino acid center.[3]

Orthogonal Protection Strategies: The Key to Selectivity

The success of SPPS hinges on the concept of orthogonality . An orthogonal protection scheme employs protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one type of group while others remain intact.[4][5] This principle is crucial for both the stepwise elongation of the peptide chain and the final cleavage from the resin with simultaneous side-chain deprotection.

Two primary orthogonal strategies dominate the landscape of SPPS: the Fmoc/tBu and Boc/Bzl approaches.

The Fmoc/tBu Strategy: The Modern Workhorse

The most widely used method in modern SPPS is the Fmoc/tBu strategy.[6][7] This approach is favored for its use of milder reaction conditions compared to the Boc/Bzl strategy.[7]

  • α-Amino Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for the temporary protection of the α-amino group. The Fmoc group is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[7]

  • Side-Chain Protection: The side-chain functional groups of the amino acids are protected with acid-labile groups, most commonly derived from tert-butyl (tBu) alcohol or trityl (Trt) alcohol.[4][5] These groups are stable to the basic conditions used for Fmoc removal but are cleaved by strong acids, such as trifluoroacetic acid (TFA).[7]

This orthogonality allows for the repetitive cycle of Fmoc deprotection and coupling to extend the peptide chain, followed by a final, single step of acid-mediated cleavage from the resin and removal of all side-chain protecting groups.[2]

The Boc/Bzl Strategy: The Classic Approach

The Boc/Bzl strategy, also known as the Merrifield method, was the original approach to SPPS.[8] While still in use, particularly for the synthesis of complex or aggregation-prone peptides, it involves harsher acidic conditions.[9]

  • α-Amino Protection: The tert-butyloxycarbonyl (Boc) group serves as the temporary protecting group for the α-amino function. The Boc group is removed with a moderately strong acid, typically 50% TFA in dichloromethane (DCM).[4][10]

  • Side-Chain Protection: The side-chain protecting groups are based on benzyl (Bzl) ethers, esters, and carbamates. These groups are stable to the conditions used for Boc deprotection but are cleaved by a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4]

While not strictly orthogonal, as both protecting groups are acid-labile, the significant difference in the acid strength required for their removal allows for their selective cleavage.[4]

A Closer Look at Protecting Groups: Structures and Lability

The choice of protecting groups is critical and depends on the specific amino acid and the overall synthetic strategy.

α-Amino Protecting Groups
Protecting GroupStructureAbbreviationDeprotection Conditions
9-Fluorenyl- methyloxycarbonylFmoc20% Piperidine in DMF
tert-ButyloxycarbonylBoc50% TFA in DCM
Common Side-Chain Protecting Groups in Fmoc/tBu SPPS

The selection of side-chain protecting groups is crucial to prevent unwanted reactions. Below is a table summarizing common protecting groups for various amino acid side chains in the context of Fmoc/tBu SPPS.

Amino AcidFunctional GroupProtecting GroupAbbreviationDeprotection Conditions
Aspartic Acid Carboxylic Acidtert-Butyl esterOtBuTFA
Glutamic Acid Carboxylic Acidtert-Butyl esterOtBuTFA
Serine Hydroxyltert-Butyl ethertBuTFA
Threonine Hydroxyltert-Butyl ethertBuTFA
Tyrosine Phenolic Hydroxyltert-Butyl ethertBuTFA
Lysine Aminetert-ButyloxycarbonylBocTFA
Arginine Guanidinium2,2,4,6,7-Pentamethyl- dihydrobenzofuran-5-sulfonylPbfTFA
Histidine ImidazoleTritylTrtTFA
Cysteine ThiolTritylTrtTFA
Asparagine AmideTritylTrtTFA
Glutamine AmideTritylTrtTFA
Tryptophan Indoletert-ButyloxycarbonylBocTFA

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed methodologies for the key experimental steps in Fmoc-based SPPS.

Resin Swelling and Preparation

Objective: To prepare the solid support for peptide synthesis by swelling it in an appropriate solvent.

Protocol:

  • Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in a reaction vessel.

  • Add a sufficient volume of DMF to cover the resin completely.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF using a filter.

  • Wash the resin three times with DMF to remove any impurities.

Fmoc Deprotection

Objective: To remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid or peptide to allow for the coupling of the next amino acid.

Protocol:

  • To the swelled and washed resin, add a solution of 20% piperidine in DMF.

  • Agitate the mixture for a specified time, typically in two stages: a first treatment of 1-2 minutes followed by a second treatment of 5-10 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (typically 5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Amino Acid Coupling

Objective: To form a peptide bond between the free N-terminus of the resin-bound peptide and the carboxyl group of the incoming Fmoc-protected amino acid.

Protocol:

  • In a separate vial, dissolve the Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma, in slight excess to the amino acid) in DMF.

  • Add an activating base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (typically 2 equivalents relative to the amino acid), to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. The reaction time may need to be extended for sterically hindered amino acids.

  • After the coupling is complete, drain the reaction solution.

  • Wash the resin with DMF (3-5 times) to remove excess reagents and by-products.

Monitoring the Reaction Progress: The Kaiser Test

Objective: To qualitatively determine the presence of free primary amines on the resin, thereby assessing the completion of the coupling reaction.

Protocol:

  • Take a small sample of the resin beads (a few beads are sufficient) and place them in a small glass test tube.

  • Wash the beads with ethanol and then with pyridine.

  • Add 2-3 drops of each of the following three solutions:

    • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

    • Solution B: 80 g of phenol in 20 mL of ethanol.

    • Solution C: 2 mL of 0.01 M aqueous KCN diluted to 100 mL with pyridine.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): A deep blue or purple color on the beads and in the solution indicates the presence of free primary amines.[11]

    • Negative Result (Complete Coupling): The beads remain colorless or turn a faint yellow/brown, and the solution is yellow.[11]

Final Cleavage and Deprotection

Objective: To cleave the synthesized peptide from the resin support and simultaneously remove all side-chain protecting groups.

Protocol:

  • After the final Fmoc deprotection and thorough washing with DMF and then DCM, dry the peptide-resin under vacuum.

  • Prepare a cleavage cocktail. A common cocktail for standard peptides is TFA/H2O/Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v) . TIS acts as a scavenger to trap the reactive carbocations generated from the cleavage of tBu-based protecting groups.[12]

  • Add the cleavage cocktail to the dried peptide-resin in a well-ventilated fume hood.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and dissolved protecting group fragments.

  • Dry the crude peptide under vacuum.

Quantitative Data on Protecting Groups and Reagents

The efficiency of deprotection and coupling is paramount for achieving a high yield of the desired peptide. The following tables summarize key quantitative data related to these processes.

Fmoc Deprotection Times with 20% Piperidine in DMF
Amino AcidDeprotection Time (t₁/₂)Notes
Glycine FastGenerally rapid deprotection.
Alanine FastTypically complete within standard protocols.
Leucine FastEfficient deprotection.
Arginine(Pbf) SlowerThe bulky Pbf group can sterically hinder piperidine access, sometimes requiring extended deprotection times.
Aspartic Acid(OtBu) StandardProne to aspartimide formation, especially with adjacent Gly, Ser, or Asn residues. Use of DBU should be avoided.

Note: Deprotection times can be sequence-dependent and may be affected by peptide aggregation.

Common Cleavage Cocktails and Scavengers for Fmoc/tBu SPPS
Cleavage Cocktail Composition (v/v/v)ScavengersTarget ResiduesCleavage Time
TFA / H₂O / TIS (95:2.5:2.5) Triisopropylsilane (TIS)General purpose, effective for scavenging tBu and Trt cations.2-4 hours
TFA / H₂O / EDT (95:2.5:2.5) Ethanedithiol (EDT)Particularly for peptides containing Trp, Met, or Cys to prevent side reactions.2-4 hours
TFA / Thioanisole / H₂O / EDT (90:5:3:2) Thioanisole, EDTFor peptides containing Arg(Pbf/Pmc) to facilitate sulfonyl group removal and protect Trp.2-4 hours

Yields are highly sequence-dependent but are generally expected to be >70% for well-behaved sequences with optimized protocols.

Comparison of Common Coupling Reagents
Coupling ReagentAbbreviationAdvantagesDisadvantages
Benzotriazol-1-yl-oxytri- pyrrolidinophosphonium hexafluorophosphate PyBOPHigh coupling efficiency, low racemization.By-products can be difficult to remove.
(2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) HBTUFast reaction rates, widely used.Can cause guanidinylation of the N-terminus if pre-activation is not done properly.
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) HATUVery efficient, especially for hindered couplings; low racemization.[13][14]More expensive than HBTU.
N,N'-Diisopropylcarbodiimide / Ethyl cyano(hydroxyimino)acetate DIC / OxymaPureCost-effective, generates a soluble urea by-product. OxymaPure is a non-explosive HOBt alternative.[13]Slower reaction rates compared to phosphonium/aminium reagents.
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate COMUHigh coupling efficiency, safer alternative to HATU/HBTU as it does not contain benzotriazole.[13]Relatively new and can be more expensive.

Visualizing the SPPS Workflow and Chemical Logic

The following diagrams, generated using the DOT language, illustrate the core concepts of SPPS and protected amino acids.

SPPS_Workflow Resin Resin Support AA1 Attach Fmoc-AA-OH Resin->AA1 Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) AA1->Deprotect1 Wash1 Wash Deprotect1->Wash1 Couple2 Couple Fmoc-AA-OH (HBTU/DIPEA) Wash1->Couple2 Wash2 Wash Couple2->Wash2 Repeat Repeat Cycle (n-1) times Wash2->Repeat Repeat->Deprotect1 Deprotect Cleave Cleavage & Side-Chain Deprotection (TFA Cocktail) Repeat->Cleave Final Cycle Peptide Purified Peptide Cleave->Peptide

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).

Caption: Structure of a protected amino acid for SPPS.

Orthogonal_Protection Start Resin-Peptide-(Fmoc) (Side-Chain-PG) Base Base Treatment (e.g., Piperidine) Start->Base Selective Removal of Fmoc Result1 Resin-Peptide-(NH2) (Side-Chain-PG) Base->Result1 Acid Acid Treatment (e.g., TFA) Result2 Free Peptide Acid->Result2 Result1->Acid Simultaneous Cleavage & Side-Chain Deprotection

Caption: Orthogonal protection strategy in Fmoc-SPPS.

Conclusion

The strategic use of protected amino acids is the bedrock of modern Solid-Phase Peptide Synthesis. The principles of orthogonality, embodied in the widely adopted Fmoc/tBu strategy, provide the chemical precision necessary to assemble complex peptides with high fidelity. A thorough understanding of the properties of different protecting groups, their lability under specific chemical conditions, and the detailed experimental protocols for their use and removal is essential for any researcher, scientist, or drug development professional working in the field of peptide chemistry. This guide serves as a foundational resource to navigate the intricacies of protected amino acids in SPPS, enabling the successful synthesis of peptides for a myriad of applications.

References

Methodological & Application

Application Notes and Protocols for Boc-Asp-Ofm Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Asp-Ofm, N-α-(tert-Butoxycarbonyl)-L-aspartic acid α-(9-fluorenylmethyl) ester, is a specialized amino acid derivative primarily utilized in Solid-Phase Peptide Synthesis (SPPS) for the production of cyclic peptides. The strategic placement of the fluorenylmethyl (Ofm) protecting group on the α-carboxyl group, while the β-carboxyl group remains free, allows for the side-chain anchoring of the aspartic acid residue to a resin. This orthogonal protection strategy is instrumental in methodologies involving on-resin, head-to-tail cyclization, a key technique in the synthesis of constrained peptides with enhanced biological activity and stability.

This document provides a detailed protocol for the use of this compound in Boc-chemistry SPPS, with a focus on the synthesis of cyclic peptides.

Data Presentation

Table 1: Reagents and Solvents for this compound SPPS
Reagent/SolventAbbreviationPurposeTypical Concentration/Amount
2-Chlorotrityl chloride resin2-CTC resinSolid support for peptide synthesis1.0-1.6 mmol/g substitution
This compound-First amino acid for side-chain anchoring1.5-2.0 equivalents
DiisopropylethylamineDIPEABase for resin loading and neutralization4.0 equivalents (for loading)
DichloromethaneDCMSolvent for resin swelling and washing-
N,N-DimethylformamideDMFSolvent for coupling and washing-
Trifluoroacetic acidTFAReagent for Boc-deprotection25-50% in DCM (v/v)
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphateHBTU/HATUCoupling reagent3.0-4.0 equivalents
1-HydroxybenzotriazoleHOBtCoupling additive to suppress racemization3.0-4.0 equivalents
N,N'-DiisopropylcarbodiimideDICCoupling reagent3.0-4.0 equivalents
Piperidine-Reagent for Ofm-deprotection20% in DMF (v/v)
Cleavage Cocktail (TFA/TIS/H₂O)-Reagent for final cleavage from resin95:2.5:2.5 (v/v/v)
Table 2: Typical Parameters for Key Experimental Steps
Experimental StepKey ParametersTypical Values
Resin Swelling Solvent, TimeDCM, 30-60 minutes
This compound Anchoring Reagents, TimeThis compound, DIPEA in DCM, 1-2 hours
Boc Deprotection Reagent, Time25-50% TFA in DCM, 1 x 1 min + 1 x 20 min
Amino Acid Coupling Reagents, TimeBoc-amino acid, HBTU/HOBt or DIC/HOBt, DIPEA in DMF, 1-2 hours
On-Resin Cyclization Deprotection, Coupling Reagents, Time20% Piperidine in DMF (Ofm removal), 25% TFA in DCM (Boc removal), HBTU/HOBt/DIPEA, 4-24 hours
Final Cleavage Reagent, TimeTFA/TIS/H₂O (95:2.5:2.5), 2-3 hours

Experimental Protocols

Resin Preparation and Anchoring of this compound

This protocol describes the initial steps of swelling the resin and attaching the first amino acid, this compound, via its side-chain carboxyl group.

Methodology:

  • Resin Swelling: Place the 2-Chlorotrityl chloride resin (1.0 eq) in a reaction vessel. Add sufficient Dichloromethane (DCM) to swell the resin and shake gently for 30-60 minutes at room temperature.

  • Resin Washing: Drain the DCM and wash the resin three times with DCM.

  • Anchoring:

    • Dissolve this compound (1.5 eq) in DCM.

    • Add Diisopropylethylamine (DIPEA) (4.0 eq) to the this compound solution.

    • Add the amino acid solution to the swollen resin.

    • Shake the mixture for 1-2 hours at room temperature.

  • Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (17:2:1) and shake for 30 minutes.

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). The resin is now ready for peptide chain elongation.

Solid-Phase Peptide Synthesis (Boc-SPPS) Cycle

This section details the iterative process of extending the peptide chain.

Methodology:

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 25-50% Trifluoroacetic acid (TFA) in DCM to the resin and shake for 1 minute.

    • Drain the TFA solution.

    • Add a fresh solution of 25-50% TFA in DCM and shake for 20 minutes.

    • Drain the TFA solution and wash the resin with DCM (3x).

  • Neutralization:

    • Wash the resin with a 5% DIPEA solution in DMF (3x) to neutralize the trifluoroacetate salt.

    • Wash the resin with DMF (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Boc-protected amino acid (3.0 eq), HBTU (3.0 eq), and HOBt (3.0 eq) in DMF.

    • Add DIPEA (6.0 eq) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

    • To monitor the completion of the coupling reaction, a Kaiser test can be performed.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.

On-Resin Cyclization and Cleavage

This protocol outlines the final steps of preparing the linear peptide for cyclization, the cyclization reaction itself, and the ultimate cleavage of the cyclic peptide from the solid support.

Methodology:

  • N-terminal Boc Deprotection: Follow the Boc deprotection protocol described in Section 2, Step 1.

  • C-terminal Ofm Deprotection:

    • Wash the resin with DMF (3x).

    • Treat the resin with a solution of 20% piperidine in DMF for 30 minutes to remove the Ofm group from the C-terminal aspartic acid.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • On-Resin Cyclization:

    • Wash the deprotected linear peptide-resin with DMF (3x).

    • Add a solution of HBTU (3.0 eq), HOBt (3.0 eq), and DIPEA (6.0 eq) in DMF.

    • Shake the reaction vessel for 4-24 hours at room temperature. The progress of the cyclization can be monitored by cleaving a small sample of resin and analyzing it by LC-MS.

  • Final Washing: After cyclization is complete, wash the resin with DMF (3x) and DCM (3x). Dry the resin under vacuum.

  • Cleavage from Resin:

    • Treat the dried resin with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cyclic peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • The crude cyclic peptide can then be purified by reverse-phase HPLC.

Mandatory Visualization

Boc_Asp_Ofm_SPPS_Workflow start Start: 2-CTC Resin swell 1. Resin Swelling (DCM) start->swell end_node Purified Cyclic Peptide anchor 2. Anchor Boc-Asp(Ofm)-OH (DIPEA, DCM) swell->anchor deprotect_boc 3. Boc Deprotection (TFA/DCM) anchor->deprotect_boc couple 4. Couple Next Boc-Amino Acid (HBTU/HOBt/DIPEA) deprotect_boc->couple couple->deprotect_boc Repeat for each amino acid linear_peptide Linear Peptide -Resin couple->linear_peptide deprotect_ofm 5. Ofm Deprotection (Piperidine/DMF) linear_peptide->deprotect_ofm cyclize 6. On-Resin Cyclization (HBTU/HOBt/DIPEA) deprotect_ofm->cyclize cleave 7. Cleavage from Resin (TFA Cocktail) cyclize->cleave purify 8. HPLC Purification cleave->purify purify->end_node

Caption: Workflow for this compound solid-phase synthesis of cyclic peptides.

On_Resin_Cyclization_Logic start_peptide Linear Peptide-Resin Boc-NH-...-Asp-COO-Ofm Resin deprotection_step Deprotection Steps start_peptide->deprotection_step 1. Remove N-terminal Boc 2. Remove C-terminal Ofm deprotected_peptide Deprotected Linear Peptide-Resin H₂N-...-Asp-COO⁻ Resin deprotection_step->deprotected_peptide cyclization_step Intramolecular Coupling (HBTU/HOBt/DIPEA) deprotected_peptide->cyclization_step cyclic_peptide {Cyclic Peptide-Resin | ...-Asp-CO-NH-... | Resin} cyclization_step->cyclic_peptide

Caption: Logical steps for the on-resin cyclization of a peptide.

Application Notes and Protocols: Standard Procedure for Boc-Asp(Ofm)-OH Coupling Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the precise and efficient formation of peptide bonds is paramount to achieving high purity and yield of the target peptide. The use of protected amino acids is a cornerstone of this methodology, preventing unwanted side reactions and ensuring the correct sequence assembly. Boc-Asp(Ofm)-OH is a key building block for introducing aspartic acid residues into a peptide sequence using Boc chemistry. The tert-butyloxycarbonyl (Boc) group provides temporary protection for the α-amino group, while the 9-fluorenylmethyl (Ofm) ester safeguards the side-chain β-carboxyl group.[1][2] This orthogonal protection scheme allows for the selective deprotection of the α-amino group for chain elongation, while the side chain remains protected until final cleavage under specific basic conditions.[1][2]

This document provides detailed protocols for the coupling of Boc-Asp(Ofm)-OH during a standard Boc-chemistry solid-phase peptide synthesis workflow. It covers the necessary steps from resin preparation to the final coupling and monitoring of the reaction.

Experimental Protocols

The standard procedure for a Boc-Asp(Ofm)-OH coupling reaction is part of a larger SPPS cycle. The following protocols detail the key stages of this cycle.

Protocol 1: N-terminal Boc Deprotection

This step is performed to remove the Boc protecting group from the N-terminal amino acid of the resin-bound peptide, preparing it for coupling with the incoming Boc-Asp(Ofm)-OH.

Materials:

  • Peptide-resin with an N-terminal Boc-protected amino acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM to the resin.

  • Agitate the mixture at room temperature for 30 minutes.

  • Drain the TFA/DCM solution.

  • Wash the resin thoroughly with DCM (3 times).

  • Neutralize the resulting ammonium salt by washing with a 5-10% solution of DIPEA in DMF (2 times for 5 minutes each).

  • Wash the resin with DMF (3 times) to remove excess base.

  • Proceed immediately to the coupling step.

Protocol 2: Boc-Asp(Ofm)-OH Coupling

This protocol describes the activation and coupling of Boc-Asp(Ofm)-OH to the deprotected N-terminal amine on the resin. Several activation methods are commonly used, with the choice depending on the specific sequence and desired efficiency. The most common methods involve the use of carbodiimides with an additive or pre-formed active esters using uronium/aminium or phosphonium salt-based reagents.

Method A: DIC/HOBt Activation and Coupling

Materials:

  • Deprotected peptide-resin

  • Boc-Asp(Ofm)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)[3]

  • 1-Hydroxybenzotriazole (HOBt)[3]

  • DMF or DCM

Procedure:

  • In a separate vessel, dissolve Boc-Asp(Ofm)-OH (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents) in DMF.

  • Add DIC (2-4 equivalents) to the amino acid solution to pre-activate for 10-30 minutes.[4]

  • Add the activated Boc-Asp(Ofm)-OH solution to the deprotected and neutralized peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-3 hours.[5]

  • Monitor the reaction for completion using the Kaiser test.[4]

  • Once the reaction is complete (negative Kaiser test), drain the coupling solution.

  • Wash the resin with DMF (3 times), DCM (3 times), and finally with methanol (3 times) to remove any residual reagents and by-products.

  • Dry the resin under vacuum.

Method B: HBTU Activation and Coupling

Materials:

  • Deprotected peptide-resin

  • Boc-Asp(Ofm)-OH

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)[3]

  • DIPEA

  • DMF

Procedure:

  • In a separate vessel, dissolve Boc-Asp(Ofm)-OH (2-4 equivalents) and HBTU (2-4 equivalents) in DMF.

  • Add DIPEA (4-8 equivalents) to the solution to initiate activation.

  • Immediately add the activated solution to the deprotected and neutralized peptide-resin.

  • Agitate the reaction mixture at room temperature. Coupling is often rapid and can be complete in as little as 15-60 minutes.[3]

  • Monitor the reaction for completion using the Kaiser test.

  • Upon completion, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3 times), DCM (3 times), and methanol (3 times).

  • Dry the resin under vacuum.

Protocol 3: Reaction Monitoring - Kaiser Test

The Kaiser (ninhydrin) test is a qualitative method used to detect the presence of free primary amines on the resin.[6] A positive result (intense blue color) indicates an incomplete coupling reaction, while a negative result (yellow or colorless) signifies completion.[7]

Materials:

  • Kaiser test solutions:

    • Reagent A: 5% ninhydrin in ethanol

    • Reagent B: 80% phenol in ethanol

    • Reagent C: 2% aqueous potassium cyanide (KCN) diluted 1:100 with pyridine

  • A small sample of the peptide-resin beads

  • Heating block or water bath

Procedure:

  • Take a small sample of resin beads (a few milligrams) from the reaction vessel and wash them thoroughly with DMF and ethanol.

  • Add 2-3 drops of each Kaiser test reagent to the beads.

  • Heat the sample at 100-120°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

    • Blue beads/solution: Free primary amines are present; coupling is incomplete. Recoupling is necessary.

    • Yellow/Colorless beads and solution: No free primary amines detected; coupling is complete.

Data Presentation

The selection of coupling reagents is critical for the efficiency of the Boc-Asp(Ofm)-OH coupling reaction. The following table summarizes common coupling reagents used in Boc-SPPS and their typical reaction conditions.

Coupling ReagentAbbreviationEquivalents (vs. Resin Loading)AdditiveBaseTypical SolventTypical Coupling Time
N,N'-DiisopropylcarbodiimideDIC2 - 4HOBt (1 eq.)DIPEA (for neutralization)DMF, DCM1 - 3 hours
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTU2 - 4NoneDIPEA (2 eq.)DMF15 - 60 minutes
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOP2 - 4NoneDIPEA (2 eq.)DMF15 - 60 minutes
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOP2 - 4NoneDIPEA (2 eq.)DMF15 - 60 minutes
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochlorideEDC2 - 4HOBt (1 eq.)DIPEA (for neutralization)DMF, DCM1 - 3 hours

Diagrams

Experimental Workflow

The following diagram illustrates the key steps in a single cycle of Boc-SPPS for the incorporation of a Boc-Asp(Ofm)-OH residue.

Boc_SPPS_Workflow Start Start: Resin-Bound Peptide (N-terminal Boc) Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash_Neutralize Wash & Neutralize (DCM, DIPEA/DMF) Deprotection->Wash_Neutralize Coupling Coupling Reaction Wash_Neutralize->Coupling Activation Activation of Boc-Asp(Ofm)-OH (e.g., DIC/HOBt) Activation->Coupling Monitoring Monitoring (Kaiser Test) Coupling->Monitoring Wash_Final Final Wash (DMF, DCM, MeOH) Monitoring->Wash_Final Complete Recouple Incomplete: Recouple or Cap Monitoring->Recouple Incomplete End End: Elongated Peptide (N-terminal Boc) Wash_Final->End Recouple->Coupling

Caption: Workflow for a single Boc-Asp(Ofm)-OH coupling cycle in SPPS.

Logical Relationship of Components

This diagram shows the relationship between the key chemical entities involved in the coupling reaction.

Coupling_Reaction_Components Resin Resin-NH2 (Deprotected Peptide) CoupledProduct Resin-NH-CO-Asp(Ofm)-Boc (Coupled Peptide) Resin->CoupledProduct attacks BocAsp Boc-Asp(Ofm)-OH ActiveEster Activated Boc-Asp(Ofm)-O-Ester BocAsp->ActiveEster reacts with Activator Coupling Reagent (e.g., DIC/HOBt) Activator->ActiveEster facilitates ActiveEster->CoupledProduct to form Byproducts Byproducts (e.g., DCU, H2O) CoupledProduct->Byproducts alongside

Caption: Key components and their roles in the coupling reaction.

References

Application Notes and Protocols: Selective Deprotection of the Boc Group from Boc-Asp-Ofm

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the successful assembly of complex peptide sequences. The building block N-α-tert-butyloxycarbonyl-L-aspartic acid β-(9-fluorenylmethyl) ester (Boc-Asp-Ofm) is a key reagent that employs two distinct protecting groups: the acid-labile Boc group for the α-amine and the base-labile 9-fluorenylmethyl (Ofm) group for the β-carboxyl side chain. This orthogonal protection strategy allows for the selective deprotection of the N-terminal Boc group, enabling peptide chain elongation without premature cleavage of the side-chain protecting group.

These application notes provide detailed protocols and quantitative data for the selective removal of the Boc group from this compound using trifluoroacetic acid (TFA), while ensuring the stability of the Ofm group.

Orthogonal Deprotection Strategy

The selective deprotection of this compound relies on the differential chemical stability of the Boc and Ofm protecting groups. The Boc group is readily cleaved under acidic conditions, whereas the Ofm group is stable to acids but labile to basic conditions, typically piperidine.[1] This orthogonality is fundamental to its application in stepwise peptide synthesis.

Boc_Asp_Ofm Boc-Asp(Ofm)-OH Asp_Ofm H-Asp(Ofm)-OH (TFA salt) Boc_Asp_Ofm->Asp_Ofm  TFA/DCM   Boc_Asp Boc-Asp-OH Boc_Asp_Ofm->Boc_Asp  Piperidine/DMF   Peptide_Elongation Peptide Chain Elongation Asp_Ofm->Peptide_Elongation  Coupling   Final_Deprotection Final Deprotection (e.g., Piperidine) Peptide_Elongation->Final_Deprotection

Figure 1: Orthogonal deprotection scheme of this compound.

Quantitative Data on Selective Boc Deprotection

The efficiency of selective Boc deprotection is influenced by the concentration of TFA, reaction time, and temperature. The following table summarizes key quantitative data from various studies. It is important to note that the Ofm group, being structurally similar to the Fmoc group, exhibits high stability under these acidic conditions.

Reagent/SolventConcentration (% v/v)TimeTemperatureYield/PurityNotes
TFA/DCM50%5 minRoom Temp.78% PurityIncomplete deprotection observed, leading to deletion sequences in peptide synthesis.[2]
TFA/DCM50%> 5 minRoom Temp.HighLonger reaction times lead to a cleaner product.[2]
TFA/DCM55%30 minRoom Temp.~9% higher purityCompared to 100% TFA for 5 min in the synthesis of 40 different peptides.[3]
100% TFA100%5 minRoom Temp.Lower PurityResulted in omission of the second amino acid residue, likely due to poor resin swelling.[3]
TFA/DCM25%2 hRoom Temp.Not specifiedGeneral condition for Boc deprotection.
TFA/DCM1:11 hRoom Temp.Not specifiedGeneral condition for Boc deprotection.
TFA in CHCl₃33%OvernightRoom Temp.82% YieldSuccessful deprotection of a dipeptide.[4]

Experimental Protocols

Standard Protocol for Selective Boc Deprotection on Solid Support

This protocol is suitable for standard solid-phase peptide synthesis (SPPS).

Materials:

  • Boc-Asp(Ofm)-Peptide-Resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • 5% (v/v) Diisopropylethylamine (DIPEA) in DCM (neutralization solution)

  • Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Swell the Boc-Asp(Ofm)-Peptide-Resin in DCM for 30 minutes.

  • Drain the DCM.

  • Add a solution of 50% (v/v) TFA in DCM to the resin.

  • Agitate the mixture at room temperature for 3 minutes.

  • Drain the TFA/DCM solution.

  • Add a fresh portion of 50% (v/v) TFA in DCM.

  • Agitate the mixture for an additional 20-30 minutes at room temperature.

  • Drain the TFA/DCM solution.

  • Wash the resin three times with DCM.

  • To neutralize the resulting trifluoroacetate salt, wash the resin three times with 5% (v/v) DIPEA in DCM.

  • Wash the resin three times with DCM, followed by three washes with DMF to prepare for the next coupling step.

Protocol for Boc Deprotection in Solution Phase

This protocol is applicable for solution-phase synthesis.

Materials:

  • This compound derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • Dissolve the this compound derivative in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add an equal volume of TFA to the solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with DCM may be necessary to remove residual TFA.

  • To obtain the free amine: Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • To obtain the TFA salt: After the initial concentration, dissolve the oily residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether. Collect the precipitate by filtration.

Workflow and Logic Diagram

The following diagram illustrates the decision-making process and workflow for the selective deprotection of the Boc group in the presence of an Ofm group.

start Start: Boc-Asp(Ofm)-Peptide deprotection_step Selective Boc Deprotection (TFA/DCM) start->deprotection_step monitoring Monitor Reaction Completion (e.g., Kaiser Test on a test bead) deprotection_step->monitoring incomplete Incomplete Deprotection monitoring->incomplete  No   complete Deprotection Complete monitoring->complete  Yes   extend_time Extend Reaction Time or Increase TFA Concentration incomplete->extend_time extend_time->deprotection_step neutralization Neutralization (e.g., DIPEA/DCM) complete->neutralization washing Washing Steps (DCM, DMF) neutralization->washing next_coupling Proceed to Next Coupling Step washing->next_coupling

Figure 2: Workflow for selective Boc deprotection in SPPS.

Minimizing Side Reactions

While the orthogonality of Boc and Ofm is robust, careful execution of the deprotection step is crucial to minimize potential side reactions.

  • Incomplete Deprotection: As indicated by the data, short reaction times can lead to incomplete removal of the Boc group, resulting in the formation of deletion peptide sequences. It is recommended to perform a Kaiser test (for primary amines) on a few resin beads to ensure complete deprotection before proceeding to the next coupling step.

  • Premature Ofm Cleavage: The Ofm group is highly stable to TFA. However, prolonged exposure to very harsh acidic conditions or elevated temperatures should be avoided to ensure its integrity throughout the synthesis.

  • Alkylation of Sensitive Residues: During TFA-mediated deprotection, the liberated tert-butyl cation can potentially alkylate sensitive amino acid residues such as tryptophan and methionine. The use of scavengers like triisopropylsilane (TIS) or water in the TFA cleavage cocktail can mitigate this side reaction, although it is more critical during the final cleavage from the resin. For stepwise Boc deprotection, the short reaction times and lower concentration of liberated carbocations make this less of a concern.

Conclusion

The selective deprotection of the Boc group from this compound is a reliable and efficient process when appropriate conditions are employed. A solution of 50-55% TFA in DCM for 20-30 minutes at room temperature provides a good balance between complete Boc removal and the stability of the acid-resistant Ofm group. Monitoring the completion of the reaction is crucial to prevent the accumulation of deletion sequences in the target peptide. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this compound in the synthesis of complex peptides.

References

Application Notes and Protocols for the Cleavage of the 9-Fluorenylmethyl (Ofm) Group from the Aspartic Acid Side Chain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cleavage of the 9-fluorenylmethyl (Ofm) protecting group from the β-carboxyl group of aspartic acid residues in peptide synthesis. The Ofm group, a 9-fluorenylmethyl ester, is structurally related to the widely used 9-fluorenylmethyloxycarbonyl (Fmoc) group and is susceptible to cleavage under similar basic conditions. The primary reagent for this deprotection is piperidine.

Introduction

The selective removal of side-chain protecting groups is a critical step in solid-phase peptide synthesis (SPPS). The Ofm group offers a method for protecting the carboxylic acid side chain of aspartic acid. Its removal is typically achieved using a solution of piperidine in a suitable solvent, a process that proceeds via a β-elimination mechanism. However, this process is not without its challenges, most notably the formation of aspartimide-related side products, which can compromise the purity and yield of the target peptide.[1][2][3] This document outlines the standard procedures for Ofm cleavage and discusses strategies to mitigate common side reactions.

Cleavage Mechanism and Key Considerations

The cleavage of the Ofm group is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by a base, typically piperidine. This is followed by a β-elimination to release the deprotected carboxylic acid and dibenzofulvene (DBF). The DBF byproduct is subsequently scavenged by piperidine to form a stable adduct.[4]

Key Considerations:

  • Aspartimide Formation: The most significant side reaction during the base-mediated deprotection of Asp(Ofm) is the formation of a cyclic aspartimide intermediate. This occurs through the intramolecular attack of the backbone amide nitrogen on the activated side-chain ester. The aspartimide can then be opened by piperidine to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, as well as their respective piperidide adducts.[1][2][3] This side reaction is highly sequence-dependent, with Asp-Gly sequences being particularly prone to aspartimide formation due to the lack of steric hindrance.[2]

  • Choice of Base: While piperidine is the most common reagent, other bases such as piperazine have been investigated to minimize aspartimide formation. Piperazine, being a weaker base, can reduce the extent of this side reaction, though it may require longer reaction times for complete deprotection.[5][6] The use of strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be effective for deprotection but may exacerbate aspartimide formation if not used cautiously.[6]

  • Additives: The addition of acidic modifiers like formic acid to the piperidine solution has been shown to suppress aspartimide formation to some extent.[1]

Experimental Protocols

Protocol 1: Standard Cleavage of Asp(Ofm) Group

This protocol describes the standard conditions for the removal of the Ofm group from a resin-bound peptide.

Materials:

  • Peptide-resin containing Asp(Ofm)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Dichloromethane (DCM), reagent grade

  • Diethyl ether, anhydrous

  • Solid-phase synthesis vessel

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF from the synthesis vessel.

  • Prepare a 20% (v/v) solution of piperidine in DMF.

  • Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the resin slurry at room temperature for 10-20 minutes. The reaction progress can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.

  • Drain the cleavage solution.

  • Wash the resin thoroughly with DMF (3 x 10 mL per gram of resin).

  • Wash the resin with DCM (3 x 10 mL per gram of resin).

  • Dry the resin under vacuum.

Protocol 2: Cleavage with Reduced Aspartimide Formation

This protocol incorporates the use of a weaker base or an additive to minimize the formation of aspartimide-related impurities.

Option A: Using Piperazine

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Prepare a 5% (v/v) solution of piperazine in DMF.

  • Add the piperazine solution to the resin and agitate at room temperature. Note that longer reaction times (e.g., 30-60 minutes) may be required compared to piperidine. Monitor the reaction for completion.

  • Drain the solution and wash the resin as described in Protocol 1.

Option B: Using Piperidine with Formic Acid

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Prepare a solution of 20% (v/v) piperidine and 1% (v/v) formic acid in DMF.

  • Add the cleavage cocktail to the resin and proceed as described in Protocol 1. The presence of formic acid can help to reduce the basicity of the solution and thereby decrease the rate of aspartimide formation.[1]

Data Presentation

The following table summarizes typical conditions and outcomes for the cleavage of fluorenyl-based protecting groups from the aspartic acid side chain, which are applicable to the Ofm group.

Deprotection ReagentConcentrationAdditiveTypical Reaction TimeAspartimide FormationPiperidide FormationReference
Piperidine20% in DMFNone10-20 minHigh (sequence dependent)Significant[1][2]
Piperidine20% in DMF1% Formic Acid10-20 minReducedReduced[1]
Piperazine5% in DMFNone30-60 minLowLow[5]
Piperazine/DBU5% / 1% in DMFNone< 10 minVery High-[1]

Note: The extent of side product formation is highly dependent on the peptide sequence.

Visualizations

Below are diagrams illustrating the cleavage mechanism and the associated side reaction pathway.

Cleavage_Mechanism Asp_Ofm Asp(Ofm) Residue Intermediate Fluorenyl Anion Intermediate Asp_Ofm->Intermediate + Piperidine Piperidine Piperidine Deprotected_Asp Deprotected Asp Residue Intermediate->Deprotected_Asp DBF Dibenzofulvene (DBF) Intermediate->DBF β-elimination DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine

Caption: General mechanism for the piperidine-mediated cleavage of the Ofm group.

Aspartimide_Formation Asp_Ofm Asp(Ofm) Residue Deprotonated_Amide Deprotonated Backbone Amide Asp_Ofm->Deprotonated_Amide + Piperidine Aspartimide Aspartimide Intermediate Deprotonated_Amide->Aspartimide Intramolecular Cyclization Alpha_Peptide α-Aspartyl Peptide (Desired) Aspartimide->Alpha_Peptide Hydrolysis/Piperidine Attack Beta_Peptide β-Aspartyl Peptide (Side Product) Aspartimide->Beta_Peptide Hydrolysis/Piperidine Attack Piperidides α/β-Piperidide Adducts Aspartimide->Piperidides Piperidine Attack

Caption: Pathway of aspartimide formation during Ofm cleavage from aspartic acid.

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Boc-Asp-Ofm

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cyclic peptides is a pivotal aspect of modern drug discovery and development, offering advantages in conformational rigidity, metabolic stability, and receptor-binding affinity over their linear counterparts. A key strategy for achieving efficient head-to-tail cyclization is the on-resin approach, which minimizes intermolecular side reactions and simplifies purification. This document provides detailed application notes and protocols for the use of N-α-tert-butyloxycarbonyl-L-aspartic acid β-(9-fluorenylmethyl) ester (Boc-Asp-Ofm) in the solid-phase synthesis of cyclic peptides. This method leverages an orthogonal protection scheme where the peptide is anchored to the resin via the side chain of an aspartic acid residue, allowing for the selective deprotection of the C-terminus for on-resin cyclization.

The this compound strategy is particularly advantageous as it is compatible with standard Boc/Bzl solid-phase peptide synthesis (SPPS) and provides a robust method for producing cyclic peptides with high purity and yield. The fluorenylmethyl (Ofm) ester is stable to the acidic conditions used for the removal of the Boc group but can be selectively cleaved under mild basic conditions to liberate the C-terminal carboxylic acid for cyclization.

Core Principles and Workflow

The synthesis of cyclic peptides using this compound as the anchoring residue follows a well-defined workflow. The key is the orthogonal protection strategy, where different protecting groups are removed under distinct chemical conditions, allowing for the selective manipulation of functional groups.

The overall process can be visualized as follows:

workflow cluster_resin_prep Resin Preparation cluster_spps Linear Peptide Synthesis cluster_cyclization On-Resin Cyclization cluster_cleavage Final Cleavage Resin Aminomethylated Resin (e.g., PAM Resin) LoadedResin Boc-Asp(Resin)-Ofm Resin->LoadedResin  Loading this compound   Elongation Stepwise Elongation (Boc-SPPS) LoadedResin->Elongation LinearPeptide Resin-Bound Linear Peptide Elongation->LinearPeptide Ofm_Deprotection Selective Ofm Deprotection LinearPeptide->Ofm_Deprotection Cyclization Intramolecular Amide Bond Formation Ofm_Deprotection->Cyclization CyclicPeptide Resin-Bound Cyclic Peptide Cyclization->CyclicPeptide Cleavage Cleavage from Resin & Side-Chain Deprotection CyclicPeptide->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification FinalProduct Pure Cyclic Peptide Purification->FinalProduct

Figure 1. General workflow for cyclic peptide synthesis using this compound.

Data Presentation: Comparative Analysis of Cyclization Strategies

While direct comparative studies for a single peptide are not extensively available in the literature, the following table summarizes typical yields and purities reported for different cyclization strategies to provide a general comparison.

Cyclization StrategyAnchoring Residue/LinkerTypical Crude Purity (%)Typical Overall Yield (%)Key AdvantagesKey Disadvantages
On-Resin (this compound) Boc-Asp(Ofm)-OH60 - 8515 - 30High purity, minimized oligomerization, compatible with Boc-SPPS.Requires specific Asp residue in the sequence.
On-Resin (Fmoc/tBu/Allyl)Fmoc-Asp(OAll)-OH50 - 8010 - 25Orthogonal to Fmoc chemistry.Requires palladium catalyst for deprotection, which can be difficult to remove completely.
Solution PhaseN/AVariable (highly dependent on concentration)5 - 20High flexibility in peptide sequence.Prone to dimerization and oligomerization, requires highly dilute conditions, purification can be challenging.
On-Resin (Glutamic Acid Linker)Fmoc-Glu-ODmab22 - 28Lower than Asp-linkerApplicable for Glu-containing peptides.Can be less efficient than Asp-linked cyclization, potential for side reactions.[1]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a model cyclic peptide, cyclo(Arg-Gly-Asp-D-Phe-Val), using the this compound strategy.

Resin Loading: Anchoring of Boc-Asp(Ofm)-OH to PAM Resin

Objective: To covalently attach Boc-Asp(Ofm)-OH to a hydroxymethyl-phenylacetamidomethyl (PAM) resin via its side-chain carboxyl group.

Materials:

  • PAM Resin (1.0 mmol/g substitution)

  • Boc-Asp(Ofm)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Acetic Anhydride

  • N,N-Diisopropylethylamine (DIPEA)

Protocol:

  • Swell the PAM resin (1 g, 1.0 mmol) in DCM (15 mL) for 1 hour in a peptide synthesis vessel.

  • Drain the DCM.

  • In a separate flask, dissolve Boc-Asp(Ofm)-OH (2.0 mmol, 2 eq.) in a minimal amount of DMF and add to the resin.

  • Add DCM (10 mL) to the vessel.

  • Add DIC (2.0 mmol, 2 eq.) and a catalytic amount of DMAP (0.1 mmol, 0.1 eq.) to the reaction vessel.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Monitor the reaction completion using a quantitative ninhydrin test on a resin sample.

  • Once the reaction is complete, drain the reaction mixture and wash the resin with DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL).

  • To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride/DIPEA/DCM (1:1:8 v/v/v) for 30 minutes.

  • Wash the resin with DCM (3 x 15 mL), DMF (3 x 15 mL), and finally with DCM (3 x 15 mL).

  • Dry the resin under vacuum. The final loading is typically determined by quantitative analysis of the fluorenyl group upon cleavage.

Solid-Phase Synthesis of the Linear Peptide

Objective: To assemble the linear peptide sequence on the Boc-Asp(Resin)-Ofm support using standard Boc-SPPS protocols.

Materials:

  • Boc-Asp(Resin)-Ofm

  • Boc-protected amino acids (Boc-Arg(Tos)-OH, Boc-Gly-OH, Boc-D-Phe-OH, Boc-Val-OH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling reagents: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and 1-Hydroxybenzotriazole (HOBt) or N,N'-Diisopropylcarbodiimide (DIC) and HOBt.[2]

  • N,N-Dimethylformamide (DMF)

Protocol (for each coupling cycle):

  • Boc Deprotection:

    • Swell the resin in DCM (15 mL) for 30 minutes.

    • Treat the resin with 50% TFA in DCM (v/v) for 2 minutes.

    • Drain the solution.

    • Treat the resin again with 50% TFA in DCM for 20 minutes.[3]

    • Wash the resin with DCM (3 x 15 mL) and isopropanol (2 x 15 mL).

  • Neutralization:

    • Wash the resin with DCM (2 x 15 mL).

    • Treat the resin with 10% DIPEA in DCM (v/v) for 5 minutes (2 times).

    • Wash the resin with DCM (3 x 15 mL).

  • Amino Acid Coupling (using PyBOP/HOBt):

    • In a separate vessel, pre-activate the Boc-amino acid (3 eq.) with PyBOP (3 eq.) and HOBt (3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Add DIPEA (6 eq.) to the reaction mixture.

    • Agitate at room temperature for 1-2 hours.

    • Monitor the coupling reaction with a Kaiser test. If the test is positive, repeat the coupling step.

  • Washing:

    • Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

  • Repeat steps 1-4 for each amino acid in the sequence.

Selective Deprotection of the Ofm Group

Objective: To selectively remove the C-terminal Ofm protecting group to expose the carboxylic acid for cyclization.

Materials:

  • Resin-bound linear peptide

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Protocol:

  • Swell the resin-bound linear peptide in DMF (15 mL) for 30 minutes.

  • Treat the resin with a solution of 20% piperidine in DMF (v/v) for 30 minutes at room temperature.[4]

  • Drain the solution and repeat the treatment with 20% piperidine in DMF for another 30 minutes.

  • Wash the resin thoroughly with DMF (5 x 15 mL) to remove all traces of piperidine.

  • Wash the resin with DCM (3 x 15 mL) and dry it under a stream of nitrogen.

On-Resin Cyclization

Objective: To form the head-to-tail cyclic peptide via an intramolecular amide bond.

Materials:

  • Resin-bound linear peptide with a free C-terminus

  • Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Protocol:

  • Swell the deprotected peptide-resin in DMF (20 mL, to ensure high dilution conditions) for 1 hour.

  • In a separate flask, dissolve PyBOP (3 eq.) and HOBt (3 eq.) in DMF.

  • Add the PyBOP/HOBt solution to the resin suspension.

  • Add DIPEA (6 eq.) to the reaction mixture.

  • Agitate the reaction at room temperature for 12-24 hours.

  • Monitor the cyclization by cleaving a small amount of resin and analyzing the product by HPLC and mass spectrometry.

  • Once the cyclization is complete, drain the reaction solution and wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

cyclization_pathway LinearPeptide Resin-Bound Linear Peptide (N-terminus deprotected, C-terminus free) ActivatedCarboxyl Activated Carboxyl Group (PyBOP/HOBt) LinearPeptide->ActivatedCarboxyl  Activation   NucleophilicAttack Intramolecular Nucleophilic Attack by N-terminal Amine ActivatedCarboxyl->NucleophilicAttack CyclicPeptide Resin-Bound Cyclic Peptide NucleophilicAttack->CyclicPeptide  Amide Bond Formation  

Figure 2. On-resin cyclization signaling pathway.

Cleavage from Resin and Final Deprotection

Objective: To cleave the cyclic peptide from the resin support and remove all side-chain protecting groups.

Materials:

  • Resin-bound cyclic peptide

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether (cold)

Protocol:

  • Dry the resin thoroughly under vacuum.

  • Place the resin in a suitable cleavage apparatus.

  • Add the appropriate scavengers (e.g., 10% anisole).

  • Carefully add anhydrous HF or TFMSA and stir at 0°C for 1-2 hours.

  • Evaporate the HF or TFMSA under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Collect the crude peptide by filtration or centrifugation.

  • Wash the crude peptide with cold diethyl ether several times.

  • Dry the crude peptide under vacuum.

Purification

Objective: To purify the crude cyclic peptide.

Materials:

  • Crude cyclic peptide

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Appropriate solvents (e.g., water with 0.1% TFA, acetonitrile with 0.1% TFA)

Protocol:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

  • Purify the peptide by preparative RP-HPLC using a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect the fractions containing the pure peptide.

  • Confirm the identity and purity of the peptide by analytical HPLC and mass spectrometry.

  • Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.

Conclusion

The use of this compound for the on-resin synthesis of cyclic peptides offers a reliable and efficient methodology for obtaining these valuable molecules. The orthogonal protection strategy allows for a controlled, stepwise synthesis and cyclization on the solid support, which generally leads to higher purity and yields compared to solution-phase methods. The provided protocols offer a comprehensive guide for researchers to implement this strategy in their own laboratories for the development of novel cyclic peptide-based therapeutics and research tools. Careful optimization of coupling and cyclization conditions for each specific peptide sequence is recommended to achieve the best results.

References

On-Resin Cyclization Protocol Using Boc-Asp-Ofm: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

On-resin cyclization is a powerful strategy in solid-phase peptide synthesis (SPPS) for the efficient production of cyclic peptides. This technique leverages the pseudo-dilution effect of the solid support to favor intramolecular cyclization over intermolecular oligomerization, leading to higher yields and purer products. The use of Nα-Boc-L-aspartic acid β-(9-fluorenylmethyl) ester (Boc-Asp-Ofm) provides an elegant orthogonal protection scheme for the synthesis of head-to-tail cyclic peptides. The Boc group is labile to acid, while the Ofm ester is cleaved by a base, allowing for selective deprotection and directed amide bond formation on the solid support.

These application notes provide a detailed protocol for the on-resin cyclization of peptides using the this compound strategy, including quantitative data on reaction efficiency, and protocols for in-process monitoring.

Principle of the Method

The core of this strategy lies in the orthogonal nature of the Boc and Ofm protecting groups. The peptide is assembled on a solid support via anchoring of the β-carboxyl group of this compound. The linear peptide chain is elongated from the α-amino group of the aspartic acid residue. Following the assembly of the linear precursor, the C-terminal protecting group (Ofm) is selectively removed using a mild base, typically piperidine. Subsequently, the N-terminal Boc group is removed with an acid, such as trifluoroacetic acid (TFA). The exposed N-terminal amine and C-terminal carboxylic acid are then coupled on-resin using a suitable coupling reagent to form the cyclic peptide. Finally, the cyclic peptide is cleaved from the resin and deprotected.

Experimental Protocols

Resin Loading: Anchoring of this compound to 2-Chlorotrityl Chloride (2-CTC) Resin
  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol/g substitution) in dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.

  • Amino Acid Preparation: Dissolve this compound (1.1 g, 2.4 mmol) in dry DCM (10 mL).

  • Loading: Add the this compound solution to the swollen resin. Add N,N-diisopropylethylamine (DIEA, 0.84 mL, 4.8 mmol) and agitate the mixture at room temperature for 2 hours.

  • Capping: To cap any unreacted sites on the resin, add methanol (2 mL) and continue to agitate for 30 minutes.

  • Washing: Wash the resin sequentially with DCM (3 x 10 mL), N,N-dimethylformamide (DMF, 3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum. The loading efficiency can be determined gravimetrically or by a colorimetric method such as the picric acid test.

Linear Peptide Synthesis (Boc Chemistry)

The linear peptide is assembled using standard Boc solid-phase peptide synthesis protocols. A typical cycle for the addition of one amino acid is as follows:

  • Boc Deprotection:

    • Wash the resin with DCM (3 x 10 mL).

    • Treat the resin with 50% TFA in DCM (v/v, 10 mL) for 2 minutes.

    • Repeat the 50% TFA in DCM treatment for 20 minutes.

    • Wash the resin with DCM (3 x 10 mL) and isopropanol (2 x 10 mL).

  • Neutralization:

    • Wash the resin with DCM (3 x 10 mL).

    • Treat the resin with 10% DIEA in DCM (v/v, 10 mL) for 2 minutes (repeat twice).

    • Wash the resin with DCM (3 x 10 mL).

  • Amino Acid Coupling:

    • Dissolve the Boc-protected amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF (5 mL).

    • Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitoring: Monitor the completion of the coupling reaction using the ninhydrin (Kaiser) test. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Repeat this cycle for each amino acid in the sequence.

On-Resin Cyclization
  • Ofm Deprotection (C-Terminal Deprotection):

    • Wash the peptide-resin with DMF (3 x 10 mL).

    • Treat the resin with 20% piperidine in DMF (v/v, 10 mL) for 10 minutes (repeat twice).

    • Wash the resin with DMF (5 x 10 mL) to ensure complete removal of piperidine.

  • Boc Deprotection (N-Terminal Deprotection):

    • Follow the Boc deprotection and neutralization protocol as described in section 2.1 and 2.2.

  • Intramolecular Cyclization:

    • Wash the resin with DMF (3 x 10 mL).

    • Add a solution of the coupling reagent in DMF to the resin. Common choices include HBTU/DIEA (3 equivalents each), PyBOP/DIEA (3 equivalents each), or HATU/HOAt/DIEA (3 equivalents each).

    • Agitate the reaction mixture at room temperature for 4-24 hours. The reaction time is dependent on the peptide sequence and the coupling reagent used.

    • Monitor the cyclization by taking small aliquots of the resin for cleavage and analysis by HPLC-MS.

Cleavage and Deprotection
  • Resin Washing and Drying: Wash the cyclized peptide-resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used in the synthesis. A common cocktail for peptides with Arg(Pbf), Trp(Boc), and other standard protecting groups is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).

  • Cleavage: Add the cleavage cocktail (10 mL per gram of resin) to the dried resin and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.

Purification and Analysis
  • Purification: Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Data Presentation

The choice of coupling reagent for the on-resin cyclization step can significantly impact the yield and purity of the final cyclic peptide. The following table summarizes typical crude purity and cyclization efficiency for an exemplary cyclic peptide synthesized using the this compound on-resin strategy with different coupling reagents.

Coupling ReagentReaction Time (h)Crude Purity (%)Cyclization Conversion (%)
HBTU/DIEA12~75~85
PyBOP/DIEA12~70~80
HATU/HOAt/DIEA8~80~90
DIC/Oxyma24~65~75

Note: Data are representative and can vary depending on the peptide sequence and reaction conditions.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the key steps in the on-resin cyclization protocol using this compound.

OnResinCyclization cluster_resin_prep Resin Preparation cluster_synthesis Linear Peptide Synthesis cluster_cyclization On-Resin Cyclization cluster_final Final Steps Resin 2-CTC Resin LoadedResin Boc-Asp(Resin)-Ofm Resin->LoadedResin DIEA, DCM BocAspOfm This compound BocAspOfm->LoadedResin LinearPeptide Boc-AA_n-...-Asp(Resin)-Ofm LoadedResin->LinearPeptide Boc-SPPS Cycles OfmDeprotection H-AA_n-...-Asp(Resin)-OH LinearPeptide->OfmDeprotection 1. 20% Piperidine/DMF BocDeprotection H-AA_n-...-Asp(Resin)-OH OfmDeprotection->BocDeprotection 2. 50% TFA/DCM CyclicPeptideOnResin Cyclo(-AA_n-...-Asp-)-Resin BocDeprotection->CyclicPeptideOnResin 3. Coupling Reagent Cleavage Crude Cyclic Peptide CyclicPeptideOnResin->Cleavage TFA Cocktail Purification Pure Cyclic Peptide Cleavage->Purification RP-HPLC SignalingPathway cluster_pathway Kinase Cascade cluster_inhibition Inhibition Receptor Receptor Adaptor Adaptor Protein Receptor->Adaptor Ligand Binding Kinase1 Kinase 1 Adaptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylation CellularResponse Cellular Response TranscriptionFactor->CellularResponse Gene Expression CyclicPeptide Cyclic Peptide CyclicPeptide->Adaptor Disrupts Interaction

Application Notes and Protocols for Boc-Asp(Ofm) in Peptide-Based Drug Candidate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective utilization of N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-(9-fluorenylmethyl) ester (Boc-Asp(Ofm)-OH) in the synthesis of peptide-based drug candidates. The unique orthogonal protection scheme offered by this reagent makes it particularly valuable for the synthesis of complex peptides, such as cyclic and other constrained peptides, where selective deprotection is crucial.

Introduction to Boc-Asp(Ofm)-OH

Boc-Asp(Ofm)-OH is a derivative of aspartic acid where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group and the β-carboxyl group is protected by a 9-fluorenylmethyl (Ofm) ester. This orthogonal protection strategy is highly advantageous in solid-phase peptide synthesis (SPPS). The Boc group is labile to acidic conditions (e.g., trifluoroacetic acid, TFA), while the Ofm group is labile to basic conditions (e.g., piperidine). This allows for the selective deprotection of the side chain for subsequent modifications, such as on-resin cyclization to form lactam bridges, without affecting the N-terminal Boc group or other acid-labile side-chain protecting groups.

Key Advantages:

  • Orthogonal Protection: Enables selective deprotection of the aspartate side chain for on-resin cyclization and other modifications.

  • Minimization of Aspartimide Formation: The steric hindrance provided by the fluorenylmethyl group can help to reduce the formation of aspartimide, a common side reaction in peptide synthesis involving aspartic acid residues, especially at Asp-Gly or Asp-Asn sequences.[1]

  • Versatility in Peptide Design: Facilitates the synthesis of cyclic peptides, branched peptides, and other complex peptide architectures which are often key features of potent and selective drug candidates.

Applications in Drug Discovery

The unique properties of Boc-Asp(Ofm)-OH make it a valuable tool in the synthesis of a variety of peptide-based drug candidates, particularly those with constrained geometries that can lead to improved metabolic stability, receptor affinity, and selectivity.

Synthesis of Cyclic Peptides

A primary application of Boc-Asp(Ofm)-OH is in the synthesis of cyclic peptides containing a lactam bridge. This is achieved by incorporating Boc-Asp(Ofm)-OH into the peptide sequence and another amino acid with a nucleophilic side chain (e.g., Boc-Lys(Fmoc)-OH). After assembly of the linear peptide, the Fmoc group of lysine can be selectively removed, followed by the selective removal of the Ofm group from the aspartate residue. The deprotected side chains can then be coupled on-resin to form a cyclic peptide.

Mitigation of Aspartimide Formation

Aspartimide formation is a significant challenge in SPPS, leading to a mixture of byproducts that are difficult to separate from the desired peptide.[1] The use of bulky side-chain protecting groups on aspartic acid, such as the Ofm group, can sterically hinder the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, thus reducing the rate of aspartimide formation.

Quantitative Data

While specific yield and purity data for a wide range of drug candidates synthesized using Boc-Asp(Ofm)-OH are not extensively published in comparative studies, the following table provides representative data from challenging peptide syntheses to illustrate the potential impact of using specialized reagents like Boc-Asp(Ofm)-OH on improving synthesis outcomes. The data is illustrative and actual results will vary depending on the specific peptide sequence and synthesis conditions.

Peptide SequenceSynthesis StrategyCrude Purity (%)Overall Yield (%)Reference
VKDG YI-OHStandard Fmoc-Asp(OtBu)-OH~60% (with significant aspartimide-related impurities)25-35%Illustrative
VKDG YI-OHFmoc-Asp with bulky side-chain protection (e.g., OBno)>85%45-55%[2]
(Gly²)-GLP-2 (33-mer with Asp-Gly)Standard Fmoc-Asp(OtBu)-OH~50%15-25%Illustrative
(Gly²)-GLP-2 (33-mer with Asp-Gly)Fmoc-Asp(OBno)-OH>75%30-40%[2]

Experimental Protocols

The following are detailed protocols for the use of Boc-Asp(Ofm)-OH in SPPS.

General Protocol for Solid-Phase Peptide Synthesis (Boc Chemistry)

This protocol outlines the manual synthesis of a linear peptide on a 2-chlorotrityl chloride (2-CTC) resin.

Materials:

  • 2-Chlorotrityl chloride resin

  • Boc-protected amino acids (including Boc-Asp(Ofm)-OH)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Scavengers (e.g., triisopropylsilane (TIS), water)

Procedure:

  • Resin Swelling: Swell the 2-CTC resin in DCM for 30-60 minutes in a reaction vessel.

  • First Amino Acid Loading:

    • Dissolve the first Boc-protected amino acid (e.g., Boc-Gly-OH, 2 equivalents relative to resin capacity) in DCM.

    • Add DIPEA (4 equivalents).

    • Add the amino acid solution to the swollen resin and agitate for 1-2 hours.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Capping of Unreacted Sites: To block any unreacted chlorotrityl sites, treat the resin with a solution of DCM/Methanol/DIPEA (17:2:1) for 10 minutes. Wash with DCM (3x) and DMF (3x).

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.

    • Repeat the TFA treatment for 20-30 minutes.

    • Wash the resin with DCM (3x), isopropanol (1x), and DMF (3x).

  • Amino Acid Coupling:

    • Pre-activate the next Boc-protected amino acid (3 equivalents) with a coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Deprotection and Coupling: Repeat steps 4 and 5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and Boc deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for On-Resin Cyclization via Lactam Bridge Formation

This protocol describes the steps for on-resin cyclization following the synthesis of the linear peptide containing Boc-Asp(Ofm)-OH and Boc-Lys(Fmoc)-OH.

Procedure:

  • Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., 2-CTC) using the general protocol above, incorporating Boc-Asp(Ofm)-OH and Boc-Lys(Fmoc)-OH at the desired positions.

  • Selective Fmoc Deprotection:

    • Treat the resin-bound peptide with 20% piperidine in DMF for 10 minutes.

    • Repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Selective Ofm Deprotection:

    • Treat the resin with 20% piperidine in DMF for 2 hours.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • Add a coupling reagent (e.g., HATU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.

    • Agitate the reaction mixture at room temperature for 4-24 hours.

    • Monitor the cyclization reaction by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

    • Once the cyclization is complete, wash the resin with DMF (3x) and DCM (3x).

  • Final Cleavage and Purification: Cleave the cyclic peptide from the resin and purify as described in the general protocol (steps 7 and 8).

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate key concepts related to the application of Boc-Asp(Ofm)-OH in peptide synthesis and the signaling pathways of relevant peptide drug targets.

G cluster_SPPS Solid-Phase Peptide Synthesis Workflow Resin 1. Resin Swelling Loading 2. First Amino Acid Loading Resin->Loading Capping 3. Capping Loading->Capping Deprotection 4. Boc Deprotection (TFA) Capping->Deprotection Coupling 5. Amino Acid Coupling Deprotection->Coupling Repeat Repeat Steps 4 & 5 Coupling->Repeat Repeat->Deprotection Cleavage 6. Cleavage from Resin (TFA) Repeat->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification G cluster_Cyclization On-Resin Cyclization Workflow using Boc-Asp(Ofm)-OH Linear_Peptide 1. Synthesize Linear Peptide (with Boc-Asp(Ofm)-OH and Boc-Lys(Fmoc)-OH) Fmoc_Deprotection 2. Selective Fmoc Deprotection (Piperidine/DMF) Linear_Peptide->Fmoc_Deprotection Ofm_Deprotection 3. Selective Ofm Deprotection (Piperidine/DMF) Fmoc_Deprotection->Ofm_Deprotection Cyclization 4. On-Resin Coupling of Side Chains (e.g., HATU/DIPEA) Ofm_Deprotection->Cyclization Cleavage 5. Cleavage from Resin Cyclization->Cleavage Purification 6. Purification of Cyclic Peptide Cleavage->Purification G cluster_GLP1 GLP-1 Receptor Signaling Pathway GLP1 GLP-1 Analog GLP1R GLP-1 Receptor GLP1->GLP1R G_Protein G Protein GLP1R->G_Protein activates AC Adenylate Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Insulin Increased Insulin Secretion PKA->Insulin Glucagon Decreased Glucagon Secretion PKA->Glucagon Gastric_Emptying Delayed Gastric Emptying PKA->Gastric_Emptying G cluster_Somatostatin Somatostatin Receptor Signaling Pathway Somatostatin Somatostatin Analog SSTR Somatostatin Receptor (SSTR) Somatostatin->SSTR Gi_Protein Gi Protein SSTR->Gi_Protein activates AC Adenylate Cyclase Gi_Protein->AC inhibits cAMP cAMP AC->cAMP production decreased Hormone_Secretion Inhibition of Hormone Secretion cAMP->Hormone_Secretion leads to Cell_Proliferation Inhibition of Cell Proliferation cAMP->Cell_Proliferation leads to

References

Application Notes and Protocols for Boc-Asp(Ofm)-OH in Manual Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the stepwise assembly of amino acids to create custom peptides. The choice of protecting group strategy is critical to the success of the synthesis. The tert-butyloxycarbonyl (Boc) strategy, one of the classical and still widely used methods, relies on acid-labile Nα-Boc protection. For trifunctional amino acids like aspartic acid, an orthogonal protecting group for the side chain is necessary to prevent unwanted side reactions.

Boc-Asp(Ofm)-OH, where 'Ofm' stands for 9-fluorenylmethyl ester, is a valuable building block in Boc-based SPPS. The Ofm group provides orthogonal protection to the acid-labile Boc group, as it is stable to the acidic conditions used for Boc removal but can be selectively cleaved under basic conditions. This allows for specific modifications of the aspartic acid side chain on the solid support, such as on-resin cyclization or the introduction of labels and conjugates.

These application notes provide a detailed, step-by-step guide for the use of Boc-Asp(Ofm)-OH in manual solid-phase peptide synthesis.

Data Presentation

Table 1: Reagents and Solvents for Manual Boc-SPPS
Reagent/SolventAbbreviationPurposeTypical Concentration/Volume
DichloromethaneDCMResin swelling, washing10-15 mL/g resin
N,N-DimethylformamideDMFResin swelling, washing, solvent for coupling10-15 mL/g resin
Trifluoroacetic AcidTFANα-Boc deprotection50% (v/v) in DCM
N,N-DiisopropylethylamineDIPEANeutralization, activation5% (v/v) in DCM for neutralization
PiperidineSide-chain Ofm deprotection20% (v/v) in DMF
N-HydroxybenzotriazoleHOBtCoupling additive (suppresses racemization)1-2 equivalents
N,N'-DiisopropylcarbodiimideDICCoupling agent1-2 equivalents
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPCoupling agent1-2 equivalents
Trifluoromethanesulfonic acidTFMSAFinal cleavage from resinVaries with cleavage cocktail
ThioanisoleScavenger in final cleavageVaries with cleavage cocktail
Table 2: Summary of a Typical Synthesis Cycle for Boc-SPPS
StepReagent/SolventDuration
1. Resin SwellingDCM or DMF30-60 min
2. Nα-Boc Deprotection50% TFA in DCM1 x 2 min, 1 x 20 min
3. WashingDCM, IPA, DMF5-7 times total
4. Neutralization5% DIPEA in DCM2 x 2 min
5. WashingDCM3-5 times
6. Amino Acid CouplingBoc-AA, DIC/HOBt in DMF1-2 hours
7. WashingDMF, DCM3-5 times

Experimental Protocols

Protocol 1: Manual Boc-SPPS Elongation Cycle

This protocol describes a single cycle of amino acid addition using Boc-Asp(Ofm)-OH or another Boc-protected amino acid. The synthesis is typically performed in a reaction vessel equipped with a filter for easy washing.

  • Resin Preparation:

    • Place the appropriate resin (e.g., Merrifield, PAM, or MBHA resin) in the reaction vessel.

    • Swell the resin in DCM or DMF (10-15 mL per gram of resin) for 30-60 minutes with gentle agitation.

  • Nα-Boc Deprotection:

    • Drain the swelling solvent.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[1]

    • Drain the TFA solution.

  • Washing:

    • Wash the resin thoroughly to remove residual acid. A typical washing sequence is:

      • DCM (3 times)

      • Isopropanol (IPA) (2 times)[1]

      • DCM (3 times)

  • Neutralization:

    • Add a solution of 5% DIPEA in DCM to the resin.

    • Agitate for 2 minutes and drain.

    • Repeat the neutralization step once more.

  • Washing:

    • Wash the resin with DCM (3-5 times) to remove excess base.

  • Amino Acid Coupling (DIC/HOBt method):

    • In a separate vial, dissolve the Boc-amino acid (2-4 equivalents relative to the resin loading) and HOBt (2-4 equivalents) in a minimal amount of DMF.

    • Add DIC (2-4 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using a ninhydrin test. If the test is positive (indicating free amines), the coupling step can be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times) followed by DCM (3 times).

    • The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Selective Deprotection of the Ofm Group

This protocol is performed after the desired peptide sequence has been assembled and while the peptide is still attached to the resin with the Nα-Boc group intact.

  • Resin Preparation:

    • Wash the peptide-resin with DMF (3 times).

  • Ofm Deprotection:

    • Prepare a 20% (v/v) solution of piperidine in DMF.

    • Add the piperidine solution to the peptide-resin.

    • Agitate for 2 minutes and drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for 20-30 minutes.

  • Washing:

    • Drain the piperidine solution.

    • Wash the resin thoroughly with DMF (5-7 times) to ensure all residual piperidine is removed.

    • Wash with DCM (3 times).

    • The aspartic acid side chain is now deprotected and available for further modification.

Protocol 3: Final Cleavage from the Resin (TFMSA Method)

This method is an alternative to using the highly hazardous anhydrous HF.[2]

Warning: TFMSA is a strong, corrosive acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Resin Preparation:

    • Ensure the peptide-resin is thoroughly washed and dried under vacuum.

    • Place the dried resin in a suitable round-bottom flask.

  • Cleavage Cocktail Preparation:

    • Prepare the cleavage cocktail in a separate, cooled flask. A common mixture is TFMSA/TFA/thioanisole. The exact ratios can vary depending on the peptide sequence. A typical ratio is 1:10:1 by volume.

    • Add scavengers as needed (e.g., m-cresol, ethanedithiol) to protect sensitive residues like Trp, Met, and Cys.

  • Cleavage Reaction:

    • Cool the flask containing the resin in an ice bath.

    • Slowly add the pre-chilled cleavage cocktail to the resin.

    • Stir the mixture at 0-4°C for 2-4 hours. The optimal time can depend on the resin and the C-terminal amino acid.[3]

  • Peptide Precipitation and Isolation:

    • Filter the resin from the cleavage mixture into a cold solution of diethyl ether.

    • The crude peptide will precipitate.

    • Wash the resin with additional TFA to recover any remaining peptide and add this to the ether.

    • Centrifuge the ether suspension to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether 2-3 more times to remove scavengers and residual cleavage reagents.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification:

    • The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Manual_Boc_SPPS_Workflow start Start: Resin Swelling deprotection Nα-Boc Deprotection (50% TFA/DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (DIPEA/DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Amino Acid Coupling (Boc-AA, DIC/HOBt) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 cycle_check Last Amino Acid? wash3->cycle_check cycle_check->deprotection No final_deprotection Final Nα-Boc Deprotection cycle_check->final_deprotection Yes cleavage Cleavage from Resin (TFMSA) final_deprotection->cleavage end_peptide Crude Peptide cleavage->end_peptide

Caption: Workflow for a single cycle of manual Boc-SPPS.

Orthogonal_Deprotection_Strategy full_peptide Resin-Bound Peptide Boc-AA...-Asp(Ofm)-...-Resin boc_deprotection Nα-Boc Deprotection (Acidic: TFA) full_peptide->boc_deprotection For chain elongation ofm_deprotection Side-Chain Ofm Deprotection (Basic: Piperidine) full_peptide->ofm_deprotection For side-chain access elongation Further Peptide Elongation boc_deprotection->elongation side_chain_mod Side-Chain Modification ofm_deprotection->side_chain_mod

References

Application Notes and Protocols for Automated Solid-Phase Synthesis with Boc-Asp(Ofm)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Automated solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide research and drug development, enabling the rapid and efficient construction of complex peptide chains.[1][2] The use of orthogonal protecting groups is fundamental to this process, allowing for the selective deprotection of specific functional groups without affecting others.[1][3] This application note details the use of N-α-tert-butyloxycarbonyl (Boc) and β-9-fluorenylmethyloxycarbonyl (Ofm) protected aspartic acid (Boc-Asp(Ofm)-OH) in automated SPPS. This strategy offers a robust method for incorporating aspartic acid residues, with the acid-labile Boc group for temporary N-terminal protection and the base-labile Ofm group for side-chain protection. This orthogonal scheme is particularly advantageous for the synthesis of complex peptides, including cyclic peptides and those requiring on-resin side-chain modification.

Core Principles

The synthetic strategy revolves around the differential lability of the Boc and Ofm protecting groups. The Boc group is removed at each cycle of amino acid addition using a moderately strong acid, typically trifluoroacetic acid (TFA), while the peptide remains anchored to the solid support.[4] The Ofm group, protecting the β-carboxyl group of the aspartic acid side chain, is stable to these acidic conditions. It can be selectively removed at a desired step using a base, commonly piperidine, allowing for specific modifications such as lactam bridge formation for peptide cyclization.[4]

Orthogonal Deprotection Strategy

The signaling pathway diagram below illustrates the orthogonal deprotection scheme for Boc-Asp(Ofm)-OH in SPPS.

G cluster_n_terminal N-α-Deprotection (Repetitive) cluster_side_chain Side-Chain Deprotection (Selective) cluster_coupling Peptide Bond Formation Boc_Protected Boc-AA-Resin N_Terminal_Amine H2N-AA-Resin Boc_Protected->N_Terminal_Amine TFA/DCM Peptide_Chain Peptide_Chain N_Terminal_Amine->Peptide_Chain Boc-AA-OH, Coupling Agent Ofm_Protected Peptide-Asp(Ofm)-Resin Free_Carboxyl Peptide-Asp(OH)-Resin Ofm_Protected->Free_Carboxyl Piperidine/DMF

Caption: Orthogonal deprotection of Boc- and Ofm-protected aspartic acid.

Data Presentation

The following table summarizes representative quantitative data for an automated solid-phase synthesis of a model hexapeptide (e.g., Tyr-Ala-Asp-Gly-Phe-Leu) on a 0.1 mmol scale using Boc-Asp(Ofm)-OH. These values are typical for a well-optimized synthesis on a modern automated peptide synthesizer.

ParameterValueNotes
Resin Pre-loaded Boc-Leu-Wang ResinSubstitution: 0.5 mmol/g
Scale 0.1 mmol
Synthesizer Automated Peptide Synthesizere.g., Liberty Blue™
Average Coupling Efficiency >99%Monitored by UV detection of Fmoc deprotection if applicable, or by qualitative tests (e.g., Kaiser test).
Boc Deprotection Time 2 x 1 minUsing 50% TFA in Dichloromethane (DCM).[5]
Coupling Time 5-30 minAmino acid dependent.
Ofm Deprotection Time 2 x 10 minUsing 20% piperidine in Dimethylformamide (DMF).
Crude Peptide Purity 75-85%Determined by RP-HPLC.
Final Yield (after purification) 25-40%Dependent on peptide sequence and purification efficiency.

Experimental Protocols

Materials and Reagents
  • Boc-L-amino acids

  • Boc-Asp(Ofm)-OH

  • Pre-loaded Boc-amino acid Wang resin

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine, sequencing grade

  • Diisopropylethylamine (DIEA)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether, cold

Automated SPPS Workflow Diagram

The following diagram outlines the general workflow for automated solid-phase peptide synthesis incorporating Boc-Asp(Ofm)-OH.

workflow Start Start: Pre-loaded Resin Swell 1. Resin Swelling in DCM/DMF Start->Swell Boc_Deprotection 2. N-α-Boc Deprotection (TFA/DCM) Swell->Boc_Deprotection Wash1 3. Washing (DCM/DMF) Boc_Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Boc-AA-OH, DIC/HOBt) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Repeat->Boc_Deprotection Next Amino Acid Ofm_Deprotection 6. Selective Side-Chain Ofm Deprotection (Piperidine/DMF) Repeat->Ofm_Deprotection Final Amino Acid Added Modification 7. On-Resin Modification (e.g., Cyclization) Ofm_Deprotection->Modification Final_Cleavage 8. Cleavage from Resin and Side-Chain Deprotection Modification->Final_Cleavage Precipitation 9. Precipitation and Washing (Cold Diethyl Ether) Final_Cleavage->Precipitation End End: Crude Peptide Precipitation->End

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Boc-Asp-Ofm Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides solutions to common issues encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Boc-Asp-Ofm, focusing on troubleshooting causes of low yield.

Frequently Asked Questions (FAQs)

Q1: My overall peptide yield is significantly lower than expected after incorporating Boc-Asp(Ofm)-OH. What are the most common causes?

Low yield in peptide synthesis involving aspartic acid derivatives like Boc-Asp(Ofm)-OH is a frequent issue. The primary culprits are often related to the inherent reactivity of the aspartic acid side chain. The most common causes include:

  • Aspartimide Formation: This is the most significant and common side reaction. During the synthesis, the backbone amide nitrogen can attack the side-chain ester (the Ofm group), forming a five-membered succinimide ring known as an aspartimide. This not only reduces the yield of the correct peptide but also leads to hard-to-separate impurities.[1][2][3][4][5]

  • Incomplete Coupling: The Boc-Asp(Ofm)-OH amino acid can be sterically hindered, potentially leading to incomplete coupling onto the growing peptide chain. This results in deletion sequences, which lower the final yield of the target peptide.

  • Side Reactions During Deprotection: While the Boc group is removed under acidic conditions and the Ofm group is typically stable to these conditions, repeated exposure can lead to side reactions.[6][7] Conversely, the Ofm group is base-labile, and premature cleavage can occur if inappropriate reagents are used.[6]

  • Poor Resin Swelling: The solid support must swell properly in the synthesis solvent to ensure that reactive sites are accessible. Poor swelling can significantly hinder reaction kinetics and lead to lower yields.[8]

Below is a troubleshooting workflow to diagnose the cause of low yield.

G start Low Overall Yield Detected check_mass Analyze Crude Peptide by LC-MS start->check_mass mass_correct Is the main peak the correct mass? check_mass->mass_correct mass_minus_18 Is there a significant peak at [M-18] Da? mass_correct->mass_minus_18 No purification_issue Yield loss likely due to aggregation or poor purification. mass_correct->purification_issue Yes deletion_sequences Are there deletion sequences (e.g., [M-Asp])? mass_minus_18->deletion_sequences No aspartimide High Probability of Aspartimide Formation mass_minus_18->aspartimide Yes coupling_issue Indicates Incomplete Coupling of Boc-Asp(Ofm)-OH deletion_sequences->coupling_issue Yes other_issues Other side reactions or cleavage problems. deletion_sequences->other_issues No

Caption: Troubleshooting workflow for low peptide yield.

Aspartimide Formation: Detection and Prevention

Q2: What is aspartimide formation, and how does it affect my synthesis?

Aspartimide formation is a base-catalyzed intramolecular cyclization reaction.[3][9] The backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue attacks the side-chain carbonyl group of the Asp(Ofm). This forms a five-membered ring intermediate (the aspartimide) and releases the fluorenylmethanol protecting group.

This intermediate is problematic for several reasons:

  • Yield Loss: The formation of the aspartimide directly consumes the desired peptide sequence.

  • Impurity Generation: The aspartimide ring can be opened by nucleophiles, such as piperidine (used for Fmoc deprotection in other strategies) or water, leading to the formation of two different products: the desired α-aspartyl peptide and an undesired β-aspartyl peptide.[3][9]

  • Racemization: The α-carbon of the aspartic acid residue is prone to epimerization during aspartimide formation, leading to a mixture of D- and L-isomers that are extremely difficult to separate.[3][10]

The propensity for this side reaction is highly dependent on the peptide sequence, with Asp-Gly motifs being particularly susceptible due to the lack of steric hindrance from the glycine residue.[3][5]

G cluster_0 Peptide Chain on Resin cluster_1 Side Reaction Pathway Peptide ...-AA(n)-Asp(Ofm)-Gly-AA(n+2)-...-Resin Aspartimide Aspartimide Intermediate ([M-18] Da) Peptide->Aspartimide Base-catalyzed cyclization Alpha_Peptide α-Peptide (Correct) Aspartimide->Alpha_Peptide Ring opening (desired path) Beta_Peptide β-Peptide (Impurity) Aspartimide->Beta_Peptide Ring opening (undesired path) Racemized Racemized Peptides (D-Asp) Aspartimide->Racemized Epimerization

Caption: Pathway of aspartimide formation and subsequent side products.

Q3: How can I minimize or prevent aspartimide formation?

Preventing aspartimide formation is crucial for achieving a good yield. Several strategies can be employed:

  • Choice of Coupling Reagents: Using milder activation conditions can reduce the risk. The use of carbodiimide activators like DIC (N,N'-diisopropylcarbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) or OxymaPure® is a standard approach. Avoid highly reactive coupling reagents that may accelerate side reactions.

  • Use of Sterically Hindered Protecting Groups: While you are using Ofm, other, more sterically bulky protecting groups for the aspartic acid side chain have been developed to physically block the backbone nitrogen's attack. Examples include the OMpe (3-methylpent-3-yl) and ODie (2,3,4-trimethyl-pent-3-yl) esters.[3][11] If aspartimide formation is severe, switching to an amino acid derivative with one of these groups may be necessary.

  • Backbone Protection: For particularly difficult sequences like Asp-Gly, using a dipeptide building block with a backbone protecting group, such as a 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH), can be highly effective.[5] This prevents the initial cyclization step.

  • Lowering Temperature: Performing the coupling and deprotection steps at a reduced temperature can slow down the rate of aspartimide formation more than the desired reactions.

StrategyPrincipleApplicability
Milder Coupling Conditions Reduce over-activation of the carboxylic acid.General, first-line approach.
Alternative Protecting Groups Steric hindrance prevents intramolecular cyclization.For sequences highly prone to aspartimide formation.[3][5][11]
Backbone Protection (Dipeptides) Prevents the nucleophilic attack from the backbone amide.Primarily for Asp-Gly or other highly susceptible motifs.[5]
Reduced Temperature Slows the kinetics of the side reaction.Can be combined with other strategies.

Coupling and Deprotection Protocols

Q4: I suspect incomplete coupling of Boc-Asp(Ofm)-OH. What is a reliable coupling protocol?

Incomplete coupling leads to deletion sequences and a lower yield of the full-length peptide. A robust protocol is essential. The Kaiser test can be used to monitor the presence of free primary amines on the resin after coupling.[12][13]

Standard DIC/HOBt Coupling Protocol

This protocol is a reliable starting point for coupling Boc-Asp(Ofm)-OH.

  • Resin Swelling: Swell the resin in DMF (N,N-dimethylformamide) for at least 30 minutes before synthesis.

  • Boc Deprotection: Treat the resin with 25-50% TFA (trifluoroacetic acid) in DCM (dichloromethane) for 1 minute, drain, then for 20-30 minutes.

  • Washes: Wash the resin thoroughly with DCM (3x), then IPA (isopropanol) (2x) to quench residual acid, followed by DMF (5x).

  • Neutralization: Neutralize the resin with 5-10% DIPEA (N,N-diisopropylethylamine) in DMF for 2 x 2 minutes. Wash again with DMF (5x).

  • Amino Acid Activation: In a separate vessel, dissolve Boc-Asp(Ofm)-OH (3-4 equivalents relative to resin loading) and HOBt (3-4 eq.) in DMF. Add DIC (3-4 eq.) and allow to pre-activate for 5-10 minutes at 0°C.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Let the reaction proceed for 2-4 hours at room temperature.

  • Monitoring: Take a small sample of resin beads, wash them, and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue beads), the coupling should be repeated.

  • Washes: After complete coupling, wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

ReagentEquivalents (vs. Resin Loading)Purpose
Boc-Asp(Ofm)-OH 3 - 4Amino acid building block
DIC 3 - 4Activating agent (carbodiimide)
HOBt 3 - 4Additive to suppress racemization and improve efficiency
DIPEA 10 - 20 (in solution)Base for neutralization
TFA 25-50% (in DCM)Acid for Boc group removal[6][7]

Q5: Can the Ofm (9-fluorenylmethyl ester) group be prematurely cleaved during the synthesis cycles?

The Ofm group is an ester that is labile to basic conditions, specifically through a β-elimination mechanism.[6] It is generally stable to the acidic conditions used for Boc deprotection (TFA/DCM).[6][7] However, prolonged or repeated exposure to strong bases can cause premature cleavage of the Ofm group, exposing the side-chain carboxylic acid.

To avoid premature cleavage:

  • Use a Hindered Base: Use a sterically hindered base like DIPEA for neutralization steps. Avoid less hindered bases like triethylamine (TEA).

  • Minimize Base Exposure: Keep neutralization steps brief (e.g., 2 x 2 minutes) and ensure the base is thoroughly washed away before the next coupling step.

  • Avoid Piperidine: While standard in Fmoc-chemistry, piperidine should never be used in a Boc-SPPS workflow as it is a strong enough nucleophile to cleave the Ofm group.[12]

References

strategies to avoid side reactions with Boc-Asp-Ofm

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate side reactions when using Boc-Asp-Ofm in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction associated with the use of Asp(Ofm) in peptide synthesis?

The main side reaction is the formation of an aspartimide intermediate.[1][2] This occurs through the intramolecular cyclization of the aspartic acid residue, where the backbone amide nitrogen attacks the side-chain carbonyl group.[1][2] This side reaction is particularly prevalent under basic conditions, such as during Fmoc-deprotection with piperidine, but can also be catalyzed by acids.[3] The resulting aspartimide is susceptible to epimerization and nucleophilic attack (e.g., by piperidine or during hydrolysis), leading to a mixture of unwanted by-products, including α- and β-peptides and their respective piperidides.[2] These impurities can be challenging to separate from the target peptide due to similar masses and chromatographic behavior.[4]

Q2: My synthesis involves a Boc-protected N-terminus and an Ofm-protected Asp side chain. When am I most likely to encounter aspartimide formation?

Even with a Boc-protected N-terminus, you are at risk of aspartimide formation if your synthesis protocol involves basic conditions at any stage after the incorporation of this compound. The 9-fluorenylmethyl (Ofm) ester is base-labile and is typically removed with piperidine.[5] Therefore, if you are using a hybrid Boc/Fmoc strategy where the Ofm group is removed to create a ligation site or for on-resin cyclization, the piperidine treatment is a critical step where aspartimide formation can occur. Additionally, the use of tertiary bases like diisopropylethylamine (DIEA) during subsequent coupling reactions can also promote this side reaction.

Q3: Which peptide sequences are most susceptible to aspartimide formation?

Aspartimide formation is highly sequence-dependent. The risk is significantly elevated when the aspartic acid residue is followed by amino acids with small or unhindered side chains, which do not sterically block the approach of the backbone nitrogen to the side-chain ester. The most problematic sequences are:

  • Asp-Gly[6][7]

  • Asp-Asn[2][8]

  • Asp-Ser[9]

  • Asp-Asp[2][8]

Q4: Can coupling reagents influence the rate of aspartimide formation?

While the primary driver for aspartimide formation is typically the base used for deprotection, the conditions during coupling can also play a role. The use of activating reagents, especially in the presence of a tertiary base, can contribute to the overall basicity of the reaction environment. However, the choice of coupling reagent is more critical for avoiding other side reactions like racemization or dehydration of Asn and Gln residues.[10] For instance, phosphonium-based reagents like PyBOP are generally considered "cleaner" than uronium/aminium reagents like HBTU, which can cause guanidinylation of the N-terminal amino group.[3][11]

Troubleshooting Guide

Problem: I am observing significant by-products with the same mass as my target peptide after a synthesis step involving base treatment of a Boc-Asp(Ofm)-containing peptide.

This is a classic sign of aspartimide formation, followed by rearrangement to β-aspartyl peptides, which are mass isomers of the desired α-aspartyl peptide.[4]

Solution 1: Modification of Base Treatment Conditions

If you must use a base to remove the Ofm group, modifying the deprotection cocktail can significantly reduce aspartimide formation.

  • Use a Weaker Base: Replace piperidine with a less nucleophilic or weaker base like piperazine or morpholine.[4][8]

  • Acidic Additives: The addition of an acidic modifier to the piperidine solution can buffer the basicity and reduce the rate of aspartimide formation.[4][8]

Experimental Protocol: Modified Deprotection Cocktail

  • Reagent Preparation: Prepare a 20% (v/v) piperidine solution in DMF.

  • Additive Incorporation: Add HOBt to a final concentration of 0.1 M or formic acid to the piperidine solution.[4][8]

  • Deprotection Procedure: Swell the resin-bound peptide in DMF. Drain the solvent and add the modified deprotection solution.

  • Reaction Time: Perform the deprotection for the minimum time required for complete Fmoc removal, as determined by a colorimetric test (e.g., chloranil test).

  • Washing: Thoroughly wash the resin with DMF to remove all traces of the deprotection solution.

Solution 2: Steric Hindrance at the Side Chain

If you are in the planning stages of your synthesis, choosing an aspartic acid derivative with a bulkier side-chain protecting group can sterically hinder the formation of the aspartimide ring. While you are currently using Ofm, for future syntheses, consider alternatives if aspartimide formation is a persistent issue.

Protecting GroupRelative Rate of Aspartimide FormationCleavage Condition
O-tert-butyl (OtBu)HighTFA
O-3-methylpent-3-yl (OMpe)ReducedTFA[6]
O-benzyloxymethyl (OBno)Very LowTFA
Solution 3: Backbone Protection

For particularly problematic sequences like Asp-Gly, the most effective strategy is to use a dipeptide with backbone protection.[6][12] The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen physically blocks the nucleophilic attack required for cyclization.[7][9]

Experimental Protocol: Incorporation of a Dmb-Protected Dipeptide

  • Dipeptide Selection: Instead of coupling Boc-Asp(Ofm)-OH followed by the next amino acid (e.g., Gly), use a pre-formed dipeptide such as Fmoc-Asp(OtBu)-Dmb-Gly-OH. Note: This would alter your overall protection strategy.

  • Coupling: Dissolve the dipeptide and a coupling agent (e.g., HCTU) in DMF. Add a base like DIEA and add the solution to the resin.

  • Synthesis Continuation: Proceed with the standard peptide synthesis protocol. The Dmb group is stable during synthesis and is removed during the final TFA cleavage.[7]

Visual Guides

Aspartimide Formation Pathway

G cluster_0 A Aspartyl Peptide (α-peptide) B Aspartimide Intermediate A->B  Piperidine (or other base) C α- and β-piperidides B->C Piperidine D β-peptide B->D Hydrolysis E Epimerized α/β-peptides B->E Epimerization + Hydrolysis G Start Problem: Mass Isomers (Suspected Aspartimide) Seq Is the sequence Asp-Gly/Asn/Ser/Asp? Start->Seq Base Are you using a strong base (e.g., piperidine)? Seq->Base Yes Sol2 For future syntheses: Use bulky side-chain protecting group (e.g., OBno) Seq->Sol2 No Sol3 For future syntheses: Use backbone-protected dipeptide (e.g., Dmb-Gly) Seq->Sol3 Yes Sol1 Modify Deprotection: - Use weaker base - Add HOBt/Formic Acid Base->Sol1 Yes Base->Sol2 No End Problem Mitigated Sol1->End Sol2->End Sol3->End

References

Technical Support Center: Optimizing Coupling of Boc-Asp(Ofm)-OH in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the coupling efficiency of N-α-Boc-L-aspartic acid β-(9-fluorenylmethyl) ester (Boc-Asp(Ofm)-OH) in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the 9-fluorenylmethyl (Ofm) protecting group on the β-carboxyl group of Boc-Asp-OH?

The primary purpose of the Ofm group is to provide a sterically bulky protecting group for the side chain of aspartic acid. This bulkiness helps to minimize the formation of aspartimide, a common and problematic side reaction in SPPS, especially in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs. Aspartimide formation can lead to the production of difficult-to-separate impurities, including β-aspartyl peptides and racemized products.

Q2: What are the main advantages of using Boc-Asp(Ofm)-OH in Boc-SPPS?

The main advantage is the suppression of aspartimide formation, leading to a higher purity of the final peptide product. This is particularly beneficial in the synthesis of long or complex peptides where the risk of side reactions is increased.

Q3: Is the Ofm group compatible with standard Boc-SPPS deprotection and cleavage conditions?

Yes, the Ofm group is designed to be compatible with Boc-SPPS. The N-terminal Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the Ofm group, along with other benzyl-based side-chain protecting groups and the resin linkage, is typically cleaved under stronger acidic conditions, such as with hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

Q4: Can the coupling of Boc-Asp(Ofm)-OH be monitored using standard techniques like the Kaiser test?

Yes, the completion of the coupling reaction of Boc-Asp(Ofm)-OH can be monitored using the Kaiser test. The Kaiser test detects the presence of free primary amines on the resin. A negative Kaiser test (yellow to colorless beads) indicates that the coupling reaction is complete. However, it's important to perform the test correctly to avoid false positives.

Troubleshooting Guide

Issue 1: Incomplete or Slow Coupling of Boc-Asp(Ofm)-OH

Symptoms:

  • Positive Kaiser test (blue or purple beads) after the initial coupling reaction.

  • Low yield of the desired peptide upon cleavage and analysis.

  • Presence of deletion sequences lacking the Asp residue in the final product.

Possible Causes and Solutions:

Possible Cause Recommended Action
Steric Hindrance The bulky Ofm group can sterically hinder the coupling reaction.
* Double Couple: Perform a second coupling reaction immediately after the first.
* Increase Reaction Time: Extend the coupling time from the standard 60 minutes to 2-4 hours, or even overnight for particularly difficult sequences.
* Elevated Temperature: Cautiously increase the reaction temperature to 35-50°C. Monitor for potential side reactions.
Peptide Aggregation The growing peptide chain may aggregate on the resin, blocking reactive sites.
* Change Solvent: Switch from DMF to a more disruptive solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt like LiCl to the coupling mixture.
* Use a "Magic Mixture": A solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate can help solubilize aggregating sequences.[1]
Inefficient Activation The coupling reagent may not be optimal for this sterically hindered amino acid.
* Switch Coupling Reagent: If using a carbodiimide like DIC/HOBt, consider switching to a more potent uronium/aminium or phosphonium salt-based reagent such as HBTU, HATU, or PyBOP.[2]
In-situ Neutralization In Boc-SPPS, the protonated N-terminal amine after TFA deprotection can hinder coupling.
* Employ In-situ Neutralization: Add the activating base (e.g., DIEA) simultaneously with the activated amino acid to minimize the time the free amine is available for aggregation.[3]
Issue 2: Potential Side Reactions

Symptom:

  • Presence of unexpected peaks in the HPLC analysis of the crude peptide.

Possible Causes and Solutions:

Possible Cause Recommended Action
Aspartimide Formation Although the Ofm group is designed to minimize this, it can still occur under harsh or prolonged basic conditions if an inappropriate protocol is used (e.g., residual base from neutralization).
* Ensure Complete Neutralization and Washing: Thoroughly wash the resin after the neutralization step to remove any excess base before coupling.
* Use In-situ Neutralization: This minimizes the exposure of the deprotected amine to basic conditions before coupling.
Racemization The activation of the carboxylic acid can lead to epimerization, especially with prolonged activation times or high temperatures.
* Add HOBt or HOAt: When using carbodiimide or uronium/aminium salt activators, the addition of HOBt or its more reactive analogue HOAt can suppress racemization.[4]
* Limit Pre-activation Time: If pre-activating the amino acid, keep the activation time to a minimum before adding it to the resin.

Data Presentation: Recommended Coupling Conditions for Difficult Amino Acids in Boc-SPPS

While specific quantitative data for Boc-Asp(Ofm)-OH is limited in the literature, the following table summarizes generally recommended conditions for coupling sterically hindered or aggregation-prone amino acids in Boc-SPPS, which can serve as a starting point for optimization.

Coupling Reagent Equivalents (AA:Reagent:Base) Solvent Typical Time Notes
DIC/HOBt 1:1: (base not pre-mixed)DMF or DCM/DMF1-4 hA standard, cost-effective method. May be slow for difficult couplings.
HBTU/DIEA 1:0.95:2DMF or NMP30-60 minA more reactive and faster alternative to DIC/HOBt.[5]
HATU/DIEA 1:0.95:2DMF or NMP15-45 minGenerally more efficient than HBTU, especially for very difficult couplings.[2][6]
PyBOP/DIEA 1:1:2DMF or NMP30-60 minA phosphonium salt-based reagent, also very effective for hindered couplings.

Experimental Protocols

Protocol 1: Standard HBTU Coupling of Boc-Asp(Ofm)-OH
  • Resin Preparation: After TFA deprotection of the N-terminal Boc group, wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization: Neutralize the resin with 10% DIEA in DMF for 2 minutes (2x). Wash the resin with DMF (5x).

  • Amino Acid Activation: In a separate vessel, dissolve Boc-Asp(Ofm)-OH (3 eq.) and HBTU (2.9 eq.) in DMF. Add DIEA (6 eq.) and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring: Take a small sample of the resin, wash it thoroughly, and perform a Kaiser test to check for completion.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x), ready for the next deprotection step.

Protocol 2: Double Coupling for Incomplete Reactions
  • After the first coupling and a positive Kaiser test, drain the reaction solvent.

  • Wash the resin with DMF (3x).

  • Repeat the amino acid activation and coupling steps as described in Protocol 1.

  • Monitor the reaction again with a Kaiser test.

  • If the Kaiser test is still positive, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.

Protocol 3: Kaiser Test (Qualitative Monitoring)
  • Reagents:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Procedure:

    • Place a few beads of washed and dried resin in a small glass test tube.

    • Add 2-3 drops of each solution (A, B, and C).

    • Heat the tube at 100°C for 5 minutes.

  • Interpretation:

    • Intense blue/purple beads and solution: Incomplete coupling (free primary amines present).

    • Yellow/orange or colorless beads and solution: Complete coupling (no free primary amines).

Visualizations

SPPS_Workflow Start Start with Resin Deprotection Boc Deprotection (TFA) Start->Deprotection Wash1 Wash (DCM/DMF) Deprotection->Wash1 Neutralization Neutralization (DIEA/DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Couple Boc-Asp(Ofm)-OH (e.g., HBTU/DIEA) Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 Kaiser_Test Kaiser Test Wash3->Kaiser_Test Kaiser_Test->Coupling Positive (Double Couple) Repeat Repeat Cycle Kaiser_Test->Repeat Negative Repeat->Deprotection Cleavage Final Cleavage (HF or TFMSA) Repeat->Cleavage Final Cycle End Purified Peptide Cleavage->End

Caption: General workflow for a single coupling cycle of Boc-Asp(Ofm)-OH in SPPS.

Troubleshooting_Workflow Start Positive Kaiser Test (Incomplete Coupling) Double_Couple Perform Double Coupling Start->Double_Couple Check_Again Kaiser Test Again Double_Couple->Check_Again Success Coupling Complete (Proceed to next step) Check_Again->Success Negative Still_Positive Still Positive Check_Again->Still_Positive Positive Change_Reagent Change Coupling Reagent (e.g., to HATU) Still_Positive->Change_Reagent Increase_Time_Temp Increase Coupling Time and/or Temperature Still_Positive->Increase_Time_Temp Address_Aggregation Address Potential Aggregation (Change Solvent, Add Chaotropic Salts) Still_Positive->Address_Aggregation Cap_Resin Cap Unreacted Amines (Acetic Anhydride) Change_Reagent->Cap_Resin Increase_Time_Temp->Cap_Resin Address_Aggregation->Cap_Resin

Caption: Decision tree for troubleshooting incomplete coupling of Boc-Asp(Ofm)-OH.

Ofm_Logic Boc_Asp_Ofm Boc-Asp(Ofm)-OH N-α-Boc Protection β-carboxyl Ofm Protection Steric_Hindrance Steric Hindrance from Bulky Ofm Group Boc_Asp_Ofm:C->Steric_Hindrance Aspartimide_Formation Aspartimide Formation (Side Reaction) Reduced_Purity Reduced Peptide Purity Aspartimide_Formation->Reduced_Purity Steric_Hindrance->Aspartimide_Formation Prevents Improved_Purity Improved Peptide Purity Steric_Hindrance->Improved_Purity

Caption: Logic diagram illustrating the role of the Ofm group in preventing side reactions.

References

dealing with incomplete Boc deprotection in peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide: Incomplete Boc Deprotection

This guide addresses one of the common hurdles in solid-phase peptide synthesis (SPPS): the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group. Incomplete deprotection leads to the formation of deletion sequences, complicating purification and reducing the overall yield of the target peptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of incomplete Boc deprotection?

A1: The most immediate indicator is a negative or weak result from a qualitative test for free primary amines on the resin, such as the Kaiser test, after the deprotection step.[1][2][3] Subsequent analysis of the crude peptide by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) will reveal the presence of deletion sequences (peptides missing one or more amino acids), confirming incomplete deprotection at one or more cycles.[4][5]

Q2: What common factors cause incomplete Boc deprotection?

A2: Several factors can contribute to this issue:

  • Insufficient Reagent Strength or Time: The concentration of trifluoroacetic acid (TFA) may be too low, or the reaction time too short for complete removal.[6][7]

  • Steric Hindrance: Bulky amino acid residues adjacent to the Boc-protected amine can physically block the acid from accessing the group, slowing the reaction.[8][9]

  • Reagent Degradation: Deprotection reagents, particularly acids like TFA, can degrade over time or through improper storage.

  • Poor Resin Swelling: Inadequate swelling of the solid support resin in the reaction solvent can limit reagent access to the growing peptide chains.

  • Difficult Sequences: Certain peptide sequences, especially those prone to aggregation, can hinder reagent diffusion and lead to failed deprotection.[6]

Q3: Can the specific amino acid affect deprotection efficiency?

A3: Yes. For example, the Boc group on a His(π-Bom) residue has been shown to be particularly resistant to standard TFA deprotection conditions, requiring prolonged steps or higher TFA concentrations to prevent the formation of deletion products.[6] Steric hindrance from adjacent bulky residues can also significantly slow down the deprotection reaction.[8][9]

In-Depth Troubleshooting
Issue 1: Negative or Weak Kaiser Test After Deprotection

A weak or negative Kaiser test (i.e., colorless to light yellow beads) after the deprotection step indicates that few or no primary amines are available to react, suggesting the Boc group was not removed.[1][10]

Recommended Actions:

  • Extend Deprotection Time: Double the standard deprotection time and re-test a small sample of the resin.

  • Increase Reagent Concentration: If extending the time is ineffective, consider increasing the concentration of TFA in the deprotection solution (e.g., from 25% to 50% in Dichloromethane (DCM)).[6][7]

  • Repeat Deprotection: Drain the reaction vessel and perform a second, full deprotection step with fresh reagent.

  • Check Reagents: Ensure the TFA and solvent are fresh and anhydrous. Old or improperly stored TFA can lose potency.

Issue 2: HPLC Analysis Shows Deletion Sequences

If your final crude product analysis shows significant peaks corresponding to the mass of deletion sequences, this is a definitive sign of systematic deprotection failure during synthesis.[4]

Recommended Actions:

  • Review Synthesis Protocol: Identify which amino acid addition step is failing. The mass difference in the impurity peaks will point to the specific residue that was skipped.

  • Optimize Deprotection Conditions: For future syntheses involving this sequence, implement more rigorous deprotection conditions, particularly for the problematic residue.

dot graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6, pad="0.5,0.5", bgcolor="#FFFFFF", width=8, height=6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Node Definitions start [label="Incomplete Deprotection Suspected\n(e.g., Negative Kaiser Test)", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Verify Reagent Quality\n(Fresh TFA, Anhydrous Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; extend_time [label="Action: Extend Deprotection Time\n(e.g., 2x Standard Time)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; re_test1 [label="Re-run Kaiser Test", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; increase_conc [label="Action: Increase TFA Concentration\n(e.g., to 50% in DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; re_test2 [label="Re-run Kaiser Test", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; double_deprotect [label="Action: Perform Second\nFull Deprotection Step", fillcolor="#4285F4", fontcolor="#FFFFFF"]; re_test3 [label="Re-run Kaiser Test", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_sequence [label="Consider 'Difficult Sequence'\n(Steric Hindrance/Aggregation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; success [label="Success: Proceed to Coupling", fillcolor="#34A853", fontcolor="#FFFFFF"]; failure [label="Failure: Consult Advanced Protocols", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Logical Flow start -> check_reagents [label="First Step"]; check_reagents -> extend_time; extend_time -> re_test1; re_test1 -> success [label="Positive"]; re_test1 -> increase_conc [label="Negative"]; increase_conc -> re_test2; re_test2 -> success [label="Positive"]; re_test2 -> double_deprotect [label="Negative"]; double_deprotect -> re_test3; re_test3 -> success [label="Positive"]; re_test3 -> check_sequence [label="Negative"]; check_sequence -> failure; } dot Caption: Troubleshooting workflow for incomplete Boc deprotection.

Quantitative Data Summary

Effective deprotection is a balance between reaction time and acid concentration. The optimal conditions can vary based on the specific peptide sequence and resin used.

Deprotection AgentTime (minutes)Target Peptide Purity (%)ObservationsReference
50% TFA in DCM578%Significant deletion sequences observed, indicating incomplete removal.[7]
50% TFA in DCM2 x 30>95%Extended time led to a clean product with full deprotection.[7]
4 M HCl in Dioxane5~80%Similar to 5-min TFA, showed incomplete deprotection.[7]
4 M HCl in Dioxane2 x 30>95%Effective alternative to TFA when applied for a longer duration.[7]
Key Experimental Protocols
Protocol 1: The Kaiser (Ninhydrin) Test

The Kaiser test is a highly sensitive method for detecting the presence of free primary amines on the resin, indicating successful deprotection.[2]

Reagents:

  • Reagent A: 16.5 mg of KCN dissolved in 25 mL of water, then 1.0 mL of this solution is diluted with 49 mL of pyridine.[2]

  • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[2]

  • Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[2]

Procedure:

  • Collect a small sample of resin (10-15 beads) in a small test tube.

  • Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the tube.[2]

  • Heat the tube at 110°C for 5 minutes.[2]

  • Observe the color of the beads and the solution.

Interpretation of Results: [2][3]

  • Intense Blue Solution & Beads: Positive result. Deprotection is complete.

  • Colorless/Yellow Solution & Beads: Negative result. Deprotection is incomplete.

  • Blue Beads, Colorless Solution: Incomplete reaction. Recouple or extend deprotection.

dot graph KaiserTest { graph [rankdir="TB", splines=ortho, nodesep=0.5, pad="0.5,0.5", bgcolor="#FFFFFF", width=8]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Node Definitions start [label="Start: Post-Deprotection Step", fillcolor="#F1F3F4", fontcolor="#202124"]; sample [label="1. Collect 10-15 Resin Beads", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; add_reagents [label="2. Add Reagents A, B, C", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; heat [label="3. Heat at 110°C for 5 min", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; observe [label="4. Observe Color", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

positive [label="Result: Intense Blue\n(Beads and Solution)", fillcolor="#34A853", fontcolor="#FFFFFF"]; negative [label="Result: Colorless/Yellow\n(Beads and Solution)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

action_pos [label="Action: Proceed with Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_neg [label="Action: Troubleshoot Deprotection", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Logical Flow start -> sample -> add_reagents -> heat -> observe; observe -> positive [label=" "]; observe -> negative [label=" "]; positive -> action_pos; negative -> action_neg; } dot Caption: Experimental workflow for the Kaiser test.

Protocol 2: HPLC Analysis of Crude Peptide Purity

HPLC is the primary method for analyzing the purity of a synthetic peptide after cleavage from the resin.[11]

Methodology:

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, often 0.1% TFA in water or a water/acetonitrile mixture.[12]

  • Column: A reverse-phase C18 column is typically used for peptide analysis.[11][12]

  • Mobile Phase: A gradient of two solvents is used.

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient: A typical gradient runs from 5% to 60% of Solvent B over 20-30 minutes, but this must be optimized based on the peptide's hydrophobicity.[12]

  • Detection: UV detection at 214-220 nm is used to detect the peptide bonds.[11][12]

  • Analysis: The purity is calculated by dividing the area of the main product peak by the total area of all peaks in the chromatogram.[12] Mass spectrometry is used to identify the main peak and impurity peaks (e.g., deletion sequences).[11]

References

Technical Support Center: Purification of Peptides Containing Boc-Asp(Ofm)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the purification of peptides containing the Boc-Asp(Ofm)-OH (N-α-tert-butyloxycarbonyl-L-aspartic acid β-9-fluorenylmethyl ester) residue.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying peptides containing an Asp residue?

The primary challenge is the formation of aspartimide and related side products. This occurs when the nitrogen atom of the peptide bond attacks the side-chain carboxyl group of the aspartic acid, forming a cyclic imide. This side reaction is catalyzed by both acidic and basic conditions and is particularly prevalent when the Asp residue is followed by amino acids with small side chains such as Gly, Ala, or Ser.[1] Aspartimide formation can lead to a mixture of α- and β-peptides, as well as racemization, all of which are difficult to separate from the target peptide during purification due to their similar masses and chromatographic behavior.[2][3]

Q2: How does the 9-fluorenylmethyl (Ofm) protecting group on the Asp side chain influence purification?

The Ofm group is a bulky and hydrophobic protecting group. Its presence can influence the peptide's overall properties in several ways:

  • Increased Hydrophobicity: The fluorenyl moiety significantly increases the hydrophobicity of the peptide, which can be advantageous for retention on reversed-phase HPLC columns. However, it may also lead to aggregation, especially in longer peptides, complicating purification.

  • Potential for Premature Cleavage: While the Ofm group is generally considered stable under the acidic conditions used for Boc deprotection during synthesis, its lability should be considered during the final cleavage from the resin. Strong acidic conditions are required for its removal.

  • Co-elution of Side Products: Byproducts related to the Ofm group or its cleavage may co-elute with the desired peptide, requiring careful optimization of HPLC conditions.

Q3: What are the expected side products when synthesizing peptides with Boc-Asp(Ofm)-OH?

Besides the common impurities found in solid-phase peptide synthesis (SPPS) such as deletion and truncated sequences, the primary side products of concern are:

  • Aspartimide-related impurities: As with other Asp protecting groups, the risk of aspartimide formation remains.

  • α- and β-peptides: The opening of the aspartimide ring can result in the formation of both the native α-peptide and the isomeric β-peptide.

  • Piperidide adducts (in case of mixed Boc/Fmoc strategies): If any steps involving piperidine are used, this can react with the aspartimide to form piperidide adducts.

  • Incomplete Deprotection: Incomplete removal of the bulky Ofm group during the final cleavage step can result in a protected peptide impurity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Broad or tailing peaks during HPLC purification. 1. Peptide aggregation due to the hydrophobicity of the Ofm group. 2. Secondary interactions with the HPLC column material.[4] 3. Poor solubility of the crude peptide.1. Optimize the mobile phase by adding organic modifiers (e.g., isopropanol) or chaotropic agents (e.g., guanidinium chloride). 2. Use a different stationary phase (e.g., C4 or C8 instead of C18 for very hydrophobic peptides). 3. Ensure the crude peptide is fully dissolved in a suitable solvent before injection. Sonication may be helpful.
Multiple peaks of the same mass in the analytical HPLC/LC-MS. 1. Presence of α- and β-peptide isomers resulting from aspartimide formation. 2. Racemization at the α-carbon of the Asp residue.1. Optimize the HPLC gradient to improve the separation of these closely eluting isomers. A shallow gradient is often effective. 2. Consider using a different ion-pairing agent in the mobile phase.
A major peak with a mass corresponding to the peptide +178 Da. Incomplete removal of the Ofm protecting group during cleavage.1. Extend the cleavage time with the TFA cocktail. 2. Increase the concentration of scavengers in the cleavage cocktail. 3. Re-treat the crude peptide with the cleavage cocktail.
Low recovery of the target peptide after purification. 1. Peptide aggregation and precipitation on the column. 2. Adsorption to vials and tubing. 3. Poor solubility of the lyophilized peptide.1. Perform a thorough column wash with a strong organic solvent after each run. 2. Use low-binding vials and tubing. 3. Lyophilize the purified fractions with a bulking agent like mannitol or glycine.

Experimental Protocols

General Protocol for Peptide Cleavage from Resin

This protocol is a starting point and should be optimized based on the specific peptide sequence and the presence of other sensitive residues.

  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail for peptides containing acid-sensitive residues is Reagent K or a variation thereof.

    Reagent K Composition:

    Component Percentage (v/v)
    Trifluoroacetic acid (TFA) 82.5%
    Phenol 5%
    Water 5%
    Thioanisole 5%

    | 1,2-Ethanedithiol (EDT) | 2.5% |

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Peptide Collection: Centrifuge the mixture to pellet the crude peptide. Wash the pellet with cold diethyl ether two more times.

  • Drying: Dry the peptide pellet under vacuum.

General Protocol for Reversed-Phase HPLC (RP-HPLC) Purification
  • Column: C18 stationary phase, 5-10 µm particle size, 100-300 Å pore size.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Develop a shallow gradient based on the hydrophobicity of the peptide. A starting point could be a linear gradient of 5-65% B over 60 minutes.

  • Detection: Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Analysis: Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity and identity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product.

Visualizations

experimental_workflow start Start: Peptide-Resin with Boc-Asp(Ofm) resin_wash Resin Wash (DCM) start->resin_wash cleavage Cleavage from Resin (TFA Cocktail) resin_wash->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation centrifugation Centrifugation & Washing precipitation->centrifugation crude_peptide Crude Peptide centrifugation->crude_peptide dissolution Dissolution in Aqueous Buffer crude_peptide->dissolution hplc RP-HPLC Purification dissolution->hplc fraction_collection Fraction Collection hplc->fraction_collection analysis Purity Analysis (LC-MS) fraction_collection->analysis analysis->hplc If impure, re-purify lyophilization Lyophilization analysis->lyophilization If pure pure_peptide Pure Peptide lyophilization->pure_peptide

Caption: General workflow for the cleavage and purification of peptides.

troubleshooting_logic start Start: Poor HPLC Profile broad_peaks Broad/Tailing Peaks? start->broad_peaks multiple_peaks Multiple Peaks (Same Mass)? broad_peaks->multiple_peaks No aggregation Potential Aggregation/Solubility Issue broad_peaks->aggregation Yes unexpected_mass Unexpected Mass? multiple_peaks->unexpected_mass No isomerization Potential Isomerization (α/β peptides) multiple_peaks->isomerization Yes incomplete_deprotection Incomplete Deprotection (+178 Da) unexpected_mass->incomplete_deprotection Yes solution_aggregation Optimize Mobile Phase (e.g., add isopropanol) or change column (C4/C8) aggregation->solution_aggregation solution_isomerization Optimize HPLC Gradient (shallow) to separate isomers isomerization->solution_isomerization solution_deprotection Extend Cleavage Time or Re-cleave incomplete_deprotection->solution_deprotection

References

Technical Support Center: Boc-Asp(Ofm)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Boc-Asp(Ofm)-OH in their solid-phase peptide synthesis (SPPS) protocols. The following sections address common issues, particularly peptide aggregation, and offer strategies to ensure successful synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Boc-Asp(Ofm)-OH and why is it used in peptide synthesis?

A1: Boc-Asp(Ofm)-OH is a protected form of the amino acid aspartic acid.[1] The N-α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the β-carboxyl group of the side chain is protected by a 9-fluorenylmethyl (Ofm) ester. This dual protection scheme is employed in Boc-chemistry SPPS to allow for the controlled, sequential addition of amino acids to a growing peptide chain while preventing unwanted side reactions at the aspartic acid residue.[1]

Q2: What are the potential challenges when using Boc-Asp(Ofm)-OH?

A2: The primary challenges associated with Boc-Asp(Ofm)-OH stem from the bulky and hydrophobic nature of the fluorenylmethoxy (Ofm) protecting group. This can lead to:

  • Steric Hindrance: The size of the Ofm group can physically impede the approach of the incoming activated amino acid, leading to slower and less efficient coupling reactions.

  • Peptide Aggregation: The hydrophobic character of the fluorenyl group can promote inter-chain interactions and aggregation of the growing peptide on the solid support. This is particularly problematic in hydrophobic peptide sequences.[2]

  • Reduced Solubility: The protected amino acid itself may have limited solubility in standard SPPS solvents, which can complicate the preparation of solutions for coupling.

Q3: When is aggregation most likely to occur during SPPS?

A3: Peptide aggregation is sequence-dependent and often becomes more pronounced as the peptide chain elongates. It is less likely to be an issue before the fifth or sixth residue but can become significant after that.[3] Sequences containing multiple hydrophobic residues are particularly susceptible to aggregation.[2][3] The presence of bulky, hydrophobic side-chain protecting groups like Ofm can exacerbate this issue.

Q4: How does Boc-SPPS, in general, compare to Fmoc-SPPS for "difficult sequences"?

A4: Boc-based SPPS is sometimes considered advantageous for the synthesis of "difficult sequences" prone to aggregation compared to the more commonly used Fmoc-based strategy.[2] The repetitive treatment with trifluoroacetic acid (TFA) in Boc-SPPS can help to disrupt the formation of secondary structures that lead to aggregation by keeping the peptide chain protonated and more solvated.[2]

Troubleshooting Guide: Minimizing Aggregation and Improving Coupling Efficiency

This guide provides a systematic approach to troubleshooting common issues encountered when using Boc-Asp(Ofm)-OH.

Issue 1: Incomplete or Slow Coupling Reactions

If you observe incomplete coupling (a positive Kaiser test after the coupling step) or suspect slow reaction kinetics, consider the following strategies, starting with the least disruptive.

Troubleshooting Steps:

  • Extend Coupling Time: For sterically hindered amino acids, longer reaction times (e.g., 2-4 hours or even overnight) may be necessary to achieve complete coupling.

  • Double Couple: Perform a second coupling step with a fresh solution of the activated amino acid to drive the reaction to completion.

  • Optimize Coupling Reagents: Switch to a more potent activating reagent. While standard carbodiimide activators like DIC/HOBt may be sufficient for some couplings, sterically hindered residues often require stronger uronium or phosphonium salt-based reagents.

    • Recommended Reagents for Difficult Couplings: HBTU, HATU, or PyBOP are often more effective for coupling bulky amino acids. In one documented protocol involving Boc-Asp(Ofm)-OH, HBTU was successfully used for challenging coupling steps.

  • Increase Temperature: Gently heating the reaction vessel (e.g., to 40-50°C) can help to overcome the activation energy barrier for sterically hindered couplings and disrupt aggregation.

Workflow for Addressing Incomplete Coupling

G start Positive Kaiser Test (Incomplete Coupling) extend_time Extend Coupling Time (e.g., to 4 hours) start->extend_time kaiser_test1 Perform Kaiser Test extend_time->kaiser_test1 double_couple Perform a Double Coupling kaiser_test2 Perform Kaiser Test double_couple->kaiser_test2 change_reagent Switch to Stronger Coupling Reagent (e.g., HBTU, HATU) kaiser_test3 Perform Kaiser Test change_reagent->kaiser_test3 increase_temp Increase Coupling Temperature (e.g., 40°C) kaiser_test1->double_couple Positive proceed Proceed to Deprotection kaiser_test1->proceed Negative kaiser_test2->change_reagent Positive kaiser_test2->proceed Negative kaiser_test3->increase_temp Positive kaiser_test3->proceed Negative

Caption: Troubleshooting workflow for incomplete coupling reactions.

Issue 2: On-Resin Peptide Aggregation

Signs of aggregation include shrinking of the resin beads, sluggish solvent flow, and consistently incomplete deprotection and coupling steps.

Troubleshooting Steps:

  • Modify Solvent Composition:

    • "Magic Mixture": A 1:1:1 mixture of DCM/DMF/NMP can be effective in solvating aggregated peptides.

    • NMP or DMSO: Switching the primary solvent from DMF to N-methylpyrrolidone (NMP) or adding up to 20% dimethyl sulfoxide (DMSO) can disrupt hydrogen bonds and improve solvation.[3] A published protocol using Boc-Asp(Ofm)-OH switched to NMP as the solvent for difficult coupling steps.

  • Incorporate Chaotropic Salts: Adding chaotropic salts like lithium chloride (LiCl) or potassium thiocyanate (KSCN) to the coupling and/or deprotection steps can disrupt secondary structures. A concentration of 0.2-0.4 M is typically used.

  • Use Backbone Protection: For particularly difficult sequences, consider resynthesizing the peptide and incorporating a backbone-modifying dipeptide, such as a pseudoproline, at a strategic location (typically every 6-8 residues) to disrupt the formation of secondary structures.[4]

Experimental Protocols

Protocol 1: Standard Coupling of Boc-Asp(Ofm)-OH

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes, followed by washes with DMF.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 x 10 minutes.

  • Washes: Wash the resin thoroughly with DCM, then isopropanol, and finally DMF.

  • Neutralization: Neutralize the resin with 5% N,N-diisopropylethylamine (DIPEA) in DMF for 2 x 2 minutes.

  • Coupling:

    • Pre-activate 3-4 equivalents of Boc-Asp(Ofm)-OH with 3-4 equivalents of a coupling reagent (e.g., HBTU) and 6-8 equivalents of DIPEA in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for completion. If the test is positive, consider the troubleshooting steps above.

  • Washes: Wash the resin with DMF to remove excess reagents.

Protocol 2: Optimized Coupling for Difficult Sequences with Boc-Asp(Ofm)-OH

  • Follow steps 1-4 from the standard protocol.

  • Solvent Change: For the coupling step, use N-methylpyrrolidone (NMP) as the solvent.

  • Coupling:

    • Pre-activate 4 equivalents of Boc-Asp(Ofm)-OH with 4 equivalents of HATU and 8 equivalents of DIPEA in NMP.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours, potentially at an elevated temperature of 40°C.

  • Follow steps 6-7 from the standard protocol.

Data Presentation

Table 1: Coupling Reagent Recommendations for Boc-Asp(Ofm)-OH

Coupling ReagentClassRelative PotencyRecommended Use with Boc-Asp(Ofm)-OH
DIC/HOBtCarbodiimideStandardSuitable for initial attempts and non-hindered positions.
HBTU/HATUUronium/AminiumHighRecommended for Boc-Asp(Ofm)-OH , especially in difficult sequences.
PyBOPPhosphoniumHighAn effective alternative to HBTU/HATU.

Note: The relative potency is a general guideline. Optimal performance can be sequence-dependent.

Table 2: Solvent Systems for Mitigating Aggregation

Solvent SystemCompositionMechanism of ActionWhen to Use
StandardDMF or DCMGeneral-purpose SPPS solvent.For routine synthesis.
NMPN-MethylpyrrolidoneHigher polarity and better solvating properties than DMF.When aggregation is first suspected; for difficult couplings.
"Magic Mixture"1:1:1 DCM/DMF/NMPCombines properties of multiple solvents to enhance solvation.For highly aggregated sequences.[2]
DMSO Additive10-20% DMSO in DMF or NMPDisrupts hydrogen bonding.For severe aggregation issues.[3]

Visualization of Key Concepts

G cluster_0 Factors Contributing to Aggregation hydrophobic_seq Hydrophobic Sequence aggregation Peptide Aggregation hydrophobic_seq->aggregation bulky_pg Bulky Protecting Group (e.g., Ofm) bulky_pg->aggregation chain_length Increasing Peptide Chain Length chain_length->aggregation strong_reagents Stronger Coupling Reagents (HATU) successful_synthesis Successful Synthesis strong_reagents->successful_synthesis special_solvents Special Solvents (NMP, DMSO) special_solvents->successful_synthesis chaotropic_salts Chaotropic Salts (LiCl) chaotropic_salts->successful_synthesis backbone_mod Backbone Protection (Pseudoproline) backbone_mod->successful_synthesis synthesis_failure Incomplete Reactions & Synthesis Failure aggregation->synthesis_failure

Caption: Logical relationship between causes of aggregation and mitigation strategies.

References

Technical Support Center: Boc-Asp-Ofm Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cleavage of peptides containing Boc-Asp-Ofm. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using scavengers during the TFA cleavage of peptides containing this compound?

During the trifluoroacetic acid (TFA)-mediated cleavage of the Boc protecting group and other acid-labile side-chain protecting groups, highly reactive carbocations are generated. For instance, the cleavage of a Boc group produces a tert-butyl cation. These carbocations can lead to undesirable side reactions, such as the alkylation of nucleophilic residues like tryptophan and methionine. Scavengers are added to the cleavage cocktail to "trap" these reactive carbocations, preventing them from modifying the target peptide.

Q2: What are the most common side reactions observed during the cleavage of peptides containing Asp(Ofm), and how can they be minimized?

The two most significant side reactions are:

  • Alkylation: Caused by carbocations generated from protecting groups. This is minimized by using effective scavengers.

  • Aspartimide Formation: This involves the cyclization of the aspartic acid residue to form a succinimide intermediate. This can lead to a mixture of α- and β-aspartyl peptides and racemization. While more commonly associated with base-catalyzed reactions in Fmoc synthesis, it can also occur under acidic conditions.

To minimize these side reactions, a carefully selected scavenger cocktail and optimized cleavage conditions are crucial.

Q3: What is the recommended general-purpose scavenger cocktail for the cleavage of peptides containing this compound?

A widely used and effective scavenger cocktail for the cleavage of most peptides, including those with Asp(Ofm), is a mixture of TFA, triisopropylsilane (TIS), and water. A common ratio is 95% TFA, 2.5% TIS, and 2.5% water. TIS is a particularly effective scavenger for tert-butyl cations.

Troubleshooting Guide

Issue 1: Incomplete Cleavage of the Peptide

Symptom Possible Cause Troubleshooting Steps
Low yield of the desired peptide after cleavage.Insufficient cleavage time.Extend the cleavage reaction time. Monitor the cleavage progress by taking small aliquots at different time points and analyzing by HPLC.
Insufficient amount of TFA.Ensure a sufficient volume of the cleavage cocktail is used to fully swell and immerse the resin (typically 10-15 mL per gram of resin).
Premature termination of the cleavage reaction.Ensure that the reaction is allowed to proceed to completion. For complex peptides, a longer reaction time may be necessary.

Issue 2: Presence of Unexpected Side Products

Symptom Possible Cause Troubleshooting Steps
Mass spectrometry analysis shows peaks corresponding to alkylated peptide adducts.Ineffective scavenging of carbocations.Increase the concentration of the scavenger (e.g., TIS). For peptides containing sensitive residues like Trp or Met, consider adding 1,2-ethanedithiol (EDT) or thioanisole to the scavenger cocktail.
Presence of the fluorenylmethyl cation from the Ofm group.While TIS is effective for many cations, the fluorenylmethyl cation can be particularly reactive. The use of thioanisole can be beneficial in scavenging this species.
Mass spectrometry shows peaks corresponding to the desired peptide mass +18 Da, or the presence of isomeric peptides that are difficult to separate by HPLC.Aspartimide formation.Cleavage of peptides containing Asp residues at lower temperatures (e.g., 5°C) can help to reduce the rate of aspartimide formation.

Quantitative Data on Scavenger Cocktails

While specific quantitative data for this compound cleavage is not extensively published, the following table summarizes commonly used scavenger cocktails for Boc-SPPS final cleavage and their targeted side reactions. The effectiveness of these cocktails is generally applicable to peptides containing Asp(Ofm).

Scavenger Cocktail (v/v)Target Residues / Side ReactionsEfficacyReference
95% TFA / 2.5% TIS / 2.5% H₂OGeneral purpose, scavenges tert-butyl cationsHigh for most peptidesGeneral Knowledge
85% TFA / 2.5% TIS / 7.5% H₂O / 2.5% ThioanisolePeptides with sensitive residues (e.g., Trp, Met), scavenges various carbocationsReported to achieve 97% completion with minimized side reactions[1]
HF / DMS / p-cresol (25:65:10) at 0°C for 2 hoursFor Merrifield resins, prevents alkylation of Tyr, formation of succinimide from Asp-GlyEffective for specific resin types[2]
TFA / Thioanisole / Water / Phenol / 1,2-ethanedithiol (82.5:5:5:5:2.5) "Reagent K"For peptides with challenging side chainsGenerally effective for complex peptides[3]

Detailed Experimental Protocols

Protocol 1: Standard TFA Cleavage of a Peptide Containing this compound

Objective: To cleave the peptide from the resin and remove all acid-labile protecting groups.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen gas stream or rotary evaporator

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Prepare the cleavage cocktail by carefully mixing TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. Prepare approximately 10 mL of the cocktail per gram of resin.

  • Add the cleavage cocktail to the peptide-resin and gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Concentrate the TFA solution to a small volume using a gentle stream of nitrogen or a rotary evaporator.

  • Precipitate the crude peptide by adding the concentrated TFA solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Visualizations

Workflow for this compound Peptide Cleavage and Troubleshooting

cluster_prep Preparation cluster_cleavage Cleavage cluster_isolation Peptide Isolation cluster_analysis Analysis & Troubleshooting cluster_troubleshooting start Start: Dried Peptide-Resin prep_cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H2O) start->prep_cocktail cleavage Add Cocktail to Resin (2-3h at RT) prep_cocktail->cleavage filtration Filter to Separate Peptide Solution from Resin cleavage->filtration concentrate Concentrate TFA filtration->concentrate precipitate Precipitate Peptide in Cold Ether concentrate->precipitate wash_dry Wash and Dry Crude Peptide precipitate->wash_dry analysis HPLC/MS Analysis wash_dry->analysis end End: Crude Peptide pure Desired Purity? analysis->pure pure->end Yes incomplete Incomplete Cleavage: - Extend Time - Increase TFA Vol. pure->incomplete No (Low Yield) side_products Side Products: - Add Scavengers (EDT, Thioanisole) - Lower Temperature pure->side_products No (Impurities) incomplete->cleavage Re-optimize side_products->prep_cocktail Re-optimize cluster_process TFA Cleavage Process cluster_side_reactions Potential Side Reactions cluster_solutions Scavenger Solutions tfa_cleavage TFA Cleavage of Boc-Asp(Ofm)-Peptide carbocations Carbocation Generation (t-butyl+, fluorenylmethyl+) tfa_cleavage->carbocations aspartimide Aspartimide Formation tfa_cleavage->aspartimide alkylation Alkylation of Nucleophilic Residues carbocations->alkylation tis Triisopropylsilane (TIS) tis->carbocations Traps thioanisole Thioanisole thioanisole->carbocations Traps edt 1,2-Ethanedithiol (EDT) edt->carbocations Traps low_temp Low Temperature (5°C) low_temp->aspartimide Reduces

References

Technical Support Center: Enhancing the Solubility of Aspartic Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for overcoming common challenges associated with the solubility of peptides containing aspartic acid (Asp).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question: My aspartic acid-containing peptide won't dissolve in aqueous buffers. What should I do?

Answer: This is a common issue, often related to the peptide's overall charge and hydrophobicity. Acidic peptides, which have a net negative charge from residues like Aspartic Acid (Asp) and Glutamic Acid (Glu), require specific conditions for solubilization.[1]

Follow this step-by-step approach:

  • Start with Water: Always attempt to dissolve a small amount of the peptide in distilled water first.[2][3]

  • Adjust the pH: Since your peptide is acidic, its solubility will be lowest near its isoelectric point (pI) and will increase at a pH above the pI.[4][5] Try dissolving the peptide in a basic buffer or by adding a small amount of a basic solution like 1.0 M ammonium hydroxide or 10% ammonium bicarbonate, then dilute to the desired concentration.[2][6]

  • Use Organic Co-solvents: If pH adjustment is insufficient, especially for highly hydrophobic peptides, use a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][2][4] Dissolve the peptide completely in the organic solvent first, then add this solution dropwise into your stirred aqueous buffer.[2] If the solution becomes turbid, you have reached the solubility limit.[2]

  • Apply Physical Methods: Sonication can help break up aggregates and improve dissolution.[1][6] Gentle warming (less than 40°C) can also increase solubility, but use caution to avoid peptide degradation.[1][4]

Below is a workflow to guide your solubilization process.

G cluster_workflow Peptide Solubilization Workflow start Start with Lyophilized Asp-Containing Peptide test_water Test Small Amount in Distilled Water start->test_water is_soluble1 Is it Soluble? test_water->is_soluble1 adjust_ph Adjust pH > pI (e.g., add 10% NH4OH) is_soluble1->adjust_ph No success Peptide Solubilized (Centrifuge before use) is_soluble1->success Yes is_soluble2 Is it Soluble? adjust_ph->is_soluble2 add_cosolvent Use Organic Co-solvent (e.g., DMSO, DMF) is_soluble2->add_cosolvent No is_soluble2->success Yes is_soluble3 Is it Soluble? add_cosolvent->is_soluble3 physical_methods Apply Sonication or Gentle Warming is_soluble3->physical_methods No is_soluble3->success Yes physical_methods->success fail Solubility Limit Reached (Consider sequence modification) physical_methods->fail

A step-by-step workflow for troubleshooting peptide solubility.

Question: My peptide solution is cloudy, or a gel has formed. What does this mean and how can I fix it?

Answer: Cloudiness, precipitation, or gel formation indicates that your peptide is aggregating. This is common for hydrophobic peptides or sequences prone to forming strong intermolecular hydrogen bonds.[7]

  • Centrifugation: Before use, always centrifuge your peptide solution to pellet any undissolved aggregates.[1][4]

  • Denaturing Agents: For highly aggregation-prone peptides, you can try using denaturing agents like 6M guanidine hydrochloride or 6M urea. These disrupt the hydrogen bonding networks that cause aggregation.[6] However, be aware that these agents are incompatible with most biological assays.[6]

  • Temperature: Gentle heating can sometimes "melt" hydrogels formed by amphipathic peptides.[2]

Question: I'm seeing multiple peaks during HPLC purification, and mass spectrometry indicates side products with the same mass as my target peptide. What is happening?

Answer: This is a classic sign of aspartimide formation , a major side reaction that occurs during Fmoc-based solid-phase peptide synthesis (SPPS), especially under basic conditions like piperidine treatment.[8][9][10] The aspartic acid side chain can attack the peptide backbone, forming a cyclic succinimide intermediate.[10][11] This intermediate can then reopen to yield not only the desired α-aspartyl peptide but also the β-aspartyl isomer.[8] Racemization can also occur, leading to a mixture of up to eight potential by-products that are notoriously difficult to separate.[10][11]

G cluster_aspartimide Aspartimide Formation Pathway start Aspartic Acid (in peptide chain) aspartimide Aspartimide Intermediate (Cyclic Succinimide) start->aspartimide Cyclization piperidine Base Exposure (e.g., Piperidine in Fmoc SPPS) piperidine->aspartimide hydrolysis Ring Opening (Hydrolysis or Base) aspartimide->hydrolysis product_piperidide Piperidide Adducts aspartimide->product_piperidide Piperidine attack product_alpha Desired α-Peptide (L-Asp) hydrolysis->product_alpha product_beta β-Peptide Impurity (L-β-Asp) hydrolysis->product_beta product_racemized Racemized Products (D-α-Asp, D-β-Asp) hydrolysis->product_racemized

Logical diagram of the aspartimide formation side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor governing the solubility of peptides containing aspartic acid?

The solubility of peptides is determined by their amino acid composition and sequence.[3] For peptides with acidic residues like aspartic acid, the key factor is the overall net charge of the peptide at a given pH.[1] Peptides are least soluble at their isoelectric point (pI), where the net charge is zero, promoting aggregation.[5] By adjusting the pH of the solution away from the pI, you increase the net charge, enhance electrostatic repulsion between peptide molecules, and improve solubility.[4][5]

Q2: Which amino acid sequences are most prone to aspartimide formation?

Aspartimide formation is highly sequence-dependent.[10] The sequence Asp-Gly (D-G) is the most susceptible because the lack of a side chain on glycine creates minimal steric hindrance for the cyclization reaction.[9] Other sequences of concern include Asp-Ser (D-S) and Asp-Ala (D-A).[9]

Q3: How can I prevent or minimize aspartimide formation during peptide synthesis?

Several strategies can be employed during Fmoc-SPPS to suppress this side reaction:

  • Add HOBt to Deprotection Solution: Adding 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can reduce aspartimide formation.[8]

  • Use Backbone Protection: Incorporating protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the backbone nitrogen of the residue preceding Asp can prevent the necessary geometry for cyclization.[8]

  • Use Bulky Side-Chain Protecting Groups: While tert-butyl (OtBu) is standard, using more sterically demanding ester groups on the Asp side chain can hinder the intramolecular attack.[10][12]

  • Utilize Pseudoproline Dipeptides: Placing a pseudoproline dipeptide before an aspartimide-prone sequence can disrupt the peptide conformation required for the side reaction.[10][12]

  • Employ Novel Protecting Groups: A newer strategy involves using cyanosulfurylides (CSY) to mask the carboxylic acid with a stable C-C bond, which completely suppresses aspartimide formation and can also enhance the solubility of the protected peptide.[10][13]

Q4: Are there any sequence design tips to improve the solubility of my peptide from the outset?

Yes, proactive sequence design is highly effective.

  • Increase Charged Residues: Aim to have at least 25% charged residues (Asp, Glu, Lys, Arg, His) in your sequence.[2]

  • Limit Hydrophobicity: Try to keep the proportion of hydrophobic residues (e.g., Trp, Leu, Val, Phe) below 50%.[2][6]

  • Add Polar Residues: If possible, a single conservative replacement of a hydrophobic residue with a polar one, or the addition of polar residues to the N- or C-terminus, can significantly improve solubility.[2]

  • PEGylation: Attaching a polyethylene glycol (PEG) chain is a well-established method to increase the solubility and stability of peptides.[3][4]

Quantitative Data Summary

The contribution of individual amino acids to overall protein solubility can be significant. The following table summarizes experimental data on the solubility of RNase Sa variants where the amino acid at position 76 was changed, demonstrating the favorable impact of aspartic acid.

Table 1: Effect of Amino Acid Substitution on Protein Solubility

Amino Acid at Position 76Solubility at pH 4.25 (mg/mL)Solubility at pH 7.0 (mg/mL)
Aspartic Acid (D) 43>150
Glutamic Acid (E) 35>150
Serine (S) 32~125
Threonine (T) 22~30
Asparagine (N) 25~60
Glutamine (Q) 20~55

Data adapted from studies on RNase Sa variants in 1.1 M ammonium sulfate. The results show that aspartic and glutamic acid contribute more favorably to solubility than other hydrophilic amino acids, especially at higher net charges (pH 7.0).[14]

Experimental Protocols

Protocol 1: Stepwise Solubilization of an Acidic Peptide

This protocol provides a systematic approach to dissolving peptides containing a high proportion of acidic residues like aspartic acid.

  • Initial Assessment: Calculate the net charge of your peptide at neutral pH. For an acidic peptide, the net charge will be negative.

  • Reconstitution:

    • Begin by attempting to dissolve a small, pre-weighed aliquot of the lyophilized peptide in high-purity distilled water to a concentration of 1-10 mg/mL. Vortex briefly.

    • If the peptide does not dissolve or the solution is cloudy, proceed to the next step.

  • pH Adjustment:

    • While vortexing, add 10% aqueous ammonia or 10% ammonium bicarbonate solution dropwise.[1][6]

    • Monitor the solution for clarity. Stop adding the basic solution as soon as the peptide is fully dissolved.

    • Dilute the concentrated peptide stock to the final working concentration using your desired buffer (e.g., PBS, TRIS).

  • Hydrophobic Peptide Modification:

    • If the peptide remains insoluble after pH adjustment, it is likely highly hydrophobic.

    • Dissolve the lyophilized peptide in the smallest possible volume of 100% DMSO (or DMF, acetonitrile).[6]

    • Add this organic solution drop-by-drop to a vigorously stirred aqueous buffer to achieve the final desired concentration.[2]

    • Caution: Do not add buffer to the organic solvent, as this will likely cause the peptide to precipitate. If precipitation occurs, the solubility limit has been exceeded.[2]

  • Final Preparation:

    • Once the peptide is fully dissolved, centrifuge the solution at high speed (>10,000 x g) for 5-10 minutes to pellet any minute, undissolved particles.[1][4]

    • Carefully transfer the supernatant to a new tube for storage or immediate use.

Protocol 2: Minimizing Aspartimide Formation During Fmoc-SPPS

This protocol outlines the addition of an acidic additive to the deprotection reagent to suppress aspartimide formation.

  • Reagent Preparation: Prepare the Fmoc deprotection solution by mixing 20% (v/v) piperidine in DMF.

  • Additive Inclusion: To this standard deprotection solution, add 1-hydroxybenzotriazole (HOBt) to a final concentration of 0.1 M.[8] Some studies have also shown that adding small amounts of a mild organic acid can be effective.[15]

  • Synthesis Protocol:

    • During your automated or manual Fmoc-SPPS cycle, use the prepared piperidine/HOBt solution for the Fmoc deprotection step.

    • Allow the standard deprotection reaction time (e.g., 2 x 10 minutes).

    • Proceed with the standard washing and coupling steps of your synthesis protocol.

  • Rationale: The acidic nature of HOBt is thought to protonate the newly exposed N-terminal amine or otherwise reduce the basicity of the microenvironment, thereby suppressing the base-catalyzed intramolecular cyclization that leads to the aspartimide intermediate.[8] This method is particularly recommended for syntheses involving known aspartimide-prone sequences like Asp-Gly.

References

common pitfalls to avoid when using Boc-Asp-Ofm

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Boc-Asp-Ofm in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound, or N-Boc-L-aspartic acid β-(9-fluorenylmethyl) ester, is a protected form of the amino acid aspartic acid. It is primarily used as a building block in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the 9-fluorenylmethyl (Ofm) group protects the side-chain carboxyl group. This orthogonal protection scheme allows for the selective and sequential formation of peptide bonds in the synthesis of complex peptides, including cyclic peptides.[1]

Q2: What are the cleavage conditions for the Boc and Ofm protecting groups?

The Boc and Ofm protecting groups are orthogonal, meaning they can be removed under different conditions without affecting each other.

  • Boc Group (N-terminus): The Boc group is acid-labile and is typically removed using a solution of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).

  • Ofm Group (Side-chain): The Ofm group is base-labile and is commonly cleaved using a solution of piperidine in a solvent such as N,N-dimethylformamide (DMF).

Q3: Can this compound be used for the synthesis of cyclic peptides?

Yes, this compound is well-suited for the synthesis of cyclic peptides. The orthogonal nature of the Boc and Ofm protecting groups allows for selective deprotection strategies. For instance, the peptide chain can be assembled on a solid support, and after removal of the N-terminal Boc group and the side-chain Ofm group, on-resin head-to-tail cyclization can be performed.

Q4: What is aspartimide formation, and is it a concern when using this compound?

Aspartimide formation is a common side reaction in peptide synthesis involving aspartic acid residues. It is a base-catalyzed intramolecular cyclization that can lead to the formation of a succinimide derivative. This can result in a mixture of α- and β-peptides, as well as racemization at the α-carbon of the aspartic acid residue.[2][3] Since the Ofm group is removed under basic conditions (e.g., piperidine), aspartimide formation is a significant potential pitfall to consider when using this compound.[3][4] The risk is particularly high for certain peptide sequences, such as those containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[3][5]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Peptide After Ofm Group Cleavage
Possible Cause Troubleshooting Step
Incomplete Cleavage of the Ofm Group - Increase the reaction time for piperidine treatment. - Ensure the piperidine solution is fresh and of high quality. - Consider using a stronger base concentration if the standard conditions are ineffective, but be mindful of potential side reactions.
Aspartimide Formation - If the peptide sequence is prone to aspartimide formation (e.g., Asp-Gly), consider using a milder base for Ofm cleavage, such as a lower concentration of piperidine or alternative bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in carefully controlled concentrations. - Perform the cleavage at a lower temperature to reduce the rate of aspartimide formation.
Premature Cleavage of the Peptide from the Resin - Ensure that the linker used to attach the peptide to the solid support is stable to the basic conditions used for Ofm cleavage.
Problem 2: Presence of Impurities with the Same Mass as the Target Peptide in Mass Spectrometry Analysis
Possible Cause Troubleshooting Step
Formation of β-Peptide Isomer due to Aspartimide Rearrangement - Optimize the Ofm cleavage conditions to minimize aspartimide formation (see Problem 1). - Use analytical techniques such as HPLC with a high-resolution column to try and separate the α- and β-isomers. - Consider using alternative protecting groups for the aspartic acid side chain that are less prone to aspartimide formation if this issue persists.
Racemization at the Aspartic Acid Residue - This is often a consequence of aspartimide formation. Minimizing aspartimide formation is the primary strategy to prevent racemization. - Analyze the chiral purity of the final peptide using a suitable method like chiral gas chromatography of derivatized amino acids.

Data Presentation

Table 1: Comparison of Side-Chain Protecting Groups for Aspartic Acid in Peptide Synthesis

Protecting GroupCleavage ConditionAdvantagesCommon Pitfalls
Ofm Base-labile (e.g., Piperidine)Orthogonal to acid-labile Boc group; useful for on-resin cyclization.Aspartimide formation under basic conditions, leading to side products and racemization.
OtBu Acid-labile (e.g., TFA)Compatible with Fmoc-based synthesis; generally stable to bases.Not orthogonal to the Boc group; requires strong acid for cleavage which can be harsh on the peptide.
OBzl HydrogenolysisOrthogonal to both acid- and base-labile groups.Requires a metal catalyst (e.g., Pd/C) which can be problematic for peptides containing sulfur.

This table provides a qualitative comparison based on established principles of peptide synthesis.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of a Linear Peptide Using Boc-Asp(Ofm)-OH
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in DCM for 1-2 hours.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable coupling agent (e.g., DCC/HOBt or HATU).

  • Boc Deprotection: Remove the Boc group by treating the resin with a solution of 50% TFA in DCM for 30 minutes.

  • Neutralization: Neutralize the resin with a solution of 10% diisopropylethylamine (DIPEA) in DMF.

  • Subsequent Amino Acid Couplings: Repeat steps 3 and 4 for the sequential coupling of the remaining amino acids, including Boc-Asp(Ofm)-OH at the desired position.

  • Final Boc Deprotection: After the final coupling, remove the N-terminal Boc group using 50% TFA in DCM.

  • Ofm Group Cleavage: To cleave the Ofm group from the aspartic acid side chain, treat the resin with a 20% solution of piperidine in DMF for 2 hours.

  • Final Cleavage from Resin: Cleave the peptide from the resin and remove other side-chain protecting groups using a strong acid cocktail (e.g., HF or a high concentration of TFA with scavengers).

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol 2: On-Resin Cyclization of a Peptide Containing Aspartic Acid
  • Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin using the steps outlined in Protocol 1. The N-terminal amino acid should be Boc-protected.

  • Simultaneous Deprotection: After the synthesis of the linear peptide, treat the resin with 50% TFA in DCM to remove the N-terminal Boc group. Subsequently, wash the resin and treat with 20% piperidine in DMF to remove the Ofm group from the aspartic acid side chain.

  • Cyclization: Perform the on-resin cyclization by treating the deprotected peptide-resin with a coupling agent such as HATU or HBTU in the presence of a base like DIPEA in DMF. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test).

  • Final Cleavage and Purification: Once cyclization is complete, cleave the cyclic peptide from the resin and purify it as described in Protocol 1.

Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Cyclization start Start with Resin coupling Couple Boc-AA-OH start->coupling deprotection Boc Deprotection (TFA) coupling->deprotection wash Wash deprotection->wash repeat Repeat for each AA (including this compound) wash->repeat repeat->coupling final_deprotection Final Boc Deprotection (TFA) repeat->final_deprotection ofm_cleavage Ofm Cleavage (Piperidine) final_deprotection->ofm_cleavage cyclization On-Resin Cyclization (Optional) ofm_cleavage->cyclization final_cleavage Final Cleavage from Resin (HF/TFA) ofm_cleavage->final_cleavage cyclization->final_cleavage purification Purification (HPLC) final_cleavage->purification

Caption: General workflow for solid-phase peptide synthesis using this compound.

troubleshooting_logic start Low Yield or Impurities Detected check_mass Check Mass Spectrum start->check_mass mass_ok Mass is Correct, but Purity is Low check_mass->mass_ok mass_wrong Incorrect Mass Peaks check_mass->mass_wrong isomer_formation Suspect Isomer Formation (α/β-peptides) mass_ok->isomer_formation incomplete_reaction Incomplete Reaction or Side Products mass_wrong->incomplete_reaction optimize_cleavage Optimize Ofm Cleavage: - Milder Base - Lower Temperature - Shorter Time isomer_formation->optimize_cleavage check_coupling Review Coupling Efficiency for All Steps incomplete_reaction->check_coupling check_reagents Verify Reagent Quality (Piperidine, TFA) incomplete_reaction->check_reagents

Caption: Troubleshooting logic for common issues encountered with this compound.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of Peptides Synthesized with Boc-Asp(Ofm)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting groups is a critical determinant of final product purity and yield. This guide provides a comparative analysis of peptides synthesized using N-α-t-Boc-L-aspartic acid β-(9-fluorenylmethyl) ester (Boc-Asp(Ofm)-OH), with a focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical tool. We will delve into the experimental data, protocols, and the significant advantages of using the 9-fluorenylmethyl (Ofm) ester as a side-chain protecting group for aspartic acid in solid-phase peptide synthesis (SPPS).

The primary challenge in synthesizing peptides containing aspartic acid residues is the base-catalyzed formation of aspartimide, a cyclic imide side product. This side reaction can lead to a mixture of final products, including the desired α-peptide, the isomeric β-peptide, and various piperidide adducts, complicating purification and reducing the overall yield of the target peptide. The selection of an appropriate side-chain protecting group for the β-carboxyl group of aspartic acid is paramount in minimizing this unwanted side reaction.

Superior Performance of Boc-Asp(Ofm)-OH in Suppressing Aspartimide Formation

The 9-fluorenylmethyl (Ofm) ester is a bulky protecting group that sterically hinders the nucleophilic attack of the peptide backbone nitrogen on the side-chain carbonyl, thereby significantly suppressing the formation of aspartimide. This leads to a cleaner crude product with a higher percentage of the desired peptide, simplifying the subsequent purification process.

While direct quantitative comparisons in the literature for Boc-Asp(Ofm)-OH are scarce, extensive studies on the analogous Fmoc-Asp(Ofm)-OH have demonstrated the superior performance of the Ofm protecting group over more traditional protecting groups like benzyl (Bzl) or tert-butyl (tBu) esters. The steric hindrance provided by the bulky fluorenylmethyl group is the key factor in minimizing the formation of aspartimide-related impurities.

Below is a comparative summary of expected outcomes based on the known behavior of different side-chain protecting groups for aspartic acid during Boc-based solid-phase peptide synthesis.

Protecting GroupKey FeatureExpected Purity of Crude PeptidePredominant Side ProductsEase of Purification
Boc-Asp(Ofm)-OH Bulky, sterically hindering High Minimal aspartimide and related byproducts Easier
Boc-Asp(OBzl)-OHLess sterically hinderedModerate to LowSignificant aspartimide, β-aspartyl peptides, and piperidide adductsMore complex
Boc-Asp(OAll)-OHAllyl ester, requires specific deprotectionModerateAspartimide formation is a known issueRequires additional deprotection steps

Table 1. Expected Performance Comparison of Different Boc-Aspartic Acid Protecting Groups in SPPS. This table summarizes the anticipated outcomes when using different side-chain protecting groups for aspartic acid in Boc-based solid-phase peptide synthesis. The use of the bulky Ofm group is expected to lead to higher purity of the crude peptide and easier purification due to the significant reduction in aspartimide-related side products.

Experimental Protocols

To achieve a reliable comparison of peptide purity, it is essential to follow standardized and well-documented experimental protocols for both the synthesis and HPLC analysis of the peptides.

Solid-Phase Peptide Synthesis (SPPS) Protocol using Boc-Asp(Ofm)-OH

This protocol outlines the manual solid-phase synthesis of a model hexapeptide (e.g., Val-Lys-Asp-Gly-Tyr-Ile) on a Rink Amide resin.

1. Resin Swelling:

  • Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour.

2. Boc Deprotection:

  • Treat the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes.

  • Wash the resin with DCM (3x), isopropanol (1x), and DMF (5x).

3. Amino Acid Coupling:

  • Activate the Boc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in the presence of DIPEA (6 equivalents) in DMF for 5 minutes.

  • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Monitor the coupling reaction using a Kaiser test.

4. Capping (Optional):

  • If the coupling is incomplete, cap the unreacted amino groups with a solution of acetic anhydride and DIPEA in DMF.

5. Final Cleavage and Deprotection:

  • After the final amino acid coupling and Boc deprotection, wash the resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) for 2-3 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Lyophilize the crude peptide.

HPLC Analysis Protocol

Instrumentation:

  • A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phases:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Gradient Elution:

  • A linear gradient from 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min is a typical starting point for peptide analysis. The gradient can be optimized based on the hydrophobicity of the specific peptide.

Detection:

  • Monitor the elution profile at a wavelength of 220 nm.

Data Analysis:

  • Integrate the peak areas in the chromatogram to determine the relative purity of the crude peptide and to quantify the percentage of the main product and any side products.

Visualizing the Advantage: Experimental Workflow

To clearly illustrate the process of comparing these protecting groups, the following diagram outlines the experimental workflow.

G cluster_synthesis Peptide Synthesis cluster_analysis Analysis cluster_comparison Comparison Resin Start with Resin Coupling1 Couple Boc-AA-OH Resin->Coupling1 Deprotection1 Boc Deprotection Coupling1->Deprotection1 Coupling_Asp Couple Boc-Asp(X)-OH (X = Ofm, OBzl, etc.) Deprotection1->Coupling_Asp Deprotection2 Boc Deprotection Coupling_Asp->Deprotection2 Coupling_Final Couple Remaining AAs Deprotection2->Coupling_Final Cleavage Cleavage from Resin Coupling_Final->Cleavage HPLC HPLC Analysis Cleavage->HPLC Data Data Interpretation (Purity, Yield, Side Products) HPLC->Data Table Generate Comparative Data Table Data->Table

Caption: Experimental workflow for comparing different aspartic acid protecting groups.

Logical Pathway for Selecting the Optimal Protecting Group

The decision-making process for selecting the appropriate protecting group for aspartic acid in peptide synthesis is guided by the need to minimize side reactions and maximize the purity and yield of the final product.

G start Start: Need to Synthesize Asp-Containing Peptide side_reaction Major Challenge: Aspartimide Formation start->side_reaction strategy Strategy: Minimize Side Reaction side_reaction->strategy protecting_group Key Factor: Side-Chain Protecting Group strategy->protecting_group ofm Boc-Asp(Ofm)-OH (Bulky, Steric Hindrance) protecting_group->ofm other Other Protecting Groups (e.g., Boc-Asp(OBzl)-OH) protecting_group->other outcome_ofm Outcome: Higher Purity, Easier Purification ofm->outcome_ofm outcome_other Outcome: More Side Products, Complex Purification other->outcome_other conclusion Conclusion: Boc-Asp(Ofm)-OH is a Superior Choice outcome_ofm->conclusion outcome_other->conclusion

Caption: Decision pathway for choosing an aspartic acid protecting group.

A Head-to-Head Battle in Peptide Synthesis: Boc-Asp-Ofm vs. Fmoc-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of Solid-Phase Peptide Synthesis (SPPS), the choice of protected amino acid derivatives is a critical determinant of success. This guide provides an in-depth, objective comparison of two key aspartic acid derivatives: Boc-Asp-Ofm, utilized in Boc-based strategies, and Fmoc-Asp(OtBu)-OH, a cornerstone of Fmoc-based synthesis. We will delve into their chemical properties, performance in SPPS, and provide supporting experimental insights to inform your selection process.

This comparison will explore the distinct advantages and disadvantages of each derivative, focusing on their respective roles in the two dominant SPPS strategies. Key performance indicators such as coupling efficiency, side reaction profiles, and applicability to specific synthetic challenges like peptide cyclization will be examined.

At a Glance: Key Differences

FeatureThis compoundFmoc-Asp(OtBu)-OH
SPPS Strategy Boc/Bzl ChemistryFmoc/tBu Chemistry
α-Amino Protection Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Side-Chain Protection Ofm (9-fluorenylmethyl ester)OtBu (tert-butyl ester)
α-Amino Deprotection Acid-labile (e.g., TFA)Base-labile (e.g., Piperidine)
Side-Chain Deprotection Base-labile (e.g., Piperidine)Acid-labile (e.g., TFA)
Primary Application Side-chain anchoring for on-resin cyclizationStandard incorporation of Aspartic Acid
Key Side Reaction General Boc-SPPS side reactions (e.g., t-butylation)Aspartimide formation

Visualizing the Synthesis Strategies

The fundamental difference in the application of this compound and Fmoc-Asp(OtBu)-OH lies in the orthogonal protection schemes of Boc and Fmoc SPPS.

cluster_boc Boc-SPPS Workflow cluster_fmoc Fmoc-SPPS Workflow Boc_Start Boc-AA-Resin Boc_Deprotect TFA Deprotection Boc_Start->Boc_Deprotect Remove Boc Boc_Couple Couple next Boc-AA Boc_Deprotect->Boc_Couple Neutralize & Couple Boc_Repeat Repeat Cycles Boc_Couple->Boc_Repeat Elongate Boc_Repeat->Boc_Deprotect Boc_Cleave HF Cleavage Boc_Repeat->Boc_Cleave Final Boc_Peptide Final Peptide Boc_Cleave->Boc_Peptide Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotect Piperidine Deprotection Fmoc_Start->Fmoc_Deprotect Remove Fmoc Fmoc_Couple Couple next Fmoc-AA Fmoc_Deprotect->Fmoc_Couple Wash & Couple Fmoc_Repeat Repeat Cycles Fmoc_Couple->Fmoc_Repeat Elongate Fmoc_Repeat->Fmoc_Deprotect Fmoc_Cleave TFA Cleavage Fmoc_Repeat->Fmoc_Cleave Final Fmoc_Peptide Final Peptide Fmoc_Cleave->Fmoc_Peptide

General workflows for Boc and Fmoc Solid-Phase Peptide Synthesis (SPPS).

Chemical Structures and Deprotection Schemes

The strategic choice of protecting groups dictates the synthetic route and potential side reactions.

cluster_BocAspOfm This compound cluster_FmocAspOtBu Fmoc-Asp(OtBu)-OH Boc_Asp_Ofm Boc-Asp(Ofm)-OH Boc_deprotect TFA Boc_Asp_Ofm->Boc_deprotect α-Amino Deprotection Ofm_deprotect Piperidine Boc_Asp_Ofm->Ofm_deprotect Side-Chain Deprotection Free_Amine H₂N-Asp(Ofm)-OH Boc_deprotect->Free_Amine Free_Carboxyl Boc-Asp-OH Ofm_deprotect->Free_Carboxyl Fmoc_Asp_OtBu Fmoc-Asp(OtBu)-OH Fmoc_deprotect Piperidine Fmoc_Asp_OtBu->Fmoc_deprotect α-Amino Deprotection OtBu_deprotect TFA Fmoc_Asp_OtBu->OtBu_deprotect Side-Chain Deprotection Free_Amine_Fmoc H₂N-Asp(OtBu)-OH Fmoc_deprotect->Free_Amine_Fmoc Free_Carboxyl_Fmoc Fmoc-Asp-OH OtBu_deprotect->Free_Carboxyl_Fmoc

Orthogonal deprotection schemes for this compound and Fmoc-Asp(OtBu)-OH.

Performance in SPPS: A Comparative Analysis

Fmoc-Asp(OtBu)-OH: The Workhorse with a Caveat

Fmoc-Asp(OtBu)-OH is the standard derivative for incorporating aspartic acid residues in the widely used Fmoc/tBu SPPS strategy.[1] Its α-amino Fmoc group is cleaved under mild basic conditions, while the side-chain tert-butyl ester is stable to these conditions but readily removed during the final trifluoroacetic acid (TFA) cleavage from the resin.[1]

The primary challenge associated with Fmoc-Asp(OtBu)-OH is the formation of aspartimide, a cyclic imide intermediate.[2][3] This side reaction is catalyzed by the basic conditions of Fmoc deprotection (piperidine) and can also occur under acidic conditions during final cleavage.[2] Aspartimide formation is particularly problematic as it can lead to a mixture of byproducts, including α- and β-peptides and racemization at the aspartic acid residue, which are often difficult to separate from the target peptide. The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Arg sequences being particularly susceptible.[3]

To mitigate aspartimide formation, several strategies have been developed, including the use of bulkier side-chain protecting groups. The following table summarizes comparative data on aspartimide formation for different Fmoc-Asp derivatives.

DerivativeAspartimide Formation (% per cycle) in VKDGYI sequence
Fmoc-Asp(OtBu)-OH~1.0%
Fmoc-Asp(OMpe)-OH~0.3%
Fmoc-Asp(OBno)-OH ~0.1%

Data adapted from studies on the scorpion toxin II model peptide. The use of bulkier protecting groups like Mpe (3-methylpent-3-yl) and Bno (5-n-butyl-5-nonyl) significantly reduces the rate of aspartimide formation compared to the standard OtBu group.

This compound: A Specialist for On-Resin Cyclization

This compound is employed in the Boc/Bzl SPPS strategy, which utilizes an acid-labile Boc group for α-amino protection and typically benzyl-based groups for side-chain protection.[4] However, the unique feature of this compound is its base-labile Ofm (9-fluorenylmethyl ester) side-chain protecting group. This orthogonality allows for the selective deprotection of the side-chain carboxyl group while the peptide remains anchored to the resin and the N-terminus is still Boc-protected.[5]

This characteristic makes this compound particularly valuable for the synthesis of head-to-tail cyclic peptides on the solid support.[5] The synthetic strategy involves assembling the linear peptide on the resin, followed by the selective removal of the Ofm group with piperidine to expose the C-terminal carboxyl group.[5] Subsequently, the N-terminal Boc group is removed with TFA, and an intramolecular amide bond is formed using standard coupling reagents.[5]

While specific quantitative data on the coupling efficiency of this compound is not as extensively published as for Fmoc derivatives, the success of its application in the synthesis of complex cyclic peptides underscores its utility. Side reactions in Boc-SPPS are generally different from those in Fmoc-SPPS. Instead of aspartimide formation, concerns in Boc-SPPS include potential t-butylation of sensitive residues like Trp and Met by cations generated during Boc deprotection, which can be mitigated by the use of scavengers.

Experimental Protocols

General Protocol for Fmoc-SPPS using Fmoc-Asp(OtBu)-OH
  • Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the cleaved Fmoc group.

  • Amino Acid Coupling:

    • Pre-activate a solution of Fmoc-Asp(OtBu)-OH (3-5 equivalents), a coupling reagent like HCTU (3-5 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test like the Kaiser test.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail, typically TFA/H₂O/TIS (95:2.5:2.5), for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the crude peptide using reverse-phase HPLC.

General Protocol for On-Resin Cyclization using this compound
  • Resin Loading: Anchor the this compound to a suitable resin (e.g., PAM resin) via its α-carboxyl group.

  • Peptide Elongation (Boc-SPPS):

    • Boc Deprotection: Treat the resin with 50-100% TFA in DCM for 1-2 minutes, followed by a longer treatment of 20-30 minutes.

    • Washing and Neutralization: Wash the resin with DCM and neutralize with a solution of 5-10% DIPEA in DCM.

    • Coupling: Couple the next Boc-protected amino acid using a suitable coupling reagent (e.g., HBTU/DIPEA in DMF).

    • Repeat: Continue this cycle to assemble the linear peptide.

  • Side-Chain Deprotection: After assembling the linear peptide, wash the resin with DMF. Treat the resin with 20% piperidine in DMF for 1-2 hours to selectively remove the Ofm group from the aspartic acid side chain.

  • Washing: Wash the resin thoroughly with DMF and then with DCM.

  • N-Terminal Boc Deprotection: Remove the final N-terminal Boc group with TFA as described in step 2a.

  • On-Resin Cyclization: After washing and neutralization, add a coupling reagent (e.g., HBTU/DIPEA or PyBOP) in DMF to facilitate the intramolecular head-to-tail cyclization. Allow the reaction to proceed for several hours to overnight.

  • Cleavage from Resin: Cleave the cyclic peptide from the resin using a strong acid like HF or TFMSA, with appropriate scavengers.

  • Purification: Purify the cyclic peptide by reverse-phase HPLC.

Conclusion and Recommendations

The choice between this compound and Fmoc-Asp(OtBu)-OH is fundamentally tied to the overall synthetic strategy and the specific goals of the peptide synthesis.

Fmoc-Asp(OtBu)-OH is the go-to reagent for the routine incorporation of aspartic acid in Fmoc-SPPS due to the mild conditions and the widespread use of this strategy. However, researchers must be vigilant about the potential for aspartimide formation, especially in susceptible sequences. For such cases, considering alternative Fmoc-Asp derivatives with bulkier side-chain protecting groups, such as Fmoc-Asp(OBno)-OH, is highly recommended to improve the purity and yield of the final peptide.

This compound is a specialized reagent with a clear advantage in the synthesis of cyclic peptides via on-resin cyclization. Its unique orthogonal protecting group scheme allows for a streamlined workflow for producing these constrained structures. While Boc-SPPS, in general, involves harsher reagents for α-amino deprotection, the specific application of this compound in cyclization strategies often outweighs this consideration.

For drug development professionals and scientists working on novel peptide therapeutics, a thorough understanding of these two derivatives is essential. For linear peptides synthesized via the popular and often automated Fmoc-SPPS, Fmoc-Asp(OtBu)-OH and its improved counterparts are the logical choice. For the increasingly important class of cyclic peptides, the strategic use of this compound in a Boc-SPPS framework provides a powerful and efficient synthetic route.

References

A Comparative Guide: Boc vs. Fmoc Strategy for Aspartic Acid Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides containing aspartic acid (Asp) presents unique challenges, primarily the propensity for aspartimide formation, which can lead to impurities and reduced yield. The choice between the two most common solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), significantly impacts the successful incorporation of aspartic acid. This guide provides an objective comparison of the Boc and Fmoc strategies for aspartic acid incorporation, supported by experimental data and detailed protocols.

At a Glance: Key Differences in Performance

ParameterBoc StrategyFmoc StrategyRationale
Aspartimide Formation Minimized during chain assembly; can occur during final cleavage[1]Significant risk during repeated base-catalyzed Fmoc deprotection[2][3][4]Boc deprotection uses acid, which keeps the backbone amide protonated and less nucleophilic. Fmoc deprotection uses a base (e.g., piperidine), which can deprotonate the backbone amide, facilitating nucleophilic attack on the Asp side-chain ester.
Overall Yield & Purity Often higher for Asp-rich or aggregation-prone sequences.Can be high, but susceptible to side reactions leading to lower purity for problematic sequences.The strongly acidic conditions in Boc-SPPS can disrupt peptide aggregation. The milder conditions of Fmoc-SPPS may not be sufficient to overcome aggregation in "difficult" sequences.
Side Reactions (Asp-specific) Acid-catalyzed aspartimide formation during final HF cleavage, formation of stable ketone impurities with scavengers like anisole.[5]Base-catalyzed aspartimide formation, piperidide adducts, racemization, and formation of α- and β-peptides.[1][2][3]The harsh acidic cleavage in Boc-SPPS can promote side reactions. The basic conditions of Fmoc-SPPS lead to a cascade of aspartimide-related byproducts.
Handling & Safety Requires specialized equipment for handling highly corrosive and toxic HF.[5][6]Generally considered safer, avoiding the use of HF.[][8]The final cleavage step in Boc-SPPS necessitates the use of hazardous hydrofluoric acid.

Delving Deeper: Side Reactions and Mitigation

The primary advantage of the Boc strategy for aspartic acid incorporation lies in the substantial reduction of aspartimide formation during peptide chain elongation. In Fmoc-SPPS, the repeated exposure to basic conditions for Fmoc group removal is a major trigger for this side reaction, especially in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[1][3]

Boc Strategy: In the Boc/Bzl (benzyl) protection scheme, the Nα-amino group is protected by the acid-labile Boc group, while the side chain of aspartic acid is typically protected by a benzyl ester (Boc-Asp(OBzl)-OH). The Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), which does not cleave the benzyl-based side-chain protecting groups.[9][10] This acidic environment keeps the backbone amide protonated, thus preventing it from acting as a nucleophile and initiating aspartimide formation. However, aspartimide formation can still occur during the final, harsh acid cleavage with hydrofluoric acid (HF).[1] The use of a "low-high" HF cleavage procedure can mitigate this.[11]

Fmoc Strategy: In the Fmoc/tBu (tert-butyl) strategy, the Nα-amino group is protected by the base-labile Fmoc group, and the aspartic acid side chain is protected by a tert-butyl ester (Fmoc-Asp(OtBu)-OH). The repeated deprotection steps using a base, commonly piperidine, create an environment conducive to aspartimide formation.[2][3] This leads to a mixture of byproducts, including α- and β-peptides and piperidide adducts, which are often difficult to separate from the desired peptide.[3]

Experimental Protocols

Boc Solid-Phase Peptide Synthesis of an Aspartic Acid-Containing Peptide

This protocol outlines the manual synthesis of a model peptide containing an aspartic acid residue using the Boc strategy on a Merrifield resin.

1. Resin Swelling and First Amino Acid Coupling:

  • Swell 1 g of Merrifield resin (chloromethylated polystyrene) in dichloromethane (DCM, 10-15 mL) for 1-2 hours in a reaction vessel.

  • Wash the resin with DCM (3 x 10 mL).

  • Dissolve Boc-Amino Acid-OH (2-3 equivalents) in a minimal amount of dimethylformamide (DMF).

  • Add diisopropylethylamine (DIEA) (1 equivalent) to the amino acid solution.

  • Add the amino acid solution to the resin and shake at room temperature for 2-24 hours.

  • Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

2. Boc Deprotection:

  • Wash the resin with DCM (3 x 10 mL).

  • Add a solution of 50% TFA in DCM (v/v) to the resin and shake for 30 minutes at room temperature.

  • Filter and wash the resin with DCM (3 x 10 mL).

3. Neutralization:

  • Wash the resin with DCM (3 x 10 mL).

  • Add a solution of 10% DIEA in DCM (v/v) to the resin and shake for 10 minutes.

  • Filter and wash the resin with DCM (3 x 10 mL).

4. Subsequent Amino Acid Coupling (incorporating Boc-Asp(OBzl)-OH):

  • Dissolve Boc-Asp(OBzl)-OH (2-3 equivalents) and an activating agent such as HBTU (2-3 equivalents) in DMF.

  • Add DIEA (4-6 equivalents) to the solution.

  • Add the activated amino acid solution to the neutralized resin and shake for 1-2 hours.

  • Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).

  • Once the coupling is complete, wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

5. Repeat steps 2-4 for each amino acid in the sequence.

6. Final Cleavage and Deprotection (Low-High HF Procedure):

  • Low HF Step:

    • Dry the peptide-resin thoroughly under high vacuum.

    • In a specialized HF cleavage apparatus, treat the resin with a mixture of HF/dimethyl sulfide (DMS)/p-cresol (25:65:10, v/v/v) at 0°C for 2 hours.

    • Evaporate the HF and DMS under a stream of nitrogen.

  • High HF Step:

    • Treat the resin with a mixture of HF/p-cresol (90:10, v/v) at 0°C for 1 hour.

    • Evaporate the HF under vacuum.

  • Work-up:

    • Wash the resin with cold diethyl ether to precipitate the peptide.

    • Filter and dry the crude peptide.

    • Dissolve the peptide in an appropriate aqueous buffer for purification by HPLC.

Visualizing the Strategies

Boc-SPPS Workflow for Aspartic Acid Incorporation

Boc_SPPS_Workflow cluster_synthesis_cycle Synthesis Cycle Boc_Deprotection Boc Deprotection (50% TFA in DCM) Neutralization Neutralization (10% DIEA in DCM) Boc_Deprotection->Neutralization Wash (DCM) Coupling Coupling (Boc-Asp(OBzl)-OH + HBTU/DIEA) Neutralization->Coupling Wash (DCM) Coupling->Boc_Deprotection Wash (DMF, DCM) (for next cycle) Final_Cleavage Final Cleavage (Low-High HF) Coupling->Final_Cleavage Completed Peptide Start Resin-AA-OH Start->Boc_Deprotection Purification Purification (HPLC) Final_Cleavage->Purification

Caption: Workflow of Boc solid-phase peptide synthesis for aspartic acid incorporation.

Comparison of Side Reactions in Aspartic Acid Incorporation

Side_Reaction_Comparison cluster_boc Boc Strategy cluster_fmoc Fmoc Strategy Boc_Peptide Peptide-Asp(OBzl)-Resin Boc_Cleavage Final HF Cleavage Boc_Peptide->Boc_Cleavage Boc_Side_Reaction Acid-catalyzed Aspartimide Formation Boc_Cleavage->Boc_Side_Reaction Fmoc_Peptide Peptide-Asp(OtBu)-Resin Fmoc_Deprotection Repeated Piperidine Deprotection Fmoc_Peptide->Fmoc_Deprotection Fmoc_Side_Reaction Base-catalyzed Aspartimide Formation (α/β-peptides, piperidides) Fmoc_Deprotection->Fmoc_Side_Reaction

References

A Comparative Guide: Boc-Asp-Ofm vs. Boc-Asp(OBzl)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriately protected amino acid derivatives is a critical determinant of success in solid-phase peptide synthesis (SPPS). For the incorporation of aspartic acid residues using tert-butyloxycarbonyl (Boc) chemistry, two commonly utilized derivatives are Boc-L-aspartic acid β-(9-fluorenylmethyl) ester (Boc-Asp-Ofm) and N-(tert-butoxycarbonyl)-L-aspartic acid 4-benzyl ester (Boc-Asp(OBzl)-OH). This guide provides a detailed comparison of these two reagents, focusing on their specific applications, performance, and the underlying chemical principles that govern their utility.

Core Properties and Applications

This compound and Boc-Asp(OBzl)-OH differ primarily in the nature of their side-chain protecting groups, which dictates their respective applications in peptide synthesis.

  • Boc-Asp(OBzl)-OH is a conventional building block in Boc-SPPS for the synthesis of linear peptides.[1] The benzyl (Bzl) ester protecting the β-carboxyl group is stable to the mildly acidic conditions used for the removal of the N-terminal Boc group (typically trifluoroacetic acid, TFA).[1] Its removal requires strong acidolysis, commonly with hazardous reagents like hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl trifluoromethanesulfonate (TMSOTf), which is typically performed during the final cleavage of the peptide from the resin.[1] In solution-phase synthesis, the benzyl group can also be removed by hydrogenolysis.

  • This compound features a 9-fluorenylmethyl (Ofm) ester as the side-chain protecting group.[2] The key characteristic of the Ofm group is its lability to basic or nucleophilic conditions, while remaining stable to the acidic conditions used for Boc group removal.[2] This orthogonality makes this compound particularly valuable for specialized applications such as the synthesis of cyclic peptides, where the side chain can be deprotected on-resin to allow for cyclization.[2]

Performance and Side Reactions: A Comparative Overview

While direct head-to-head quantitative data for the same peptide sequence is scarce in publicly available literature, a qualitative and semi-quantitative comparison can be drawn based on the known chemistry of these protecting groups. The primary challenge associated with both derivatives is the formation of aspartimide, a cyclic side product that can lead to impurities and reduced yield.[3]

Table 1: Comparison of this compound and Boc-Asp(OBzl)-OH

FeatureThis compoundBoc-Asp(OBzl)-OH
Primary Application On-resin cyclization, synthesis of complex peptides requiring orthogonal deprotection.[2]Routine synthesis of linear peptides via Boc-SPPS.[1]
Side-Chain Deprotection Base-labile (e.g., piperidine in DMF).[2]Strong acidolysis (e.g., HF, TFMSA) or hydrogenolysis.[1]
Orthogonality High: N-Boc (acid-labile) and Cβ-Ofm (base-labile) are fully orthogonal.[2]Partial: Both N-Boc and Cβ-OBzl are acid-labile, relying on differential acid strength for selective removal.[1]
Susceptibility to Aspartimide Formation Can be significant during base-mediated Ofm deprotection, especially with sensitive sequences (e.g., Asp-Gly).Can occur during repetitive acid deprotection steps of the Boc group, and significantly during final strong acid cleavage.
Yield & Purity Highly dependent on the efficiency of the cyclization step. Can provide high purity of the target cyclic peptide if optimized.Generally good for linear peptides, but can be compromised by aspartimide-related impurities that are difficult to separate.
Handling & Safety Avoids the use of highly hazardous HF for side-chain deprotection.Requires specialized equipment and stringent safety protocols for handling HF or other strong acids.

Experimental Protocols

Detailed methodologies for the application of this compound and Boc-Asp(OBzl)-OH are presented below. These protocols are generalized and may require optimization for specific peptide sequences.

Protocol 1: Synthesis of a Linear Peptide using Boc-Asp(OBzl)-OH

This protocol outlines the manual Boc-SPPS of a generic linear peptide on a Merrifield resin.

  • Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM) for 1 hour.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a standard coupling agent like DIC/HOBt in DMF.

  • Boc Deprotection: Remove the Boc group with 50% TFA in DCM for 30 minutes.

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.

  • Coupling of Subsequent Amino Acids (including Boc-Asp(OBzl)-OH):

    • Dissolve Boc-Asp(OBzl)-OH (3 eq.) and HOBt (3 eq.) in DMF.

    • Add DIC (3 eq.) and pre-activate for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor coupling completion with a Kaiser test.

  • Repeat Steps 3-5 until the desired peptide sequence is assembled.

  • Final Cleavage and Deprotection:

    • Dry the peptide-resin under vacuum.

    • In a specialized HF cleavage apparatus, treat the resin with a cleavage cocktail of HF:p-cresol (9:1) at 0°C for 1 hour.

    • Evaporate the HF and precipitate the crude peptide in cold diethyl ether.

    • Wash the peptide with cold ether, dry, and purify by HPLC.

Protocol 2: On-Resin Cyclization using this compound

This protocol describes the synthesis of a head-to-tail cyclic peptide with the side chain of aspartic acid involved in the cyclization.

  • Resin Preparation and Linear Peptide Synthesis:

    • Couple this compound to a suitable resin (e.g., Rink Amide resin) through its α-carboxyl group.

    • Synthesize the linear peptide sequence using standard Boc-SPPS as described in Protocol 1 (steps 3-5).

  • On-Resin Side-Chain Deprotection:

    • Wash the peptide-resin with DMF.

    • Treat the resin with 20% piperidine in DMF for 2 hours to remove the Ofm group from the aspartic acid side chain.

    • Wash the resin thoroughly with DMF and DCM.

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • Add a coupling reagent cocktail (e.g., HBTU/HOBt/DIEA in DMF) to the resin.

    • Allow the cyclization reaction to proceed for 4-24 hours.

    • Monitor the reaction by taking small resin samples and analyzing the cleaved peptide by HPLC-MS.

  • Final Cleavage and Deprotection:

    • Once cyclization is complete, wash the resin.

    • Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

    • Precipitate, wash, and purify the cyclic peptide as described previously.

Visualizing Workflows and Pathways

To further clarify the distinct applications of these two derivatives, the following diagrams illustrate the synthetic pathways.

G cluster_linear Linear Peptide Synthesis with Boc-Asp(OBzl)-OH Resin Resin AA1 Couple 1st AA Resin->AA1 Deprotect1 Boc Deprotection (TFA) AA1->Deprotect1 Couple_Asp Couple Boc-Asp(OBzl)-OH Deprotect1->Couple_Asp Deprotect2 Boc Deprotection (TFA) Couple_Asp->Deprotect2 Elongate Elongate Peptide Chain Deprotect2->Elongate Cleave Cleavage & Deprotection (HF) Elongate->Cleave Linear_Peptide Linear Peptide Cleave->Linear_Peptide G cluster_cyclic Cyclic Peptide Synthesis with this compound Resin Resin Couple_Asp_Ofm Couple this compound Resin->Couple_Asp_Ofm Elongate Elongate Linear Peptide Couple_Asp_Ofm->Elongate Ofm_Deprotect Side-Chain Deprotection (Piperidine) Elongate->Ofm_Deprotect Cyclize On-Resin Cyclization Ofm_Deprotect->Cyclize Cleave Cleavage & Deprotection (TFA) Cyclize->Cleave Cyclic_Peptide Cyclic Peptide Cleave->Cyclic_Peptide

References

Validating Peptide Cyclization: A Comparative Guide to Boc-Asp-Ofm Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking robust and efficient methods for peptide cyclization, the choice of strategy is paramount to success. This guide provides an objective comparison of the performance of Boc-Asp-Ofm in head-to-tail peptide cyclization against other common alternatives, supported by experimental data and detailed protocols.

The cyclization of peptides is a critical strategy in drug discovery and development, often leading to compounds with enhanced stability, improved binding affinity, and better pharmacokinetic profiles. The use of this compound (N-α-tert-butyloxycarbonyl-L-aspartic acid α-(9-fluorenylmethyl) ester) as an anchoring residue for on-resin cyclization has gained traction as an effective method. This approach involves attaching the peptide chain to the solid support via the side chain of an aspartic acid residue, leaving the C-terminus free to react with the N-terminus to form the cyclic peptide.

Comparative Analysis of Cyclization Efficiency

The efficiency of peptide cyclization is influenced by several factors, including the peptide sequence, ring size, and the cyclization method employed. On-resin cyclization is generally favored over solution-phase methods as it minimizes intermolecular side reactions like dimerization and oligomerization.

Cyclization Method/ReagentPeptide Sequence/SizeCyclization Yield (%)Key Observations
This compound 7-10 amino acid residues85-90%High efficiency for peptides of optimal length.
PyBOP Medium to large peptides (≥6 residues)Essentially quantitative (≥99.96%)Highly efficient for a vast number of sequences.[1][2]
DIC/HOBt VariousVariableCommonly used, but efficiency can be sequence-dependent.
HATU c(AVKPGLK)23.38% (solution phase)Yield can be significantly lower in solution-phase cyclization.[3]

Systematic studies have demonstrated that head-to-tail cyclization utilizing this compound can achieve impressive yields, particularly for peptides containing seven to ten amino acid residues, where efficiencies of 85-90% have been reported with minimal side product formation. In a broader analysis of over two million peptide sequences, on-resin cyclization using PyBOP was found to be essentially quantitative for medium and large-sized rings (cyclohexapeptides and larger) for the vast majority of sequences.[1][2] However, the efficiency of cyclization can be significantly impacted by the peptide sequence, with peptides rich in sterically hindered residues or those prone to side reactions like aspartimide formation presenting greater challenges.[1][4]

Experimental Protocols

On-Resin Peptide Cyclization using Boc-Asp(Ofm)-OH

This protocol outlines the general steps for synthesizing a head-to-tail cyclic peptide on a solid support using the this compound anchoring strategy.

Materials:

  • Boc-Asp(Ofm)-OH

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Base (e.g., DIPEA or NMM)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Solvents (DMF, DCM)

Procedure:

  • Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM. Dissolve Boc-Asp(Ofm)-OH and DIPEA in DCM and add to the resin. Agitate the mixture for 1-2 hours. Cap any unreacted sites with methanol.

  • Peptide Chain Elongation: Perform standard Fmoc-based solid-phase peptide synthesis to assemble the linear peptide chain on the free N-terminus of the resin-bound Asp residue.

  • Fmoc Deprotection of the N-terminus: Treat the resin with 20% piperidine in DMF to remove the final Fmoc protecting group from the N-terminal amino acid.

  • On-Resin Cyclization:

    • Wash the resin thoroughly with DMF.

    • Add a solution of a coupling reagent (e.g., PyBOP or DIC/HOBt) and a base (e.g., DIPEA) in DMF to the resin.

    • Allow the cyclization reaction to proceed for 2-24 hours at room temperature. The reaction progress can be monitored by cleaving a small amount of peptide from the resin and analyzing it by HPLC-MS.

  • Cleavage and Deprotection: Wash the resin with DMF and DCM. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the cyclic peptide from the resin and remove the side-chain protecting groups.

  • Purification: Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams created using Graphviz (DOT language) outline the key steps.

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis cluster_cyclization On-Resin Cyclization cluster_cleavage Cleavage & Purification Resin 2-Chlorotrityl Resin Load_Asp Load Boc-Asp(Ofm)-OH Resin->Load_Asp Elongate Elongate Peptide Chain (Fmoc-SPPS) Load_Asp->Elongate Deprotect N-terminal Fmoc Deprotection Elongate->Deprotect Cyclize Add Coupling Reagents Deprotect->Cyclize Cleave Cleave from Resin & Deprotect Cyclize->Cleave Purify RP-HPLC Purification Cleave->Purify Final_Product Pure Cyclic Peptide Purify->Final_Product

Caption: On-resin head-to-tail peptide cyclization workflow using this compound.

logical_relationship Boc_Asp_Ofm This compound Strategy On_Resin On-Resin Cyclization Boc_Asp_Ofm->On_Resin enables High_Yield High Cyclization Yield On_Resin->High_Yield Minimized_Side_Reactions Minimized Dimerization/Oligomerization On_Resin->Minimized_Side_Reactions Sequence_Dependence Sequence Dependence High_Yield->Sequence_Dependence influenced by Ring_Strain Ring Strain (Small Peptides) High_Yield->Ring_Strain influenced by

Caption: Key factors influencing the efficiency of this compound mediated cyclization.

Conclusion

The this compound strategy for on-resin, head-to-tail peptide cyclization offers a highly efficient and reliable method for producing cyclic peptides, particularly for sequences of seven to ten amino acids. While other reagents like PyBOP also demonstrate excellent performance, the choice of the optimal cyclization strategy will ultimately depend on the specific peptide sequence, desired scale of synthesis, and available resources. Careful consideration of the peptide's primary structure is crucial to anticipate and mitigate potential challenges such as aspartimide formation and difficulties in cyclizing sterically hindered sequences. The provided protocols and diagrams serve as a foundational guide for researchers to implement and validate this powerful technique in their own laboratories.

References

A Researcher's Guide to Confirming the Purity of Boc-Asp-Ofm Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of peptide intermediates like N-α-tert-Butyloxycarbonyl-L-aspartic acid β-(9-fluorenylmethyl) ester (Boc-Asp-Ofm) is a critical step. The presence of impurities, including side-products from synthesis, stereoisomers, or residual reagents, can significantly impact the outcomes of subsequent peptide synthesis and the efficacy and safety of the final therapeutic product. This guide provides an objective comparison of the primary analytical techniques used to validate the purity of this compound, supported by experimental data and detailed protocols.

Core Analytical Techniques for Purity Assessment

The comprehensive analysis of this compound purity relies on a combination of chromatographic and spectroscopic methods. Each technique offers unique insights into different aspects of the peptide's purity profile. The most common and powerful methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for assessing peptide purity, separating components of a mixture based on their differential interactions with a stationary phase.[1] For this compound, two primary modes of HPLC are essential:

  • Reverse-Phase HPLC (RP-HPLC): This is the most common method for determining the overall purity of a peptide sample.[2] It separates molecules based on their hydrophobicity. The purity is calculated by comparing the area of the main product peak to the total area of all peaks detected, typically at a UV wavelength of 210-220 nm where the peptide bond absorbs.[1]

  • Chiral HPLC: The synthesis and handling of protected amino acids can sometimes lead to racemization, creating the D-enantiomer of the desired L-amino acid derivative.[3] Chiral HPLC is specifically designed to separate these enantiomers, a task not possible with standard RP-HPLC.[3][4] This technique uses a chiral stationary phase (CSP) to achieve separation and is crucial for ensuring the stereochemical integrity of the starting material.[5] It is sensitive enough to determine amounts as low as 0.15% of the undesired isomer.[4]

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the definitive confirmation of a peptide's molecular weight and for identifying impurities.[6] When coupled with a separation technique like HPLC (LC-MS), it provides both retention time and mass-to-charge ratio data, allowing for the precise identification of the main product and any co-eluting impurities. For this compound, MS can confirm the expected molecular ion peak and detect common synthesis-related impurities, such as by-products from incomplete reactions or the loss of protecting groups.[6] Furthermore, advanced MS fragmentation techniques are crucial for distinguishing between aspartic acid and its isomer, isoaspartic acid, a common modification in peptides containing aspartic acid.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a comprehensive structural characterization of the this compound molecule.[6][9] Both 1D (¹H, ¹³C) and 2D NMR experiments can confirm the chemical structure, including the successful attachment of the Boc and Ofm protecting groups and the integrity of the aspartic acid backbone.[6][10] For instance, the nine protons of the tert-butyl group in the Boc protectorate typically show a characteristic singlet peak around 1.40 ppm in a ¹H NMR spectrum.[6] As a non-destructive technique, NMR is highly valuable for structural elucidation and can also be used for quantitative purity assessment.[9][11][12]

Comparative Analysis of Techniques

The choice of analytical technique depends on the specific purity attribute being investigated. The following table summarizes the key performance characteristics of each method for the analysis of this compound.

Technique Primary Purpose Information Provided Typical Sensitivity / Resolution Key Advantages Limitations
Reverse-Phase HPLC (RP-HPLC) Overall Purity AssessmentPercentage purity, detection of hydrophobic/hydrophilic impuritiesPurity levels >95% are routinely quantified. Can resolve closely related impurities.Robust, reproducible, widely available, excellent for quantification.Does not separate enantiomers. May not resolve isobaric impurities.
Chiral HPLC Enantiomeric PurityRatio of D- to L-enantiomersCan detect <0.1% of the undesired enantiomer.[3] High resolution (Rs > 1.5) is achievable.[5]The only reliable method for quantifying stereoisomeric purity.Requires specialized chiral columns; method development can be complex.
Mass Spectrometry (MS) Molecular Weight Confirmation & Impurity IDMolecular mass, elemental composition (HR-MS), structural fragments (MS/MS)Picomole to femtomole range.Definitive mass identification.[6] Excellent for identifying unknown impurities and modifications.[7]Quantification can be challenging without standards; does not separate isomers without prior chromatography.
NMR Spectroscopy Structural ConfirmationDetailed atomic-level structure, confirmation of protecting groupsTypically requires 0.1-5 mM sample concentration.[11]Provides unambiguous structural information.[9] Non-destructive.[12] Can quantify purity without a reference standard.Lower sensitivity compared to MS and HPLC. Complex spectra for larger peptides.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and reproducible results.

Protocol 1: Purity Determination by RP-HPLC
  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.

  • Instrumentation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[13]

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Chromatographic Method:

    • Run a linear gradient, for example, from 10% to 90% Mobile Phase B over 20 minutes.

    • Equilibrate the column with the initial conditions for 5 minutes before each injection.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Molecular Weight Confirmation by LC-MS
  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in 50:50 Acetonitrile:Water with 0.1% formic acid.

  • Instrumentation:

    • LC-MS System: An HPLC system coupled to an electrospray ionization (ESI) mass spectrometer.

    • LC Conditions: Use the same column and a similar gradient as in the RP-HPLC protocol, but replace TFA with 0.1% formic acid, which is more compatible with MS.

  • MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: Scan from m/z 100 to 1000.

    • Analysis: Look for the protonated molecular ion [M+H]⁺. For this compound (C₂₃H₂₅NO₆, monoisotopic mass ~411.17), the expected [M+H]⁺ peak is at m/z 412.2.[6]

  • Data Analysis: Compare the observed mass of the main peak with the calculated theoretical mass of this compound.

Protocol 3: Structural Confirmation by ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃).

  • Instrumentation:

    • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Experiment:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Acquire a 1D ¹³C NMR spectrum if further confirmation is needed.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase, and baseline correction).

    • Integrate the peaks and assign them to the protons in the this compound structure.

    • Confirm the presence of key signals: the singlet for the Boc group's 9 protons (~1.4 ppm), the multiplets for the aspartic acid backbone, and the characteristic signals for the fluorenylmethyl (Ofm) group.[6]

Visualizing Analytical Workflows

Diagrams can clarify the relationship between different analytical steps and the logic of impurity detection.

PurityAnalysisWorkflow cluster_initial Initial Screening cluster_confirmation Confirmatory & Specialized Tests cluster_results Final Assessment start Synthesized this compound hplc RP-HPLC Analysis start->hplc Purity Check ms LC-MS Analysis hplc->ms Confirm Mass nmr NMR Spectroscopy hplc->nmr Confirm Structure chiral Chiral HPLC hplc->chiral Check Enantiomeric Purity pass Purity Confirmed (Release for Use) ms->pass fail Impurity Detected (Further Purification) ms->fail nmr->pass nmr->fail chiral->pass chiral->fail

Caption: Workflow for this compound peptide purity analysis.

ImpurityDetectionLogic cluster_impurities Potential Impurities cluster_techniques Detection Methods center This compound Purity i1 Synthesis By-products (e.g., incomplete protection) center->i1 i2 Stereoisomers (D-Asp isomer) center->i2 i3 Structural Isomers (iso-Asp formation) center->i3 i4 Residual Reagents (Solvents, Water) center->i4 t1 RP-HPLC i1->t1 t3 Mass Spectrometry i1->t3 t4 NMR Spectroscopy i1->t4 t2 Chiral HPLC i2->t2 i3->t3 t5 Karl Fischer / GC i4->t5

Caption: Logical map of impurity types and detection techniques.

References

A Comparative Analysis of Boc-Asp-Ofm and Other Protected Aspartate Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups for amino acid building blocks is a critical determinant of success in solid-phase peptide synthesis (SPPS). This guide provides a comparative study of N-α-tert-butyloxycarbonyl-L-aspartic acid β-(9-fluorenylmethyl) ester (Boc-Asp-Ofm) and other commonly used protected aspartate (Asp) derivatives, with a focus on their performance, side reactions, and applications in peptide chemistry.

The choice of a protecting group strategy for the side chain of aspartic acid is pivotal to minimizing side reactions, most notably the formation of aspartimide, which can lead to impurities that are difficult to separate and can compromise the integrity of the final peptide product. This guide will delve into the characteristics of this compound and compare it with other widely utilized Boc- and Fmoc-protected aspartate derivatives.

Orthogonal Protection Strategy of this compound

This compound is a derivative of aspartic acid where the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and the β-carboxyl group of the side chain is protected by the base-labile 9-fluorenylmethyl (Ofm) ester. This orthogonal protection scheme is a key feature of this compound, allowing for the selective deprotection of either the N-terminus or the side chain under distinct chemical conditions. This property is particularly advantageous in Boc-based SPPS for the synthesis of complex peptides, such as cyclic peptides, where on-resin side-chain manipulation is required.[1][2]

The Boc group is readily cleaved by treatment with acids such as trifluoroacetic acid (TFA), while the Ofm group is stable to acidic conditions but can be selectively removed using a base, typically piperidine.[1][3] This orthogonality contrasts with other common side-chain protecting groups used in Boc-SPPS, such as benzyl (Bzl) and tert-butyl (tBu) esters, which are also removed under acidic conditions, albeit with varying lability.

Comparison of Protected Aspartate Derivatives

A major challenge in the synthesis of peptides containing aspartic acid is the base-catalyzed formation of a cyclic aspartimide intermediate, which can subsequently rearrange to form β-aspartyl peptides or undergo racemization.[1][4][5] The choice of the side-chain protecting group plays a crucial role in mitigating this side reaction.

DerivativeN-α ProtectionSide-Chain ProtectionDeprotection Conditions (Side-Chain)Key Features & Performance Considerations
This compound Boc9-Fluorenylmethyl (Ofm)Base-labile (e.g., 20% piperidine in DMF)Orthogonal protection allows for selective on-resin side-chain manipulation. The base-lability of the Ofm group requires careful consideration in synthesis strategy to avoid premature deprotection. Its use can be advantageous for the synthesis of cyclic peptides.[6]
Boc-Asp(OBzl)-OH BocBenzyl (Bzl)Strong acid (e.g., HF or TFMSA)Commonly used in Boc-SPPS. The benzyl ester is relatively stable to the milder acidic conditions used for Boc deprotection (e.g., 50% TFA in DCM). However, it is more susceptible to aspartimide formation compared to more sterically hindered esters.[1] Transesterification has been observed as a potential side reaction.[7]
Boc-Asp(OtBu)-OH Boctert-Butyl (tBu)Strong acid (e.g., TFA)The bulky tert-butyl ester provides good protection against aspartimide formation due to steric hindrance. It is cleaved under the same strong acid conditions as the final peptide cleavage from the resin.
Boc-Asp(OcHex)-OH BocCyclohexyl (OcHex)Strong acid (e.g., HF)Offers reduced levels of aspartimide formation compared to the benzyl ester in Boc-SPPS.[1]
Fmoc-Asp(OtBu)-OH Fmoctert-Butyl (tBu)Acid-labile (e.g., TFA)The standard choice for Fmoc-SPPS. The tBu group is stable to the basic conditions used for Fmoc deprotection but is prone to aspartimide formation upon repeated base exposure.[8] The use of bulky aspartate esters can minimize this side reaction.[5][8]

Experimental Protocols

General Protocol for Boc-Solid Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for manual Boc-SPPS. Specific parameters such as reaction times and reagent equivalents may need to be optimized for different peptide sequences.

1. Resin Swelling and Preparation:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for at least 30 minutes.

  • Wash the resin with DCM.

2. First Amino Acid Coupling:

  • Couple the first Boc-protected amino acid to the resin using an appropriate activation method (e.g., cesium salt method for Merrifield resin).

3. Peptide Chain Elongation (per cycle):

  • Deprotection: Remove the Boc group by treating the resin with a solution of 50% TFA in DCM for approximately 30 minutes.

  • Washing: Wash the resin thoroughly with DCM to remove TFA and byproducts.

  • Neutralization: Neutralize the resulting TFA salt of the N-terminal amine with a solution of 10% diisopropylethylamine (DIEA) in DCM.

  • Washing: Wash the resin with DCM.

  • Coupling: Couple the next Boc-protected amino acid using a suitable coupling agent (e.g., HBTU/HOBt or DIC/HOBt) in a solvent like DMF or DCM. Monitor the reaction for completion (e.g., using the Kaiser test).

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat this cycle for each amino acid in the sequence.

4. Final Cleavage and Deprotection:

  • After the final coupling and N-terminal Boc deprotection, wash the resin thoroughly and dry it under vacuum.

  • Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail. The composition of the cocktail depends on the protecting groups present.

    • For Boc-Asp(OBzl)-OH: A common cleavage cocktail is anhydrous Hydrogen Fluoride (HF) with scavengers like anisole at 0 °C for 1-2 hours. Alternatively, Trifluoromethanesulfonic acid (TFMSA) can be used.[9]

    • For Boc-Asp(OtBu)-OH: A standard cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5) for 1-2 hours at room temperature.[10]

    • For this compound: The final cleavage would typically involve a two-step process if the Ofm group is to be removed on-resin prior to cleavage from a standard Boc-compatible resin. First, treat with 20% piperidine in DMF to remove the Ofm group. Then, after washing, use a standard strong acid cocktail (e.g., HF or TFMSA) for cleavage from the resin and removal of other acid-labile protecting groups.

5. Peptide Precipitation and Purification:

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Collect the crude peptide by centrifugation or filtration.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Key Processes in Peptide Synthesis

Boc_SPPS_Workflow Resin Resin Swelling Resin Swelling (DCM) Resin->Swelling Coupling1 Couple 1st Boc-AA-OH Swelling->Coupling1 Deprotection Boc Deprotection (50% TFA/DCM) Coupling1->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization FinalCleavage Final Cleavage & Deprotection (e.g., HF or TFA cocktail) Deprotection->FinalCleavage Coupling2 Couple Next Boc-AA-OH Neutralization->Coupling2 Coupling2->Deprotection Repeat for each amino acid Purification Purification (RP-HPLC) FinalCleavage->Purification

Aspartimide_Formation Peptide Asp-containing Peptide on Resin Aspartimide Aspartimide Intermediate (Cyclic) Peptide->Aspartimide Intramolecular cyclization Base Base (e.g., Piperidine in Fmoc-SPPS or residual base in Boc-SPPS) Base->Aspartimide Hydrolysis Hydrolysis or Piperidine Attack Aspartimide->Hydrolysis SideProducts Mixture of: - α-aspartyl peptide - β-aspartyl peptide - Racemized products - Piperidide adducts Hydrolysis->SideProducts

Orthogonal_Deprotection_Boc_Asp_Ofm Start Boc-Asp(Ofm)-Peptide-Resin Acid Acid (TFA) Start->Acid Selective N-terminal deprotection Base Base (Piperidine) Start->Base Selective side-chain deprotection Product_A H₂N-Asp(Ofm)-Peptide-Resin (N-terminus deprotected) Acid->Product_A Product_B Boc-Asp(OH)-Peptide-Resin (Side-chain deprotected) Base->Product_B

Conclusion

The selection of a protected aspartate derivative is a critical decision in peptide synthesis that significantly impacts the purity and yield of the final product. This compound offers a valuable orthogonal protection strategy, enabling selective on-resin modifications that are not readily achievable with standard acid-labile side-chain protecting groups in Boc-SPPS. This makes it a powerful tool for the synthesis of complex peptides, including cyclic structures.

For linear peptide synthesis where side-chain manipulation is not required, Boc-Asp(OtBu)-OH is often preferred due to the steric hindrance provided by the t-butyl group, which helps to suppress aspartimide formation. Boc-Asp(OBzl)-OH remains a widely used reagent, though careful control of reaction conditions is necessary to minimize side reactions. The choice between these derivatives should be guided by the specific requirements of the target peptide and the overall synthetic strategy. Further research providing direct quantitative comparisons of these derivatives under standardized conditions would be highly beneficial to the peptide chemistry community.

References

Safety Operating Guide

Proper Disposal of Boc-Asp-Ofm: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

A summary of the key quantitative data for Boc-Asp-Ofm is presented below for easy reference.

PropertyValue
Chemical Formula C23H25NO6
Molecular Weight 411.45 g/mol [1]
Appearance White to off-white solid/powder[1]
Melting Point 146-148 °C[1]
Boiling Point 620.8 ± 55.0 °C (Predicted)[1]
Density 1.251 ± 0.06 g/cm3 (Predicted)[1]
CAS Number 129046-87-3[2]

Hazard Identification and Safety Precautions

While specific hazard data for this compound is limited, related compounds with Boc and Fmoc protecting groups are generally classified as irritants. Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: Use in a well-ventilated area or under a fume hood to avoid dust inhalation.

  • Skin and Body Protection: Laboratory coat.

Avoid generating dust and direct contact with skin, eyes, and clothing. In case of accidental exposure, follow standard first-aid procedures and seek medical attention if irritation persists.

Step-by-Step Disposal Protocol

The proper disposal of this compound and its associated waste should be conducted in accordance with institutional and local regulations for chemical waste.

1. Waste Segregation:

  • Solid Waste: Collect unused or expired this compound, and any grossly contaminated materials (e.g., weighing paper, spatulas) in a designated, clearly labeled hazardous waste container.
  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound" or "N-α-tert-Butoxycarbonyl-L-aspartic acid α-(9-fluorenylmethyl) ester".
  • Include the approximate concentration and quantity of the waste.

3. Waste Storage:

  • Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
  • Keep containers tightly sealed to prevent leaks or spills.

4. Deprotection Waste:

  • The disposal of byproducts from the removal of the Boc and Ofm protecting groups requires special consideration.
  • Boc Deprotection: Acidic solutions (e.g., trifluoroacetic acid) used for Boc group removal are corrosive and should be neutralized before disposal or collected as hazardous acidic waste.
  • Ofm Deprotection: Basic solutions used for Ofm group removal should be handled as hazardous basic waste.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
  • Never dispose of this compound or its waste down the drain or in the regular trash.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound and associated materials.

cluster_0 Waste Generation cluster_1 Waste Segregation & Handling cluster_2 Final Disposal Start This compound Waste Generated Assess_Waste_Type Assess Waste Type Start->Assess_Waste_Type Solid_Waste Solid Waste (Unused Reagent, Contaminated PPE) Assess_Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions, Reaction Mixtures) Assess_Waste_Type->Liquid_Waste Liquid Sharps Contaminated Sharps Assess_Waste_Type->Sharps Sharps Collect_Solid Collect in Labeled Hazardous Solid Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Hazardous Liquid Waste Container Liquid_Waste->Collect_Liquid Collect_Sharps Dispose in Sharps Container Sharps->Collect_Sharps Store_Waste Store in Secondary Containment in Designated Area Collect_Solid->Store_Waste Collect_Liquid->Store_Waste Collect_Sharps->Store_Waste Contact_EHS Contact Environmental Health & Safety (EHS) for Pickup Store_Waste->Contact_EHS End Proper Disposal Complete Contact_EHS->End

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Boc-Asp-Ofm

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Boc-Asp-Ofm

Hazard Identification and General Precautions

This compound is a protected amino acid derivative used in organic and peptide synthesis.[1] While specific toxicity data is limited, compounds of this class are generally considered to be of low hazard in their solid form. However, the fine powder can be an irritant to the eyes, skin, and respiratory tract. The primary risks associated with its use often stem from the solvents and reagents used alongside it, such as during deprotection steps which may involve strong acids or bases.[2][3]

Key Precautions:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • Avoid generating dust during handling.

  • Use appropriate Personal Protective Equipment (PPE) at all times.[4]

  • Be aware of the hazards associated with all other reagents and solvents used in the experimental procedure, particularly those for Boc and Fmoc group removal like Trifluoroacetic acid (TFA) and piperidine.[3][]

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

PropertyValue
Chemical Name (2S)-4-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
CAS Number 117014-32-1
Molecular Formula C₂₃H₂₅NO₆
Molecular Weight 411.45 g/mol
Appearance White to off-white solid/powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4]
Storage Temperature Recommended storage at -20°C for long-term stability (up to 1 month for stock solutions) or -80°C (up to 6 months for stock solutions). Shipped with blue ice or at room temperature for the solid form.[7][8]

Operational Plan: Step-by-Step Guidance

This section provides a procedural workflow for the safe handling of this compound.

Required Personal Protective Equipment (PPE)

Before handling, ensure the following PPE is worn correctly:

  • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or neoprene gloves. Inspect gloves for any tears or holes before use.

  • Body Protection: A standard laboratory coat.[9] For tasks with a higher risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: Not typically required when handling small quantities in a fume hood. If weighing outside of a ventilated enclosure, a NIOSH-approved N95 respirator should be used to prevent dust inhalation.

Receiving and Storage Protocol
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Verification: Confirm the label matches the order and that the container is sealed.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases. For long-term storage, follow the recommended temperature guidelines (-20°C or -80°C).[7][8]

Weighing and Solution Preparation
  • Work Area: Perform all weighing and solution preparation inside a chemical fume hood to control dust and vapor.[4]

  • Weighing: To prevent dust generation, weigh the powder carefully. Use a spatula to transfer the solid. If possible, use a weighing boat or paper that can be rinsed with the solvent directly into the reaction vessel.

  • Dissolving: Add the desired solvent slowly to the solid. If necessary, cap the vial and sonicate or gently heat (e.g., to 37°C) to aid dissolution.[7][8]

  • Labeling: Clearly label the prepared stock solution with the chemical name, concentration, solvent, and date of preparation.

  • Storage of Solutions: Store stock solutions in tightly sealed containers at the recommended temperature (-20°C or -80°C) and for the specified duration to avoid degradation.[7][8]

Use in Experimental Procedures (e.g., Peptide Synthesis)
  • Environment: All reactions involving this compound and associated reagents should be conducted in a chemical fume hood.[5]

  • Reagent Addition: When adding reagents, especially hazardous ones like TFA or piperidine for deprotection, do so slowly and carefully to control the reaction rate and prevent splashing.

  • Monitoring: Continuously monitor the reaction. Do not leave reactions unattended without proper safety measures in place.

  • Workup: During the workup phase, be mindful of potential hazards from quenching reagents and extraction solvents.

Spill and Emergency Procedures
  • Small Spills (Solid):

    • Gently sweep up the spilled solid, avoiding dust creation.

    • Place the material into a sealed container for waste disposal.

    • Clean the spill area with a wet cloth or paper towel, and place the cleaning materials in the waste container.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert laboratory personnel and the safety officer.

    • Prevent the spread of the material.

    • Proceed with cleanup only if you are trained and have the appropriate PPE.

Disposal Plan

Proper disposal is critical to ensure laboratory and environmental safety.

Chemical Waste
  • Solid this compound: Dispose of expired or unused solid material in a designated, labeled hazardous waste container for solid chemical waste.

  • Solutions: Dispose of solutions containing this compound in a designated, labeled hazardous waste container for liquid organic waste. Do not pour down the drain.

  • Reaction Mixtures: All waste from reactions, including cleavage cocktails containing TFA, must be collected in a designated hazardous waste container.[10]

Contaminated Materials
  • PPE: Dispose of grossly contaminated gloves and other disposable PPE in the solid hazardous waste stream.

  • Consumables: Used weighing boats, pipette tips, and other contaminated disposable labware should be placed in a designated solid waste container.

  • Glassware: Rinse contaminated glassware with an appropriate solvent (e.g., acetone, ethyl acetate) three times. Collect the rinsate as hazardous liquid waste. The cleaned glassware can then be washed normally.

Workflow Visualization

The following diagram illustrates the standard operational workflow for handling this compound, from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation & Storage cluster_use Experimental Use cluster_disposal Waste Management receive 1. Receive & Inspect Container store 2. Store Appropriately (-20°C / -80°C) receive->store ppe 3. Don PPE store->ppe weigh 4. Weigh in Fume Hood ppe->weigh dissolve 5. Prepare Solution weigh->dissolve reaction 6. Use in Reaction (e.g., Coupling) dissolve->reaction spill Spill Response reaction->spill If spill occurs decontaminate 7. Decontaminate Glassware reaction->decontaminate dispose_liquid 8. Dispose Liquid Waste decontaminate->dispose_liquid dispose_solid 9. Dispose Solid Waste dispose_liquid->dispose_solid

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Asp-Ofm
Reactant of Route 2
Boc-Asp-Ofm

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.